2-(Benzofuran-3-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzofuran-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGKDXITSPUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449544 | |
| Record name | 2-(benzofuran-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75611-06-2 | |
| Record name | 2-(benzofuran-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emerging Therapeutic Potential of 2-(Benzofuran-3-yl)ethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the various classes of benzofuran derivatives, those substituted at the 3-position have garnered significant attention for their potent pharmacological effects. This guide focuses on the 2-(benzofuran-3-yl)ethanol core, a specific and promising, yet underexplored, scaffold. We will delve into the synthesis, biological activities, and structure-activity relationships of its derivatives and closely related 3-substituted analogues, highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents. This document serves as a technical resource, synthesizing current knowledge and providing insights into future research and drug development pathways.
Introduction: The Benzofuran Scaffold and the Significance of C3-Substitution
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged structure" in drug discovery.[3] Its derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and antitumor activities.[1][2][4] The versatility of the benzofuran nucleus allows for structural modifications that can fine-tune its biological effects.[1]
Substitution at the C3 position of the benzofuran ring has been shown to be particularly crucial for enhancing biological activity.[5][6] This position allows for the introduction of diverse functional groups that can interact with various biological targets. The this compound scaffold introduces a flexible hydroxyethyl chain at this key position, offering unique opportunities for hydrogen bonding and further derivatization, which can significantly influence pharmacokinetic and pharmacodynamic properties. While direct research on this specific ethanol derivative is emerging, analysis of related 3-substituted benzofurans provides a strong rationale for its investigation.
Synthesis of the this compound Core
The synthesis of 3-substituted benzofurans is a well-established area of organic chemistry. The this compound core can be accessed through various synthetic routes, often starting from readily available precursors like salicylaldehyde or 2-hydroxyacetophenone. A common strategy involves the reduction of a corresponding benzofuran-3-acetic acid or its ester derivative.
Experimental Protocol: Synthesis via Reduction of Benzofuran-3-acetic acid ester
This protocol outlines a general procedure for the synthesis of the this compound core, which can then be used as a starting material for further derivatization.
Step 1: Synthesis of Ethyl Benzofuran-3-carboxylate
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq) and ethyl chloroacetate (1.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain ethyl benzofuran-3-carboxylate.
Step 2: Reduction to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve ethyl benzofuran-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Diagram of Synthetic Workflow
Caption: General synthetic route to this compound.
Biological Activities and Therapeutic Potential
The therapeutic promise of this compound derivatives can be inferred from their own emerging data and the well-documented activities of other C3-substituted benzofurans.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 3-substituted benzofuran derivatives against a range of human cancer cell lines.[4][7][8]
Mechanism of Action: The anticancer effects of these compounds are often multifaceted. For instance, certain 3-methylbenzofuran derivatives have been shown to act as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis.[3] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that tumors need to grow and metastasize. Furthermore, some derivatives induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing their proliferation.[3][7] For example, a benzofuran derivative bearing a pyrrolo[1,2-a]quinoxaline moiety was found to induce caspase-dependent apoptotic death in human lymphoma cells by inhibiting ERK activation.[9]
Structure-Activity Relationship (SAR): SAR studies reveal that the nature of the substituent at the C3 position is critical for cytotoxicity.
-
Halogenation: The introduction of halogen atoms, such as bromine, into a methyl group at the C3 position can significantly increase cytotoxic activity against leukemia cells.[5]
-
Amide Moieties: 3-Amidobenzofuran derivatives have demonstrated significant antiproliferative efficacy against breast and colon cancer cell lines, with IC50 values in the low micromolar range.[7]
-
Morpholino Groups: The substitution of a methyl morpholino group at the C3 position has been shown to boost cytotoxic activity against lung carcinoma cells.[3]
Quantitative Data for 3-Substituted Benzofuran Analogues
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [7] |
| 3-(Morpholinomethyl)benzofuran (16a) | NCI-H23 (Lung) | 0.49 | [3] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [7] |
| 3-Oxadiazolylbenzofuran (14c) | HCT116 (Colon) | 3.27 | [7] |
| Bromo-methyl at C3 (Compound 1) | HL60 (Leukemia) | 0.1 | [5] |
Anti-inflammatory Activity
Benzofuran derivatives are recognized for their significant anti-inflammatory properties.[1] This activity is often attributed to their ability to modulate key inflammatory pathways.
Mechanism of Action: The anti-inflammatory mechanism of some benzofuran hybrids has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[10] These pathways are crucial regulators of inflammation, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10]
Diagram of Anti-inflammatory Signaling Pathway
Caption: Inhibition of inflammatory pathways by benzofuran derivatives.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
This protocol is used to screen compounds for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
3. Compound Treatment:
-
Pre-treat the cells with various concentrations of the test this compound derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory agent).
4. Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of unstimulated cells should be included as a negative control.
5. Measurement of Nitrite:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
6. Data Analysis:
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.
Antimicrobial Activity
The benzofuran scaffold is an emerging pharmacophore for the development of new antimicrobial agents to combat rising antibiotic resistance.[3] While extensive data on this compound derivatives is not yet available, preliminary research is promising.
Evidence and Potential: One study has shown that S-benzofuranyl-ethanol, a closely related chiral alcohol, produced via biotransformation possesses antimicrobial properties, inhibiting the growth of both bacteria and yeast.[11] This finding strongly suggests that the ethanol moiety at the C2 or C3 position can confer significant antimicrobial activity. Other benzofuran derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) as low as 0.39 µg/mL.[6]
Proposed Mechanism: The antimicrobial action of benzofuran derivatives may involve the disruption of bacterial cell membrane integrity. The lipophilic nature of the benzofuran ring, combined with the ability of substituents to form electrostatic interactions, can facilitate this disruption.[12]
Future Directions and Conclusion
The this compound scaffold stands as a highly promising, yet relatively untapped, resource in medicinal chemistry. The potent anticancer and anti-inflammatory activities demonstrated by a host of other 3-substituted benzofuran derivatives provide a compelling rationale for the extensive investigation of this particular core. The presence of the hydroxyethyl group offers a prime site for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Synthesis of diverse libraries: Creating a wide range of derivatives by modifying the ethanol side chain and the benzofuran ring system.
-
Comprehensive biological screening: Evaluating these new compounds against a broad panel of cancer cell lines, microbial strains, and in various inflammatory models.
-
Mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds.
References
- 1. jopcr.com [jopcr.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]
- 12. mdpi.com [mdpi.com]
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Benzofuran Compounds
Introduction: The Enduring Significance of Benzofurans in Drug Discovery
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Their ubiquity in nature, particularly within the plant kingdom, has made them a focal point for natural product chemists and drug development professionals.[1] These heterocyclic compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide provides an in-depth exploration of the primary natural sources of benzofurans and elucidates the methodologies for their extraction and isolation, with a focus on practical, field-proven techniques.
I. Principal Natural Sources of Benzofuran Compounds
Benzofuran compounds are widely distributed in higher plants, with a notable prevalence in the families Asteraceae, Fabaceae, Moraceae, and Rutaceae.[5][6] This section details some of the most significant botanical sources for these valuable phytochemicals.
Psoralea corylifolia L. (Fabaceae): A Prolific Source of Furanocoumarins and Meroterpenes
The seeds of Psoralea corylifolia, commonly known as "Babchi," are a rich reservoir of various benzofuran derivatives, most notably psoralen, isopsoralen, and bakuchiol.[7][8] These compounds are renowned for their applications in the treatment of skin disorders like psoriasis and vitiligo.
Morus Species (Moraceae): The Mulberry's Hidden Arsenal
The root bark and leaves of various mulberry species, such as Morus alba, are a significant source of 2-arylbenzofurans, including moracins.[9][10][11] These compounds have demonstrated a range of bioactivities, including cytotoxic, antioxidant, and anti-inflammatory effects.
Eupatorium Species (Asteraceae): A Diverse Array of Benzofuran Derivatives
The genus Eupatorium is a rich source of complex benzofuran derivatives, including dimers and trimers.[4] These compounds have shown potential as cytotoxic and anti-inflammatory agents.[4][12]
II. Extraction of Benzofuran Compounds from Natural Sources: A Comparative Overview
The initial step in isolating benzofuran compounds is their extraction from the plant matrix. The choice of extraction method significantly impacts the yield and purity of the target compounds. This section provides a comparative analysis of commonly employed techniques.
Conventional Extraction Methodologies
Traditional solvent extraction methods, while straightforward, often require longer extraction times and larger solvent volumes.
-
Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period.[13]
-
Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration by repeatedly washing the plant material with fresh, hot solvent.[13]
Advanced Extraction Techniques
Modern extraction techniques offer significant advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.
-
Ultrasonic-Assisted Extraction (UAE): The use of ultrasonic waves enhances solvent penetration into the plant matrix and accelerates the extraction process.[13]
-
Supercritical Fluid Extraction (SFE): This "green" technique utilizes supercritical CO2 as a solvent, offering high selectivity and leaving no residual solvent in the extract.
The following table provides a comparative summary of different extraction methods for obtaining bakuchiol from Psoralea corylifolia seeds.
| Extraction Method | Solvent | Yield of Bakuchiol (% w/w) | Reference |
| Maceration | Petroleum Ether | 5.32 | [13] |
| Reflux Extraction | Petroleum Ether | 6.01 | [13] |
| Soxhlet Extraction | Petroleum Ether | 6.68 | [13] |
| Ultrasonic-Assisted Extraction | Petroleum Ether | 6.98 | [13] |
| Supercritical CO2 Extraction | Carbon Dioxide | Higher concentration than hexane extraction | [14] |
III. Experimental Protocols for the Isolation of Benzofuran Compounds
This section provides detailed, step-by-step methodologies for the extraction and purification of specific benzofuran compounds from their natural sources.
Isolation of Psoralen and Isopsoralen from Psoralea corylifolia Seeds
Protocol 1: Ultrasonic-Assisted Extraction of Psoralen and Isopsoralen
This protocol is based on an optimized ultrasonic-assisted extraction method that enhances efficiency.[14][15]
Step 1: Preparation of Plant Material
Step 2: Ultrasonic-Assisted Extraction
-
Place 10 g of the powdered seeds into a flask.
-
Add 100 mL of an ionic liquid solution (e.g., 0.5 mol/L [C10MIM]Br) as the extraction solvent.[14][15]
-
Place the flask in an ultrasonic bath and sonicate for approximately 28 minutes at a power of 437 W and a temperature of 313 K (40°C).[14][15]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by Column Chromatography
This protocol outlines the separation of psoralen and isopsoralen from the crude extract using silica gel column chromatography.
Step 1: Column Preparation
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent such as hexane.
-
Pack a glass column with the silica gel slurry, ensuring a uniform and compact bed.[5][16]
-
Add a small layer of sand on top of the silica gel to prevent disturbance during sample loading.[16]
Step 2: Sample Loading
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).[16]
-
Carefully load the dissolved sample onto the top of the silica gel column.[5][16]
Step 3: Elution
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).[2]
-
Collect fractions of the eluate.
Step 4: Fraction Analysis
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing psoralen and isopsoralen.
-
Combine the fractions containing the pure compounds.
-
Evaporate the solvent to obtain the purified psoralen and isopsoralen.
Isolation of Moracin C from Morus alba Root Bark
Protocol 3: Soxhlet Extraction of Moracin C
Step 1: Preparation of Plant Material
-
Dry and pulverize the root bark of Morus alba.
Step 2: Soxhlet Extraction
-
Place the powdered root bark into a thimble.
-
Extract with ethanol in a Soxhlet apparatus for 6-8 hours.
-
Concentrate the ethanolic extract under reduced pressure to obtain the crude extract.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Purification
This protocol describes the final purification of moracin C using preparative HPLC.
Step 1: Method Development
-
Develop an analytical HPLC method to achieve baseline separation of moracin C from other components in the crude extract. A reverse-phase C18 column is commonly used.[17]
-
The mobile phase typically consists of a gradient of acetonitrile and water.[17]
Step 2: Scale-Up to Preparative HPLC
-
Transfer the analytical method to a preparative HPLC system equipped with a larger C18 column.[18][19][20]
-
Dissolve the crude extract in the initial mobile phase composition.
-
Inject the sample onto the preparative column.
-
Collect the fraction corresponding to the retention time of moracin C.
-
Evaporate the solvent to yield highly purified moracin C.
IV. Visualization of Isolation Workflows
The following diagrams illustrate the key processes involved in the isolation of benzofuran compounds.
Figure 1: Generalized workflow for the isolation of benzofuran compounds from natural sources.
Figure 2: Chemical diversity of benzofurans from different natural sources.
V. Conclusion and Future Perspectives
The isolation of benzofuran compounds from natural sources remains a critical endeavor in the quest for novel therapeutic agents. While traditional methods are still valuable, the adoption of advanced extraction and purification techniques is paramount for improving efficiency, yield, and sustainability. The protocols detailed in this guide provide a robust framework for researchers in the field. Future research should focus on the discovery of novel benzofuran scaffolds from unexplored botanical sources and the development of even more efficient and environmentally benign isolation strategies.
VI. References
-
Manohar, B., & Udaya Sankar, K. (2012). Extraction Modelling and Characterization of Bioactive Components from Psoralea corylifolia L. Obtained by Supercritical Carbon Dioxide. Journal of Food Processing & Technology, 3(1). --INVALID-LINK--
-
Khurana, A., et al. (2020). Extraction, Quantification, and Cytokine Inhibitory Response of Bakuchiol in Psoralea coryfolia Linn. Molecules, 25(1), 138. --INVALID-LINK--
-
How to run column chromatography. (n.d.). University of Arizona. --INVALID-LINK--
-
Liu, Z. L., et al. (2019). Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats. Oncology Letters, 18(5), 5435-5442. --INVALID-LINK--
-
Separating Compounds by Column Chromatography. (n.d.). Utah Tech University. --INVALID-LINK--
-
Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. --INVALID-LINK--
-
Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in molecular biology (Clifton, N.J.), 864, 255–274. --INVALID-LINK--
-
Rajput, M. K., et al. (2019). Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats. Oncology Letters, 18(5), 5435–5442. --INVALID-LINK--
-
A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. (2018). The Royal Society of Chemistry. --INVALID-LINK--
-
Asif, M. (2015). Bioactive Benzofuran derivatives: A review. Journal of Chemical and Pharmaceutical Research, 7(9), 199-213.
-
Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in Molecular Biology, 864, 255-274. --INVALID-LINK--
-
Park, K. M., et al. (2022). Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba). International Journal of Molecular Sciences, 23(23), 14798. --INVALID-LINK--
-
Li, Y., et al. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Molecules, 29(9), 2008. --INVALID-LINK--
-
Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in molecular biology (Clifton, N.J.), 864, 255–274. --INVALID-LINK--
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: a review. European journal of medicinal chemistry, 97, 483–504. --INVALID-LINK--
-
Zhang, R., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28104-28120. --INVALID-LINK--
-
Zhang, L., et al. (2020). Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei. Molecules, 25(21), 5183. --INVALID-LINK--
-
Wang, Y., et al. (2022). Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells. Molecules, 27(19), 6682. --INVALID-LINK--
-
Preparing A Silica Gel Chromatography Column: Required Equipment. (n.d.). Scribd. --INVALID-LINK--
-
Sui, X., et al. (2020). Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and isopsoralen from Psoralea corylifolia seeds. Ultrasonics sonochemistry, 69, 105263. --INVALID-LINK--
-
Liu, Q., et al. (2019). Bioactive 2-arylbenzofuran derivatives from Morus wittiorum. Fitoterapia, 134, 18-23. --INVALID-LINK--
-
Yang, D. S., et al. (2015). Four New 2-Arylbenzofuran Derivatives from Leaves of Morus alba L. Helvetica Chimica Acta, 98(5), 694-700. --INVALID-LINK--
-
Sari, D. A., et al. (2024). An Overview of Extraction Methods of Bioactive Compounds from White Mulberry (Morus alba) Leaf. Borneo Journal of Pharmacy, 7(2), 319-330. --INVALID-LINK--
-
Lee, J. H., et al. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of agricultural and food chemistry, 57(14), 6065–6070. --INVALID-LINK--
-
Kumar, S., et al. (2019). Phytochemical Screening, Physicochemical and Antioxidant Activity, TLC & Finger Print of HPTLC, Morus Alba Ethanol Extraction. International Journal of Pharmaceutical Sciences and Research, 10(5), 2415-2421. --INVALID-LINK--
-
Morus alba L. extract. (n.d.). MedChemExpress. --INVALID-LINK--
-
Wang, Y., et al. (2024). Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities. Frontiers in Pharmacology, 15, 1381387. --INVALID-LINK--
-
Tóth, B., et al. (2018). Isolation, characterization and biological activities of phenolics from the roots bark of Morus alba. Fitoterapia, 124, 119-125. --INVALID-LINK--
-
Heravi, M. M., & Zadsirjan, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(35), 21768-21809. --INVALID-LINK--
-
Ghorab, M. M., et al. (2016). Benzofuran-morpholinomethyl-pyrazoline hybrids as a new class of vasorelaxant agents: synthesis and quantitative structure-activity relationship study. Archiv der Pharmazie, 349(1), 40-52. --INVALID-LINK--
References
- 1. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. lcms.cz [lcms.cz]
- 7. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and isopsoralen from Psoralea corylifolia seeds - 科研通 [ablesci.com]
- 9. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and isopsoralen from Psoralea corylifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to set up and run a flash chromatography column. [reachdevices.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 19. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]
- 20. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Benzofuran-3-yl)ethanol CAS number and molecular weight
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Benzofuran-3-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and synthetic research. This document delineates its chemical and physical properties, outlines a robust synthetic pathway, discusses its potential biological significance based on the broader class of benzofuran derivatives, and provides detailed protocols and safety information pertinent to a laboratory setting.
Core Compound Identification and Properties
This compound is a derivative of benzofuran, a core heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its structure, featuring a hydroxyethyl group at the 3-position of the benzofuran ring, makes it a valuable synthon for further chemical elaboration and a candidate for biological screening.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(1-Benzofuran-3-yl)ethanol | [3] |
| Synonyms | 2-Benzo[b]furan-3-ylethanol, 3-(2-Hydroxyethyl)benzofuran | [3] |
| CAS Number | 75611-06-2 | [3] |
| Molecular Formula | C₁₀H₁₀O₂ | [3] |
| Molecular Weight | 162.18 g/mol | [3] |
| Appearance | Not specified (likely an oil or low-melting solid) | N/A |
| XLogP3 | 1.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis of this compound
The synthesis of this compound is not widely documented in a single, dedicated procedure. However, a logical and efficient synthetic route can be constructed based on established methodologies for analogous structures.[4] The most chemically sound approach involves a two-step process: (1) the synthesis of the intermediate, 2-(benzofuran-3-yl)acetic acid, and (2) its subsequent reduction to the target primary alcohol.
Rationale for Synthetic Strategy
The benzofuran-3-yl acetic acid scaffold can be constructed via multi-component reactions, offering an atom-economical pathway to the key intermediate.[4][5] The subsequent reduction of the carboxylic acid to a primary alcohol is a standard and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step due to its high reactivity and specificity for reducing polar carbonyl groups like carboxylic acids and esters, while typically not affecting the aromatic benzofuran core.[6][7][8] This powerful reducing agent ensures a complete and clean conversion to the desired ethanol derivative.[9]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Biological Significance and Applications
While specific bioactivity studies on this compound are not prevalent in the current literature, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities.[10][11] Derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][12][13][14][15]
Antimicrobial Potential: Research on the closely related isomer, (S)-1-(benzofuran-2-yl)ethanol, has confirmed its ability to inhibit the growth of bacteria and yeast.[16] The mechanism for such compounds is often attributed to the disruption of microbial cell membranes or interference with essential enzymatic pathways. The structural similarity and shared benzofuran core strongly suggest that this compound is a promising candidate for antimicrobial screening.[17][18]
Anticancer and Anti-inflammatory Activity: Numerous substituted benzofurans have been investigated as potential anticancer agents, with some acting as inhibitors of crucial signaling molecules like vascular endothelial growth factor receptor 2 (VEGFR-2).[14][15] The general class of benzofurans has also shown anti-inflammatory properties.[19] The 3-(2-hydroxyethyl)benzofuran moiety could serve as a foundational structure for developing more complex molecules targeting these pathways.
Caption: Postulated antimicrobial mechanism of action for benzofurans.
Experimental Protocols
The following protocols are based on established chemical transformations for analogous compounds and provide a robust framework for the synthesis and characterization of this compound.
Protocol: Synthesis of 2-(Benzofuran-3-yl)acetic acid (Intermediate)
This protocol is adapted from multicomponent reaction strategies for synthesizing substituted furylacetic acids.[4]
-
Reaction Setup: To a solution of a suitable phenolic precursor (e.g., 2-hydroxybenzaldehyde) (1.0 eq) in acetonitrile (MeCN), add an appropriate arylglyoxal (1.2 eq) and Meldrum's acid (1.5 eq).
-
Base Addition: Add triethylamine (Et₃N) (1.5 eq) to the mixture.
-
Condensation: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the starting material is consumed, add acetic acid (AcOH) to neutralize the base and concentrate the mixture in vacuo to remove the solvent.
-
Cyclization and Hydrolysis: To the residue, add a mixture of concentrated hydrochloric acid (HCl) and acetic acid (e.g., 1:2 v/v). Reflux the solution for 1-2 hours.
-
Workup and Isolation: Cool the mixture to room temperature and pour it into ice water. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 2-(benzofuran-3-yl)acetic acid. Purify further by recrystallization if necessary.
Protocol: Reduction of 2-(Benzofuran-3-yl)acetic acid
This protocol is based on standard lithium aluminum hydride reduction procedures.[6][7]
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Suspension: Carefully suspend lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq) in anhydrous tetrahydrofuran (THF) in the flask.
-
Substrate Addition: Dissolve 2-(benzofuran-3-yl)acetic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Caution: The reaction is highly exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid cake thoroughly with ethyl acetate or THF.
-
Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield crude this compound. Purify by column chromatography on silica gel if required.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Benzene Ring | 7.20 - 7.80 (m, 4H) | 111.0 - 130.0 | Complex multiplet for the four aromatic protons. |
| Furan H-2 | ~7.50 (s, 1H) | ~143.0 | Singlet, characteristic of the furan proton. |
| Furan C-2 | - | ~143.0 | Quaternary carbon. |
| Furan C-3 | - | ~115.0 | Quaternary carbon. |
| -CH₂- (alpha) | ~2.95 (t, 2H) | ~29.0 | Triplet, coupled to the beta -CH₂OH group. |
| -CH₂- (beta) | ~3.90 (t, 2H) | ~62.0 | Triplet, coupled to the alpha -CH₂ group. |
| -OH | ~1.5-2.5 (br s, 1H) | - | Broad singlet, exchangeable with D₂O. |
| Other Quaternary C | - | 120.0 - 155.0 | Fused carbons of the benzofuran ring. |
Safety and Handling
Specific toxicology data for this compound is not available. However, data for the parent compound, 2,3-benzofuran, and other derivatives necessitate cautious handling.
-
General Hazards: The parent benzofuran is classified as a flammable liquid and is suspected of causing cancer.[24] Derivatives may cause skin, eye, and respiratory irritation.[25]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[26]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[24][26]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: This safety information is based on related compounds. Researchers must consult a specific Safety Data Sheet (SDS) for this compound if available from a commercial supplier and perform their own risk assessment before handling.
References
- 1. jopcr.com [jopcr.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H10O2 | CID 10953836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]
- 17. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buy 7-Hydroxy-3-(2-hydroxyethyl)benzofuran [smolecule.com]
- 20. rsc.org [rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
Section 1: The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Therapeutic Targets of Benzofuran Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the benzofuran scaffold as a source of novel therapeutic agents. We will explore the diverse molecular targets of benzofuran derivatives, delve into the methodologies for their identification and validation, and present a case study of a clinically significant benzofuran-based drug.
Benzofuran is a heterocyclic organic compound consisting of a fused benzene and furan ring.[1] This core structure is a common motif in a multitude of biologically active natural products and synthetic compounds, establishing it as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, enabling it to interact with a wide array of biological macromolecules. The versatility of the benzofuran ring allows for substitutions at various positions, leading to the generation of large libraries of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]
Section 2: Major Therapeutic Arenas and Molecular Targets of Benzofuran Derivatives
The broad spectrum of biological activities exhibited by benzofuran derivatives stems from their ability to modulate the function of numerous key proteins involved in disease pathogenesis.
Anticancer Targets
The anticancer potential of benzofuran derivatives is well-documented, with several compounds demonstrating potent activity against various cancer cell lines.[4][5] Key molecular targets in oncology include:
-
Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer agents.[6] Several benzofuran derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[6] This disruption of microtubule dynamics leads to G2/M cell-cycle arrest and subsequent apoptosis.[7] One promising compound, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, inhibits cancer cell growth at nanomolar concentrations by strongly interacting with tubulin.[6]
-
Protein Kinases: Kinases are crucial regulators of cellular processes like proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer.[8] Benzofuran derivatives have been identified as inhibitors of various protein kinases, including mTOR (mammalian target of rapamycin), VEGFR-2 (vascular endothelial growth factor receptor 2), and EGFR (epidermal growth factor receptor).[9][10] By blocking the activity of these kinases, benzofuran compounds can disrupt cancer cell signaling pathways, leading to reduced proliferation and survival.[9][10] For instance, certain derivatives have been shown to block both mTORC1 and Akt signaling, which could overcome resistance mechanisms seen with other mTOR inhibitors.[9]
-
Other Anticancer Mechanisms: Benzofuran scaffolds have also been implicated in other anticancer mechanisms, such as inducing apoptosis through the modulation of Bcl-2 family proteins and DNA intercalation.[2][7]
Table 1: Selected Benzofuran Derivatives and their Anticancer Targets
| Compound Class | Target | Mechanism of Action | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | Tubulin | Inhibition of polymerization, G2/M arrest | [6] |
| Benzo[b]furan derivatives | Tubulin | Inhibition of polymerization, apoptosis induction | [7] |
| Benzofuran derivatives | mTOR | Inhibition of mTORC1 and Akt signaling | [9] |
| Benzofuran-coumarin hybrids | Multiple Kinases | Inhibition of various kinases, apoptosis induction | [11] |
| Benzofuran-hydrazone hybrids | VEGFR-2, EGFR | Dual inhibition of receptor tyrosine kinases | [10] |
Neurodegenerative Disease Targets
Benzofuran derivatives show significant promise in the development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12][13] Their neuroprotective effects are mediated through the inhibition of key enzymes and the modulation of pathological processes.
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[14][15] Several benzofuran-based compounds have been developed as potent inhibitors of both AChE and BChE.[15][16][17] Some derivatives exhibit selective inhibition of BChE, which may be particularly beneficial in later stages of Alzheimer's disease when BChE activity becomes more prominent.[14][15]
-
Monoamine Oxidases (MAO-A and MAO-B): Monoamine oxidases are enzymes that metabolize neurotransmitters such as dopamine and serotonin.[18] MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels.[18] A number of 2-arylbenzofuran derivatives have been identified as potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range.[13][19] These compounds represent promising candidates for the development of new anti-Parkinsonian drugs.[20]
-
β-Amyloid (Aβ) Aggregation: The aggregation of amyloid-beta peptides into plaques is a central pathological hallmark of Alzheimer's disease.[12] Certain benzofuran-based hybrid molecules have demonstrated the ability to inhibit Aβ fibril formation, in addition to their cholinesterase inhibitory activity, making them multi-target drug candidates.[14][21]
Antimicrobial and Antiviral Targets
The benzofuran scaffold is present in numerous compounds with significant antimicrobial and antiviral activity.[2][22]
-
Antibacterial Activity: Benzofuran derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[22][23] While the exact mechanisms are varied, some derivatives are thought to work by increasing cell membrane permeability or interfering with protein and nucleic acid synthesis.[24] Novel benzofuran derivatives containing disulfide moieties have demonstrated remarkable activity against plant pathogens like Xanthomonas oryzae.[25][26]
-
Antifungal and Antiviral Activity: The benzofuran core is a key component of several natural and synthetic compounds with antifungal and antiviral properties.[2][22] For example, some derivatives have been explored as inhibitors of fungal N-myristoyltransferase.[22]
Anti-inflammatory and Analgesic Targets
Benzofuran derivatives have been investigated for their anti-inflammatory and analgesic properties.[27]
-
Cyclooxygenases (COX) and Lipoxygenases (LOX): Some benzofuran compounds have been shown to inhibit both cyclooxygenase and lipoxygenase enzymes, which are key mediators of the inflammatory process.[27][28] This dual inhibition can lead to a reduction in the production of prostaglandins and leukotrienes, thereby alleviating inflammation.
-
NF-κB and MAPK Signaling Pathways: Recent studies have shown that certain benzofuran hybrids can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[29][30] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[29][30]
Section 3: Methodologies for Target Identification and Validation
The identification and validation of the molecular targets of benzofuran derivatives are crucial steps in the drug discovery process. A multi-pronged approach, combining computational and experimental methods, is typically employed.
In Silico and Computational Approaches
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding interactions and affinities.
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, aiding in the design of new derivatives with improved potency and selectivity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel derivatives.
In Vitro Target Validation Assays
-
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme target.
-
Receptor Binding Assays: These experiments determine the affinity and selectivity of a compound for a particular receptor.
-
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed information on the thermodynamics and kinetics of ligand-target interactions.[31]
Cellular and In Vivo Models
-
Cell-Based Assays: These assays assess the effect of a compound on a specific cellular process or signaling pathway in a more physiologically relevant context.
-
Animal Models of Disease: In vivo studies in appropriate animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicity of a lead compound before it can be considered for clinical development.
Experimental Workflow: A General Approach to Target Validation
The following diagram illustrates a typical workflow for identifying and validating the therapeutic target of a novel benzofuran derivative.
Caption: A generalized workflow for therapeutic target identification and validation.
Section 4: Case Study: Amiodarone - A Clinically Relevant Benzofuran Derivative
Amiodarone is a potent antiarrhythmic drug that contains a benzofuran moiety.[32] It is a prime example of a multi-target drug, exerting its effects through a complex mechanism of action.[33][34]
-
Primary Mechanism: Amiodarone is classified as a Class III antiarrhythmic agent.[35] Its main action is to block potassium channels, which prolongs the repolarization phase of the cardiac action potential and increases the effective refractory period.[33][35]
-
Secondary Mechanisms: In addition to its primary action, amiodarone also exhibits properties of other antiarrhythmic classes.[34] It blocks sodium and calcium channels, and it has non-competitive anti-adrenergic effects.[34][36] This multifaceted mechanism makes it effective against a wide range of cardiac arrhythmias.[32]
-
Signaling Pathway: The following diagram illustrates the multiple ion channel targets of Amiodarone in a cardiac myocyte.
Caption: Multi-target mechanism of the benzofuran drug Amiodarone.
Section 5: Future Perspectives and Emerging Targets
The therapeutic potential of benzofuran derivatives is far from exhausted. Ongoing research continues to uncover novel biological activities and molecular targets.
-
Epigenetic Modifiers: There is growing interest in exploring benzofuran derivatives as inhibitors of epigenetic enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are implicated in cancer and other diseases.
-
Targeting Protein-Protein Interactions: The development of benzofuran-based small molecules that can disrupt specific protein-protein interactions represents a challenging but promising frontier in drug discovery.
-
Multi-Target Drug Design: The inherent ability of the benzofuran scaffold to interact with multiple targets makes it an ideal starting point for the rational design of multi-target drugs for complex diseases like cancer and neurodegenerative disorders.[3][21]
The continued exploration of the vast chemical space of benzofuran derivatives, coupled with advancements in target identification technologies, will undoubtedly lead to the discovery of novel and effective therapies for a wide range of human diseases.
Section 6: References
-
Amiodarone - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEiGSp_i0NEgxW6QnPWFz7ndFYd7KUqSjl7zqDifzJMc3rSFch-GR2uiMFlh_f3YoFmM_SMCtEHSA2iwkIoR7broU1_xFdRMQHer2rkJNKcCQgfmJvOG1cBOhygFeVlPmujYw=]
-
Amiodarone - ACLS Online Certification & Renewal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8trdiaPSBvqDxvkyBpvGeHXCgowzCoW2RhhmHz4j8T96T1_x_AY0vde7SUlZYmx6KKGVVLDFRZr6SF59YKIXUvx63Q6tSOGnziS77UVKobMwC-MEoMMKLLwO9cAxdUuk4MwMqCR0=]
-
Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024-01-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkkXsygh6GH6mJzx7paxiiO5nf3OzT91rhT89Twvp8dF9u3tDBXz0QZUE82hCnvendaleg-UTUEZEaI66kXx-uLT5hkiuxop9_mtL2vy0o6IOSz4cs9alTXDqlEZ6xtOPW-Q==]
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnHrwZlpz8Bt3MnQGT-lzuFKEm21pdqN7NUNiJcdvAj7FW9N9mgkzrNgqsa-0vO5P6HvZfMtXgwha5tc9PKSKBVwX_4fBh0CCVPN90zccTyC8FG-CoEBWglc1XNeST7pZWy1xI]
-
Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZmGDmmhFg3zKwvrN4sfqsLPNPCL3gIOoO-4MR1vKRjQUzfBweCev1tvJpRQi3D-LNmoK-cIaQUsenUigiH3LP4Xk95ltAG-leKMPhSYXS1QLQvP9xjL_K5o8HHb8z5r-DasR4]
-
Amiodarone • LITFL • CCC Pharmacology. (2024-07-13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu150-8gnxRNVPpicY7limqk_ZLKYbkJj9K-f40kETTTPgDZR2Eah1Iq8UvQzE06o8qjQDs_nnXiex98_058haQhpGbUPR3TpCXwVJ75u27ITm7Fa1lqoh]
-
Efficacy of Benzofuran and Dibenzofuran Derivatives as Kinase Inhibitors: A Comparative Analysis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVENeKFmnHNkCmKCQWLY5LCYEzxCJhtIzpR-zxgYw-WPqTu_1TpTq6jhb47VzX2Oe7QwTtXYC3AOECowdMWlE6euXcrfv0qjdKuOLjujid7wWDgpg9te6_3DlM3qiEkRwtlPR7MSGSL8tR-3r19jFYL-bh4XaLKaKYK6Lqyo702bbm671_VFrnLcjoUE2MRmgK6vJsce8qnlMOfairxnXR3w3fUZpbgWnadXQoyfqHVkG74faPco3GxMo5GTk=]
-
What is the mechanism of Amiodarone Hydrochloride? - Patsnap Synapse. (2024-07-17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDYEhQnkQH7xyrhb2hOuNiz40uz6fg29MbPCy5mNAjlPbbSlkUbiznMZS-ASlFWUr1HzMYQukr4f5BeeXP2smJCkjkBymF3hYNlSnska5Is9hzZCT4xA0V9ggPnGndSxDYGIm_7XgFro_gTlmF9kFf6v9fAbLFcEeX9zRh-NIvj-ht0PzSv6dI5J4RUu8TJBY=]
-
Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors - Sciforum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEANknwRuZfstXoekYZP7HmZ3AJpFbCg-EsYlqyIOkiQToLuyZdE28E0y0vE7WysKlZsZda4o5GeB1eh8QD1nxIPO_UWN65cjjCffIyZ15lLVlHfRivhF1IFnyEcAJlvKadGhq8PSj5XPGyfz-Z5MY=]
-
MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExef2fEpRbdIF8u4SAkjmIgbkLtAKwesO5gVp_NaHb9RBbefbO3c1anf4p2Iih6u7pp-QRoplLbVCJA6evTi8Q8AXJUQ7mYm8IHBrhkCWXWRpEWVif04yHpcqx98iO3z7NA8MZ]
-
What is the mechanism of action of Amiodarone (antiarrhythmic medication)? - Dr.Oracle. (2025-05-04). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEkIviCUbNT-Aa9fufXzBLGNx_n-89vWJ9gqhL9bVz_6Fu27i-woWjVyUq_YGuPDWw1fW_1mmc4L01Q14Q149r7r_uRG8FWu-FHH_fCB-8Dp0K_zTbWQNhaXjr5ebFoKhlyt8CFH2ln1f3tkADP5HHQx2myc7oIdo2azShd49ItJ3yf8QwY5P6xjthzhrI2y2pzUk_8i6-F5nsnlSOk6w=]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomjVb1AbpN0XObDshyCl5SqASCPcajjTFzYohsZTIp8zT03rZbPs0WIEVeAXl-Z5pgFp2hCVeYOfxfsbHnf3UJs7-J_fwLeMwPqv9ikH8mNH0R4kkl3sWo72KmfUyONpn-_QrePkHegs8tu57wxvt]
-
Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgQDajlZ9xTERf4q-0CHmWelaghr5bsSqeJmTKV0RhPTqGKLRDax4qjKdhE1HwWa0z6Emqh-_bgyXwfVsGnr3urXivDr9HuUg_a_VH-_oK4DD_BFYNwYU019n4pI4HLxd9rA9]
-
Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJZe5mDZ-J0KVCi_x_Gx6_oRKKFeBSwWBBGGClAbSzVaFhH4iY9LSA37kfS5QMpzKAvtQ4EeeX24OKRRBgWtmTecEpCmZohIJYI7dtoOK5ClIEz6akTerYCFIcLiBxyy8u5DYfsDqjwRIVY6fs]
-
Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVcIDHo88N1Jk5tx8CTUCJRlfaYnLsU7__5FRxnOjihIoQwzARdEHYE0RdqQMNK_gjMNuXb5_6n7lt4PIJThk1NBtlxjeZWlAb_oi9mwVhOtX4wBzKgPSZvtDBWhGLBXKWMyI1rg==]
-
Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvtIe3nayPomnH3kg0KkzTpATC_ovl33iah-GECBFsJhI2q_ipMfxJ9pi09YWxi0iQ_Vl9cp7Zt_vanE0Y6kIgf9jvoAKWXsCCSEXSUKikFAy0rANPAGicD_RNsKKd8qZpUPVY]
-
Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2DDDD7B4NE3rmAeo_VPd78caWCq_HLLLfQ1fxAK2EZNskahInNN6IID4mb4-rimT5psGEiGI7mG_X-VUbPpCrKzAcjVMPNoL5DC4qDABaE_m-Tb1qafPmdMY3sBrFbYLtimx1]
-
Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ-zb9TU60sVcMmLsGLjI3iZhEjdo_Wwa28WSYaxcX-tO4Cv34JjG5RYmZF8prvMzb02mcdyFZNWWJxuP8Uzcp_y635VgjR5Yt8JJ2CCJuZr-fRqtDMzynHOyC7mg9J7ZN3mAxy1_Lh2_6KF4=]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. (2024-04-25). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZ1NwLVk1diSiceOP7wi0tOvJ3hH2zctIe8DHYwZ-IvQG1JQfU5wh25GKO0PpDFlDeIjS8UOMBmIAiIASapMNrCdi4EkK807ncN47uyNpAoHvkMjXmSGnusf8gCtFtt30pE9coUzxytbihM4=]
-
Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9_aFcWPtJm6M8IfeAXRzUybTAbcNLT6NgAIccQ2yrxAhrjNFRdhP1gfoYV4f5UBlD_FiJ0C2djIMHdqi1ZLBKj9vcsOPt4i-79cQu9A5CJoX2uGPYYUDz1rPijMnQlS04vzzGmJ97uJ1deDU=]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - Frontiers. (2025-05-21). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKI-2Pu7ZWWNwA6owIqsWFDMnPK-XzhtmBNmjr-ZrBwUG76cFNfOIRk7dWDGJmmV9LVsDhR_orD83BxeUjYuXTXbKnz07GGTZ2rm5P0yNPz9H6U4hF_BIcagjFVwLgUc8o0BApD9gArt4qVn0wrFe92AA6YH6OmyJ8vGS0y7BFUMe9F684Yk1tpSEMwqJ9ZY_azw==]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJaHk9FqEwFMi_QbFHDO31xeaNBPC9pysoFQCrGFQUEwFR0ISZZvND8heAA9iQKOV4zgy0Lmaskju_Y2PQWsM64FEJ4mA5_nJaC66aEqh-9Jym4Cz1bYQ19GPeDFgQW_7NOV-a]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed. (2024-05-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgYj28mh9QpV2JEpHTRJ3jji2Rb8vHOsczwfTBsa4BE7o1Xkz_c_CoYzrRX3Fk6sU34SbzMsl3d-AF5fHGnrJ6VStV8_UvODh4LTSc8ikJXFjri7a_fS3__rHi9KVtxHXW1qRe]
-
Anticancer therapeutic potential of benzofuran scaffolds - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZuB7QotxtUym9TzVhvZwD9JlaNHABPPpkLzUaEhMZqrdu3wp__TMcIU020SJ0U8ogXebTAEFDp_f8nbF828y6goVsqeDeLyTsiglX-HfysZeZdPtodbSiU5UvWfE-Yd-pb_WcEhu9q6DLf6gOrm6oX8V95az55zlXeaIzq-JBhdFvY-4_QXDORa1mWwpRiVklxhdzyy93sOrJYRkWX3DREC8LTjZy]
-
Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase - PubMed. (2010-11-29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6DkQsC8diVBEIeCmg6Co3-hT7dA5i_ANFBEeT8vL38keWz0TimtCHe4Y5wBBuHuFKHNSAiJh-MSRbrzdbAaBZ93xq-BmueeItMcL1gV-l_JRNNarzEVtUUMi-M2XPvhWfyxGv]
-
Target Identification and Validation (Small Molecules) - University College London. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3aSUphGX_5G3gPTnjOx96-pd2f8VIZbD9MVwX7zUwyXhvZyFf_7qN6-LTPXMpGis_3d30wz1SCy99LxpXoGyGG2vfX_-_dNtMg0sGfVJRniVy7z5KSNaLTyjIhmRquKU0Q7yPJMShwAsVLxg_i15yzjmScFXFZFofrv8Wbrfs3rcnjgSUSyn0NsUX4QBivJVa2mvxxluYnRLMy6cXyqsPJ5KEMrE=]
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKFShPw76bG157s-MwvYZGbDqaDzW1IAPFPPzcQF9bLPkJnLipl84Xa7Ji3Nrfd3_5OYBov-2SxL3g1L3TCqFl2tvbVuFN1tfpsW6mDLCvrie6c97zo8isgdb9BeJGocLn-JLs]
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG82_cyCBsabzoOgc2FYOq8FFyFzdAed54vcIquUvdwQ4or3DeDwefzFjlKcVBsDLRvJasN_oU6-WoxrmHnqIw3_8pKafCtgoxFKUJkWEHa0sVnktCSyKOopuAWSqAgRyNQEjEYcJMjyY581dM=]
-
Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7RgBu0lZi7D-oGPYXMPnGX6fxQCMGcWFNaQHLfeVa55mQiwxeR3Ivfre4OhHK6IuqIx1FLxgcBFw3IgbtFijwcdkcnF5KJM0mUbRwx8kNErgruFtl__xN2fEj_V08UeN9l57tU_-OnanwgLE1bIEPUO_ydz8GbjqH5mnt]
-
Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed. (2022-03-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdHKkmVXTZykM-k-g4Tl__MxVm_UOoIbrhIblT6Px5Ap9OVBQEnW0Na9PBJyjlxKGrIa4sTRaIXpa-3HoGEvTXg7cqT_gK8UyLcHkyeFMF9ZK4-ISXn0xz6MwZWeRWCRkx_QaU]
-
Summarized molecular targets for benzofurans as anticancer compounds - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_gkxOIaScfL-v695kXocRsG9PPzT4bvqKLMDsWOw4-XdoxM9PjTKdNCbMmGtEW8ODIuVFSa9oA9PGfEjunFM_trNriV1gwGfJdbHJlqfpeyP1UbFOp5pDqby-LS-IKbdvbKtkWk1SXV8NMRwfaW4NAAxzqmCerONnPjWxwYhId228LFTiXY1YOEy--Zu6DQIj_Tfbm5YWYr9Yeud5a_lVGg25RTRnXbveGwe4WEK3521UV9puFBMa0X2GWU-l2kaxz8m62AWdzskosECm7jEdrqNEDLdmrPm9h4if3co9JHkViH8hdusaTyiKY57tJaMRmls_61yVCEsKky1rigzvX7AHJ8tbKg==]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTlfB4QvSoEdl6Ll44epSwxXX7THRu3U8mwomjEEwhWlqV67fHzp2c27H7jPrbuvuhl3vJMuJAXhEzfMY5YSdjvkACdkrVO-b9y4qFvG94nMExzDAB_pdM8KkDxA7S6iFLHoQ=]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019-04-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdVNgz7_DHubBHGVCXwWulpbzj5_sQAtGhnbhNPTuDbE1j4p49WLDObfYQGjrqlVbqeqo0GqMpn9QHGza9FYGWwoT3UfTPw7gyDGYj7ICL41pIEPySSV5w4gopl6sn4g5UaGQ=]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkenlJMT5Q3d5rn8G1vhw3u5XDspvbkwDV5fBfEcdyzu8fqo4Lv4NjYuCU-Sv-3W0_-LXRNl0NTmII-8wKnPcPNKxiLsPPDTTiolfdpAl7GbqiaRcALVcc8cRulOLQMcCRWxCflQxspG-LaG8=]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022-04-28). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8st2dbKFddXlrerGYSL2kx2aTMj1wAIP8_ac3i8rHy4GwVA9cqZY3_fU9UoPfe_gzSTAPcNeMgeh_2Gh4TCDefR4YJmj61__sgAzxF2AHnqkr4ofrgNU4P-jaZ2BlNTibvw9_NY1TqFLYKYs=]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCAUKLUt18SKZ4-dILEXWIqXYk_n69DrkXzpkcoOTwVAceeBGQCNQedRVql3W3GT7PulXBTye1MbVNqc_qWyzJ6IfsVEQVsslhM0ajSk9vWfuqeRTNaoXIzEe_JgkVnw7NiT90]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSrLRyVN6Hbqli1mpRQhliI-3a832Ilvb-PmXkfzw91ITyxtruZTSS7xD3gsTvqO-dfnKLcYJ1vr-c_t_LqIZZPP0IV1UJDWpUjZYh-xZxdXEHzeGtx5qkfmjG2ef_8K0L2PE=]
-
Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmKEtE7hPbCdOuO7a7hURudsmD1u9jDO222h2uiOp-DxrMIpil7PH-kYTYhbXTYJZU8qG-jN2x43DghHqVoZoLmQY7hCtbyuSUFaenmUH6IspfTsUIpBCRlWrY8jyqURl5ci0VxQb1XRnUaBsq1d5us5BpHqYjWgdkl6ntTa7cAP6dS48curIHnlifCxpStDfqt-ohC_NEJkhBc_CWkyJC7WDsWXkeMxpCs7KE]
-
Full article: Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease - Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeNZorRGgGuN5pJbAC3JW3ep2n4-f0McmMgGWXn011rvpZlZB8PSPE8f7laJ8Xbw-1FqX7xaDpjuHIX39EAMAcWb2hlikXMbY8qW7FtE9e8wXOc43Od0T_penWJ8M9LGn6y2Q-IkjaE3HkpxCiOBLQsEFlsvYwQg-c5QEhnA==]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. (2023-06-20). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGafjSSklgJ3URYH27BEAn-_JSoBoF1kC7PJWKqzfVSUVbRkwAuA9CEKcfJY7sLvVIEFGhUYjNt6fvZ5ddVlZB4k63m1RbvTTiLfrusbhtEDD3UsZkO339lTQ8WpKYVagKnZSw-tNilAAr9Zzyu]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDL477Qoclp-mcnV80v1jH30CfYN0QDQWRD0wOaXGeV9hcB26vh1UbxuptdK6GeOOgplK_HEq2HqoZPjafS2apmNjArksFMTk-_HEiTFxKxeq1g-L3VgRWY_sGa_L1QmZFtg==]
-
Target Identification & Validation in Drug Discovery | Technology Networks. (2024-02-15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHUjHpbz4LiDbqU8Jaae5UKGbogUFv9knW6cGw10aIAx2ONiKyvpjOpi9deZMjVubeGQUtFwoxEyy9D4A5eqYHQIcC8xYVJfLk_vovu74Ikrp4DlJAC88zOufBSCTYxkU0b3k41p6FPCDYjvKHL_g1mAi0m-7rLDO_gAUWfZoOjgcYZGWCBz2isYK_8D9rLyk60MUMTxfUGaJZwGt7EZq10zkLQGhuOj_ttT97qlhE]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYEFl3TmTpENOZH6dyOb1J211QhfGjI9LW1JMpsU90LbsRvEDRW6a0MG6Qv9nC10xTn9gNTkcKOUppImvUDKi9pjYJ00bCL8XvRu4aTYiohvEG_D6K5xBBYamCFXf6g04Mez7beSdhln6ZKAc=]
-
Lead structures of tubulin polymerization inhibitors. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw0Jy1wiDi65gFqjkmJ9TSnvIJ7IRT2Gol449yYFQk_MB4ElMseYuizE1GSxGw4iPMj68vTNWkSOuA51WIMV88BIrGEIIoVPbYD8RH9s-r2nwQrYIFToecBq8Y2Ph5O1BNkVpQ2ayEgeJIB-ub2YiiFO4xM2_ceDQxMEzkVWMTOF0ffRK0CPcLCbFx8qP55Xc0CUYh8JFmvPgy0J0RcnpuTfPb]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvleSeXo1okOP-CMa4aUNTdBndLNf0ULTFF-9jrU08_er5boNED6Y4l1q7hajJPLXBUDczYiQU2ta0tbd2Td2Azr1P3jDMTNUiUuJe3gzOZ44wZ6aEAlMzNftdFIMUdsYO6NqO]
-
Target Discovery: Identification and Validation | Bio-Rad. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbPtJTwGdiSjKdgnF5lY0kmtRmZFow4rgh-oi9h4uDVlswrAnZ6eSDCvsz0buuiGdrFcjn78fcrB5aEh1xe5PRzkq1JHXQ47m9yV3OHS6En31lrP-lRYjJlMcstxOf9n_SpwlV6I-HZoMPijHUcsUhTFRhszlP4SXpJueJbQ_ftq0h7dZadWR7pthXGRmuACBq8q6LHGIEF2TKyyFiYB139CF9oug2FTFmcg==]
-
Target Identification and Validation in Drug Discovery: Methods and Protocols | Request PDF - ResearchGate. (2025-08-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Q2vpare_thjIklhvGqLHijiLIUbx-DBmCWM4MaC5UQaoynRV5EXH8dfqtZg67NJ_wYfxiuOpYUvo_88Z0H6_Yi4dVIjMycxVWE67g4e2C3iF3Zs_kCG_VQxPERibJHmq10ifbnSW-x0hr2_wePru-rFai8j4UoIQniORY5l7q33sLBcUpCe1OFT6FAWvMIPgXVbzWMYyiqr06q_f-oR8vzxPRZ-lBmejQ-0RaxRakiUB13v-0St9MCM=]
-
IJBCP International Journal of Basic & Clinical Pharmacology A study of anti-inflammatory activity of the benzofuran compoun. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9V9quzvKtD08Tm34j0RVzgYyM4fuIX4_m1l5H1qGpX3Tg5Yflg6Gmpf97YpAo3JUC97PzVLylaGXL2fCPVSxaqHtqD3SEONMYCQ_B0hDppBGL39zIb104dsWFOBNLs5Z6vjyxSG9Ann7Fp8MWSgUr7BhxwC5dvijPMjZA_w==]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ijpbs.com [ijpbs.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijbcp.com [ijbcp.com]
- 28. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 31. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Amiodarone - Wikipedia [en.wikipedia.org]
- 33. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 34. droracle.ai [droracle.ai]
- 35. Amiodarone [aclsonline.us]
- 36. litfl.com [litfl.com]
The Antifungal Potential of Substituted Benzofurans: A Technical Guide for Drug Discovery Professionals
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal compounds with unique mechanisms of action. The benzofuran scaffold, a heterocyclic ring system found in numerous natural and synthetic bioactive molecules, has emerged as a promising framework for the design of new antifungal agents.[1][2][3] This in-depth technical guide provides a comprehensive overview of the antifungal properties of substituted benzofuran compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds, providing field-proven insights and detailed experimental protocols to empower the scientific community in the quest for next-generation antifungals.
I. Synthesis of Antifungal Benzofuran Compounds: Building the Core Scaffold
The versatility of the benzofuran ring allows for a multitude of synthetic strategies to generate diverse libraries of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship studies. A common and effective method for creating potent antifungal benzofuran derivatives is the synthesis of benzofuran-triazole hybrids through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5]
Experimental Protocol: Synthesis of Benzofuran-1,2,3-triazole Hybrids via Click Chemistry
This protocol outlines a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazole-linked benzofuran hybrids. The rationale behind this multi-step synthesis is to first construct the core benzofuran structure and then introduce the triazole moiety, which has been shown to enhance antifungal activity.[4][5]
Step 1: Synthesis of the Benzofuran Scaffold
-
Reaction Setup: In a round-bottom flask, dissolve 2',6'-dihydroxyacetophenone and a corresponding 2-bromoacetophenone in a suitable solvent such as ethanol.
-
Modified Rap-Stoermer Reaction: Add a base, for instance, potassium carbonate, to the mixture. Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction typically proceeds over several hours.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent like ethanol to yield the benzofuran scaffold.[4]
Step 2: Introduction of the Alkyne Moiety
-
Alkylation: To the synthesized benzofuran scaffold, add propargyl bromide in the presence of a base (e.g., potassium carbonate) and a solvent like acetone.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: After completion, filter the reaction mixture and concentrate the filtrate. The crude product, a propargylated benzofuran derivative, can be purified by column chromatography.[4]
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Mixture: In a reaction vessel, combine the propargylated benzofuran, an appropriate azide, a copper(I) source (e.g., copper(I) iodide), and a ligand (e.g., N,N-diisopropylethylamine) in a solvent system such as a mixture of dichloromethane and water.
-
Catalysis: Stir the reaction mixture at room temperature. The "click" reaction is typically efficient and proceeds to completion within a few hours. Monitor by TLC.
-
Purification: Upon completion, perform an aqueous work-up to remove the copper catalyst and other water-soluble components. The organic layer is then dried and concentrated. The final benzofuran-triazole hybrid is purified by column chromatography to yield a solid product.[4][5]
Diagram: General Workflow for the Synthesis of Benzofuran-1,2,3-triazole Hybrids
Caption: General workflow for the synthesis of benzofuran-1,2,3-triazole hybrids.
II. Evaluating Antifungal Efficacy: In Vitro Susceptibility Testing
A critical step in the evaluation of novel compounds is the determination of their in vitro antifungal activity. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7][8] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism. To assess whether a compound is fungicidal or fungistatic, the Minimum Fungicidal Concentration (MFC) is determined. The MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.[9][10][11]
Experimental Protocol: Broth Microdilution for MIC and MFC Determination
This protocol is a self-validating system, including growth and sterility controls to ensure the reliability of the results.
Materials:
-
Test compounds (substituted benzofurans) dissolved in a suitable solvent (e.g., DMSO).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) and quality control strains.
-
Spectrophotometer.
-
Sterile saline (0.85%).
-
Incubator (35°C).
-
Sabouraud Dextrose Agar (SDA) plates.
Procedure:
Part A: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation:
-
For yeasts (Candida spp.): Culture the strain on an SDA plate at 35°C for 24 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.[6]
-
For molds (Aspergillus spp.): Culture the strain on potato dextrose agar at 35°C for 7 days to allow for sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension spectrophotometrically to 80-82% transmittance at 530 nm. Dilute this suspension in RPMI-1640 to a final inoculum of 0.4-5 x 10⁴ CFU/mL.[7][12]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the benzofuran compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 in a 96-well plate to achieve the desired final concentration range. The final DMSO concentration should not exceed 1%.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
MIC Determination:
Part B: Minimum Fungicidal Concentration (MFC) Determination
-
Subculturing: After reading the MIC, take a 20 µL aliquot from each well that shows complete or significant growth inhibition and from the growth control well.
-
Plating: Spot-inoculate the aliquots onto SDA plates.
-
Incubation: Incubate the plates at 35°C until growth is clearly visible in the spot from the growth control well (typically 24-48 hours).
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no growth or fewer than three colonies, which corresponds to approximately 99-99.5% killing of the initial inoculum.[9][10][13]
Diagram: Workflow for MIC and MFC Determination
Caption: Workflow for MIC and MFC determination.
III. Structure-Activity Relationships (SAR): Decoding the Antifungal Pharmacophore
The antifungal activity of substituted benzofurans is highly dependent on the nature and position of substituents on the benzofuran ring system. Understanding these SARs is crucial for the rational design of more potent and selective antifungal agents.
Key SAR Insights:
-
Substitution at the C-2 and C-3 positions: Modifications at these positions significantly impact antifungal activity. The introduction of aryl groups, often linked via a methanone or other linkers, can modulate the compound's potency.[14]
-
Role of Halogens: The presence of halogen atoms, such as bromine or chlorine, on either the benzofuran ring or the appended aryl groups, has been shown to enhance antifungal activity.[14]
-
Hydroxyl and Amino Groups: The introduction of hydroxyl and amino groups at specific positions can also influence the antifungal profile. For instance, benzofuran-5-ol derivatives have demonstrated potent antifungal activity.[14]
-
Hybrid Molecules: The hybridization of the benzofuran scaffold with other antifungal pharmacophores, such as triazoles, has proven to be a successful strategy for developing compounds with broad-spectrum and potent activity.[3][4][5]
Data Presentation: Antifungal Activity of Selected Benzofuran Derivatives
| Compound Class | Specific Derivative | Fungal Species | MIC (µg/mL) | Reference |
| Benzofuran-Triazole Hybrid | 4o | Candida albicans | 16 | [4] |
| Benzofuran-Triazole Hybrid | 4p | Candida albicans | 8 | [4] |
| Pyridyl-Benzofuran | Compound 28 | Candida albicans | 0.03 (IC50) | [14] |
| Pyridyl-Benzofuran | Compound 29 | Candida albicans | 0.035 (IC50) | [14] |
| Benzofuran-5-ol Derivative | Compound 20 | Candida krusei | 1.6-12.5 | [14] |
| Aza-benzofuran | Compound 1 | Staphylococcus aureus | 6.25 | [15] |
| Oxa-benzofuran | Compound 6 | Penicillium italicum | 12.5 | [15] |
IV. Unraveling the Mechanism of Action: How Benzofurans Inhibit Fungal Growth
Elucidating the mechanism of action of novel antifungal compounds is paramount for their development as therapeutic agents. Substituted benzofurans have been shown to exert their antifungal effects through multiple mechanisms, making them particularly attractive candidates for combating drug resistance.
A. Inhibition of N-Myristoyltransferase (NMT)
N-myristoyltransferase is a vital enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein trafficking, signal transduction, and maintaining cellular integrity. Benzofuran derivatives have been identified as potent inhibitors of fungal NMT.[16][17][18][19] The selectivity of these inhibitors for fungal NMT over its human counterpart is a key advantage, potentially leading to a wider therapeutic window.[16]
Diagram: Inhibition of Fungal N-Myristoyltransferase
Caption: Benzofurans inhibit fungal NMT, preventing protein myristoylation.
B. Disruption of Calcium Homeostasis
Calcium signaling pathways are essential for a wide range of cellular processes in fungi, including stress responses, morphogenesis, and virulence.[20][21] Some antifungal agents exert their effects by disrupting intracellular calcium homeostasis. There is evidence suggesting that certain benzofuran derivatives may also interfere with fungal calcium signaling.[22][23] This disruption can lead to a cascade of downstream effects, ultimately culminating in fungal cell death.
Diagram: Disruption of Fungal Calcium Signaling
Caption: Benzofurans may disrupt calcium signaling, leading to cell death.
C. Induction of Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of action for many antifungal drugs. Excessive ROS production leads to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids. Investigating whether substituted benzofurans induce ROS in fungal cells is a crucial step in understanding their complete mechanistic profile.
Experimental Protocol: Quantification of Reactive Oxygen Species (ROS) Production
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Fungal cells treated with benzofuran compounds.
-
Phosphate-buffered saline (PBS).
-
DCFH-DA stock solution (in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Preparation: Culture and treat fungal cells with the desired concentrations of the benzofuran compound for a specified duration. Include an untreated control.
-
Cell Harvest and Washing: Harvest the cells by centrifugation and wash them twice with PBS to remove any residual medium and compound.
-
Probe Loading: Resuspend the cells in PBS containing 10 µM DCFH-DA. Incubate in the dark at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated.
-
Washing: After incubation, wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Resuspend the cells in PBS and transfer them to a 96-well black, clear-bottom microplate. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1][24][25][26] An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in ROS production.
D. Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. While not as extensively studied for benzofurans as NMT inhibition, the possibility of these compounds interfering with ergosterol synthesis warrants investigation.
Experimental Protocol: Quantification of Fungal Ergosterol Content
This protocol involves the extraction of ergosterol from fungal cells and its quantification by high-performance liquid chromatography (HPLC).
Materials:
-
Fungal cells treated with benzofuran compounds.
-
Alcoholic potassium hydroxide solution.
-
n-Heptane.
-
HPLC system with a UV detector.
-
Ergosterol standard.
Procedure:
-
Cell Harvest: Harvest fungal cells treated with the benzofuran compound and an untreated control by centrifugation.
-
Saponification: Resuspend the cell pellets in alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids and release ergosterol.
-
Extraction: After cooling, extract the nonsaponifiable lipids (including ergosterol) with n-heptane.
-
HPLC Analysis: Evaporate the heptane extract to dryness and redissolve the residue in the HPLC mobile phase. Inject the sample into the HPLC system. Ergosterol is detected by its characteristic UV absorbance at 282 nm.
-
Quantification: Quantify the ergosterol content in the samples by comparing the peak area to a standard curve generated with known concentrations of an ergosterol standard.[27][28][29][30][31] A reduction in ergosterol content in the treated cells compared to the control would indicate inhibition of the ergosterol biosynthesis pathway.
V. Conclusion and Future Directions
Substituted benzofuran compounds represent a highly promising class of antifungal agents with the potential to address the growing threat of fungal infections. Their synthetic tractability, diverse mechanisms of action, and favorable structure-activity relationships make them attractive candidates for further development. This technical guide provides a foundational framework for researchers to synthesize, evaluate, and characterize novel benzofuran derivatives. Future research should focus on optimizing the benzofuran scaffold to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. A deeper understanding of their mechanisms of action, including potential synergistic interactions with existing antifungal drugs, will be crucial for translating these promising compounds from the laboratory to the clinic.
VI. References
-
Liang, Z., Xu, H., Tian, Y., Guo, M., Su, X., & Guo, C. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(6), 732. --INVALID-LINK--
-
Liang, Z. H., Xu, H., Tian, Y., Guo, M. B., Su, X., & Guo, C. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules (Basel, Switzerland), 21(6), 732. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of Benzofuran N-Myristoyltransferase Inhibitors. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Quantifying Reactive Oxygen Species (ROS) Production in Fungal Cells. --INVALID-LINK--
-
BenchChem. (2025). The Elusive Synthesis of 2H-Benzofuro[2,3-d]triazole: A Review of Synthetic Strategies for Linked Benzofuran-Triazole Scaffolds. --INVALID-LINK--
-
BenchChem. (2025). Applications of Benzofuran-Triazole Hybrids in Medicinal Chemistry: Application Notes and Protocols. --INVALID-LINK--
-
Masubuchi, M., Ebiike, H., Kawasaki, K., Sogabe, S., Morikami, K., Inoue, T., ... & Hori, Y. (2003). Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. Bioorganic & medicinal chemistry, 11(20), 4463–4478. --INVALID-LINK--
-
Ebiike, H., Masubuchi, M., Kawasaki, K., Sogabe, S., Morikami, K., Inoue, T., ... & Hori, Y. (2002). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 3. Bioorganic & medicinal chemistry letters, 12(5), 703–706. --INVALID-LINK--
-
Rani, P., & Mohiuddin, I. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of reports in pharmaceutical sciences, 9(1), 1. --INVALID-LINK--
-
ResearchGate. (2022). Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. --INVALID-LINK--
-
Kawasaki, K., Masubuchi, M., Morikami, K., Sogabe, S., Ebiike, H., Niizuma, S., ... & Hori, Y. (2003). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2. Bioorganic & medicinal chemistry letters, 13(5), 879–882. --INVALID-LINK--
-
Zhang, Y., Wang, C., & Xu, J. R. (2015). Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets. International journal of molecular sciences, 16(2), 2737–2757. --INVALID-LINK--
-
Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of clinical microbiology, 40(10), 3781–3786. --INVALID-LINK--
-
Juvvadi, P. R., & Steinbach, W. J. (2015). Calcium signaling is involved in diverse cellular processes in fungi. Virulence, 6(4), 332–338. --INVALID-LINK--
-
Zhang, M., Sun, X., Lu, L., & Lu, L. (2015). Calcium signaling mediates antifungal activity of triazole drugs in the Aspergilli. Fungal genetics and biology : FG & B, 81, 134–144. --INVALID-LINK--
-
Bowyer, P., & Denning, D. W. (2020). Linking calcium signaling and mitochondrial function in fungal drug resistance. Proceedings of the National Academy of Sciences of the United States of America, 117(3), 1279–1282. --INVALID-LINK--
-
Edlind, T. D., Smith, L. A., Henry, K. W., & Katiyar, S. K. (2002). Antifungal activity in Saccharomyces cerevisiae is modulated by calcium signalling. Molecular microbiology, 46(1), 257–268. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Assessing Reactive Oxygen Species (ROS) After PK-10 Treatment. --INVALID-LINK--
-
University of Minnesota-Morris. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass. --INVALID-LINK--
-
Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208. --INVALID-LINK--
-
Martin, F., Delaruelle, C., & Hilbert, J. L. (1990). An improved ergosterol assay to estimate fungal biomass in ectomycorrhizas. Mycological Research, 94(8), 1059–1064. --INVALID-LINK--
-
Wang, W., Liu, Y., Li, D., Liu, Y., Zhang, Y., Wang, J., ... & Zhu, H. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(21), 7205. --INVALID-LINK--
-
Miao, M., & Niu, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29148–29175. --INVALID-LINK--
-
Semantic Scholar. (2021). Synthesis of Novel Benzofuran Based 1,2,3-Triazoles, Their Antimicrobial and Cytotoxic Activities, and Molecular Docking Studies. --INVALID-LINK--
-
Müller, H. M., & Schwadorf, K. (1993). Determination of ergosterol as a measure of fungal growth using Si 60 HPLC. Mycotoxin research, 9(1), 25–30. --INVALID-LINK--
-
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. --INVALID-LINK--
-
CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. --INVALID-LINK--
-
Nussbaum, N., Balmelli, L., Steiger, N., Nyström, L., Fischer, P., & Rühs, P. A. (2025). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. Food & Function, 16(1), 1-1. --INVALID-LINK--
-
Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of clinical microbiology, 38(6), 2243–2247. --INVALID-LINK--
-
Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of clinical microbiology, 40(11), 3999–4007. --INVALID-LINK--
-
BMG Labtech. (n.d.). DCFH-DA assay for ROS in Aspergillus fumigatus. --INVALID-LINK--
-
CLSI. (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. --INVALID-LINK--
-
CLSI. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. --INVALID-LINK--
-
Hejchman, E., Koroś, M., Gzella, A. K., Wolszleger, M., & Kossakowski, J. (2012). Benzofuran derivatives with antifungal activity. Acta poloniae pharmaceutica, 69(1), 161–164. --INVALID-LINK--
-
Miao, M., & Niu, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29148-29175. --INVALID-LINK--
-
CLSI. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. --INVALID-LINK--
-
ResearchGate. (2021). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. --INVALID-LINK--
-
Kumar, S., & Singh, P. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy, 5(3), 223-233. --INVALID-LINK--
-
Kankofer, M., & Lipko-Przybylska, J. (2017). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. In Mitochondrial Medicine (pp. 147-152). Humana Press, New York, NY. --INVALID-LINK--
-
Dadar, M., Shahali, Y., & Fakhri, Y. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of fungi (Basel, Switzerland), 7(10), 861. --INVALID-LINK--
-
Černý, M., & Hála, M. (2018). Re-Evaluation of Imaging Methods of Reactive Oxygen and Nitrogen Species in Plants and Fungi: Influence of Cell Wall Composition. Frontiers in plant science, 9, 1583. --INVALID-LINK--
-
Semantic Scholar. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. --INVALID-LINK--
-
Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. --INVALID-LINK--
-
ResearchGate. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. njccwei.com [njccwei.com]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Antifungal activity in Saccharomyces cerevisiae is modulated by calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. sm.unife.it [sm.unife.it]
- 27. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 28. researchgate.net [researchgate.net]
- 29. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00811E [pubs.rsc.org]
- 31. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Benzofuran-3-yl)ethanol from Salicylaldehyde: A Detailed Protocol and Mechanistic Guide
An Application Note for Medicinal Chemists and Synthetic Organic Chemists
Abstract
The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of 2-(benzofuran-3-yl)ethanol, a valuable building block for drug discovery, starting from the readily available precursor, salicylaldehyde. The described pathway involves an initial acid-catalyzed reaction with ethyl diazoacetate to form ethyl benzofuran-3-carboxylate, followed by a subsequent reduction to the target alcohol. This guide offers detailed, field-tested protocols, mechanistic insights, and data presentation to ensure reproducibility and success for researchers in drug development and organic synthesis.
Synthetic Strategy and Rationale
The conversion of salicylaldehyde to this compound is efficiently achieved through a two-step sequence. This strategy was selected for its reliability, use of accessible reagents, and the robust nature of the transformations involved.
-
Step 1: Benzofuran Ring Formation. The core benzofuran structure is constructed via an acid-catalyzed reaction between salicylaldehyde and ethyl diazoacetate (EDA). This reaction proceeds through a hemiacetal intermediate which, upon dehydration, cyclizes to furnish ethyl benzofuran-3-carboxylate. This method is notable for its efficiency in forming the 3-substituted benzofuran ring system.[3][4]
-
Step 2: Functional Group Interconversion. The ester functional group of ethyl benzofuran-3-carboxylate is reduced to the primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to yield the final product, this compound.
The overall synthetic workflow is depicted below.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of Ethyl Benzofuran-3-carboxylate
This initial step constitutes the formation of the core heterocyclic structure. The reaction between salicylaldehyde and ethyl diazoacetate, catalyzed by a Brønsted acid like tetrafluoroboric acid (HBF₄), is an effective method for synthesizing 3-substituted benzofurans.[3]
Mechanism and Causality
The reaction is initiated by the protonation of the aldehyde carbonyl group, enhancing its electrophilicity. The nucleophilic carbon of ethyl diazoacetate attacks the carbonyl, and after loss of nitrogen gas, a hemiacetal intermediate, 3-ethoxycarbonyl-2-hydroxy-2,3-dihydrofuran, is formed.[3] Subsequent treatment with a strong dehydrating agent, such as concentrated sulfuric acid, promotes an elimination reaction to yield the aromatic benzofuran ring system.[3]
Caption: Simplified reaction mechanism for Step 1.
Detailed Experimental Protocol
This protocol is adapted from a verified procedure published in Organic Syntheses.[3]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| Salicylaldehyde | 122.12 | 1.22 g | 10.0 mmol | 1.0 |
| Ethyl Diazoacetate (EDA) | 114.10 | 1.25 g | 11.0 mmol | 1.1 |
| Tetrafluoroboric Acid (HBF₄·OEt₂) | 161.90 | 0.16 g (0.11 mL) | 1.0 mmol | 0.1 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
| Sulfuric Acid (conc.) | 98.08 | ~0.5 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol) and dichloromethane (20 mL). Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Catalyst Addition: Add tetrafluoroboric acid diethyl ether complex (0.11 mL, 1.0 mmol) to the stirred solution.
-
EDA Addition: Add ethyl diazoacetate (1.25 g, 11.0 mmol) dropwise to the reaction mixture over 15 minutes at room temperature. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the consumption of salicylaldehyde by Thin Layer Chromatography (TLC).
-
Dehydration: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (~0.5 mL). A color change to dark brown or black is expected.
-
Quenching and Workup: After 15 minutes, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a yellow oil. Purify by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield ethyl benzofuran-3-carboxylate as a pale yellow oil.
Expected Yield: 70-85%.
Part II: Reduction to this compound
The final step involves the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation but requires careful handling due to its reactivity.
Mechanism and Causality
LiAlH₄ is a potent source of hydride ions (H⁻). The reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced by a second hydride ion to yield an alkoxyaluminate salt. An aqueous workup then protonates the alkoxide to give the final product, this compound.
Critical Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| Ethyl Benzofuran-3-carboxylate | 190.19 | 1.52 g | 8.0 mmol | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.45 g | 12.0 mmol | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - | - |
| Ethyl Acetate | - | ~5 mL | - | - |
| 1 M HCl (aq) | - | ~20 mL | - | - |
| Saturated Rochelle's Salt (aq) | - | 20 mL | - | - |
Equipment:
-
Three-neck 100 mL round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Condenser (with inert gas inlet)
-
Dropping funnel
-
Ice-water bath
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: Assemble an oven-dried three-neck flask equipped with a stir bar, condenser, and dropping funnel under a nitrogen atmosphere.
-
LiAlH₄ Suspension: Carefully add lithium aluminum hydride (0.45 g, 12.0 mmol) to the flask, followed by anhydrous THF (20 mL) via cannula or syringe. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl benzofuran-3-carboxylate (1.52 g, 8.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
Water (0.45 mL)
-
15% aqueous NaOH (0.45 mL)
-
Water (1.35 mL) A granular white precipitate should form, which can be easily filtered. Alternatively, quench by the slow addition of ethyl acetate followed by saturated Rochelle's salt solution and stir vigorously until the layers separate clearly.
-
-
Filtration and Extraction: Filter the solid aluminum salts through a pad of Celite, washing the filter cake with THF or ethyl acetate. If using the Rochelle's salt workup, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a clear oil or low-melting solid.[5]
Expected Yield: 80-95%. Characterization (Expected):
Conclusion
This application note details a robust and efficient two-step synthesis of this compound from salicylaldehyde. The protocols are based on well-established and reliable chemical transformations, ensuring high yields and purity. By providing clear, step-by-step instructions alongside mechanistic rationale and safety considerations, this guide serves as a valuable resource for researchers engaged in the synthesis of benzofuran-containing molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols for the Friedländer Condensation: A Versatile Strategy for the Synthesis of Quinolines
Abstract
The Friedländer condensation stands as a robust and highly versatile acid- or base-catalyzed reaction for the synthesis of quinoline derivatives, a structural motif of paramount importance in medicinal chemistry and materials science. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of the Friedländer condensation. We will explore the mechanistic underpinnings of this reaction, present a detailed, step-by-step protocol for a representative synthesis, and discuss the impact of various catalytic systems and reaction conditions on the efficiency and outcome of the condensation. Furthermore, we will delve into modern variations of this classic reaction, including microwave and ultrasound-assisted methods, which offer significant advantages in terms of reaction time and yield.
Introduction: The Significance of the Quinoline Scaffold and the Friedländer Synthesis
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Prominent examples of quinoline-based drugs include chloroquine, a well-known antimalarial, and various kinase inhibitors used in oncology.[4] Beyond pharmaceuticals, quinoline derivatives are integral to the development of agrochemicals, dyes, and advanced materials like organic light-emitting diodes (OLEDs).[4]
The Friedländer synthesis, first reported by Paul Friedländer in 1882, provides a direct and efficient route to substituted quinolines.[5][6] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[7][8] The versatility of the Friedländer synthesis lies in its tolerance of a wide range of functional groups on both reactants, allowing for the generation of a diverse library of quinoline derivatives.
Mechanistic Insights: Understanding the "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Friedländer condensation can proceed through two primary pathways, depending on the initial step of the reaction.[5]
Pathway A: Aldol Condensation First
Under many conditions, the reaction is believed to initiate with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde.[9][10] This is followed by a rapid intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.
Pathway B: Schiff Base Formation First
Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl group of the second reactant.[5] This is then followed by an intramolecular aldol-type reaction and dehydration to afford the final quinoline product.
The predominant pathway is influenced by the specific substrates, catalyst, and reaction conditions employed. For instance, acid catalysis often favors the initial aldol condensation, while base catalysis can promote either pathway.
Diagram: Generalized Mechanism of the Friedländer Condensation
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Assays of 2-(Benzofuran-3-yl)ethanol
Introduction: The Imperative for Novel Antifungal Agents and the Potential of Benzofurans
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few classes of drugs, each with its own set of limitations, including toxicity, drug interactions, and a narrow spectrum of activity.[1] This underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.
The benzofuran scaffold has emerged as a promising heterocyclic core in the design of new therapeutic agents, demonstrating a wide range of biological activities.[2] Notably, various synthetic and naturally derived benzofuran compounds have exhibited significant antifungal properties.[3][4][5] Their mechanisms of action are thought to be diverse, with some derivatives acting as inhibitors of fungal N-myristoyltransferase (NMT), an enzyme crucial for fungal viability, while others disrupt essential cellular processes like calcium homeostasis.[1][2][6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific benzofuran derivative, 2-(Benzofuran-3-yl)ethanol , in a suite of antifungal assays. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a robust framework for the preliminary evaluation and mechanistic investigation of this compound.[9][10][11][12]
Part 1: Foundational Antifungal Susceptibility Testing
The initial assessment of any potential antifungal agent is the determination of its inhibitory activity against a panel of clinically relevant fungal pathogens. The Broth Microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Principle of Broth Microdilution
This assay involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The assay is quantitative and provides a clear endpoint for the minimal concentration of the compound required to inhibit fungal growth. The methodology described is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[10][11][12][14][15]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration is 1280 µg/mL.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate dilution plate to achieve concentrations that are twice the final desired test concentrations.
-
-
Inoculum Preparation:
-
Subculture the fungal strain on an SDA plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 1-5 x 10³ CFU/mL.
-
-
Plate Inoculation:
-
Add 100 µL of the diluted compound solutions to the wells of the sterile 96-well microtiter plate.
-
Add 100 µL of the final fungal inoculum to each well. The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
Include a positive control (100 µL of inoculum and 100 µL of drug-free medium) and a negative/sterility control (200 µL of drug-free medium).
-
-
Incubation and Reading:
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control.[13] Alternatively, a microplate reader can be used to measure the optical density at 490 nm.
-
Data Presentation: Representative MIC Data for Benzofuran Derivatives
While specific MIC values for this compound are not yet widely published, the following table presents representative data for other benzofuran derivatives against common fungal pathogens to provide a comparative context.
| Compound Class | Representative Compound | C. albicans MIC (µg/mL) | C. musae MIC (µg/mL) | P. italicum MIC (µg/mL) | Reference |
| Benzofuran Derivative | Compound 6 (from P. crustosum) | Not Reported | 12.5 - 25 | 12.5 | [3][4] |
| Benzofuran-related | Compound 15 | Mild Activity | Not Reported | Not Reported | [5] |
| Azole Control | Fluconazole | 2 | Not Reported | Not Reported | [13] |
Part 2: Secondary Screening with Disk Diffusion
For a more rapid, qualitative assessment of antifungal activity, the disk diffusion assay is a valuable secondary screening tool. This method is particularly useful for screening multiple isolates or for laboratories without access to a microplate reader. The methodology is based on the CLSI M44-A2 guidelines.[16][17]
Principle of Disk Diffusion
A standardized fungal inoculum is spread evenly over the surface of an agar plate. A paper disk impregnated with a known concentration of the test compound is then placed on the agar surface. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible to the compound, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Detailed Protocol: Disk Diffusion Assay
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution
-
Fungal strains and inoculum preparation materials as described for broth microdilution
-
Sterile swabs
-
Calipers or a ruler
Procedure:
-
Disk Preparation:
-
Aseptically apply a known amount of the this compound stock solution to sterile paper disks and allow them to dry completely. The amount will depend on the desired disk potency.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized fungal inoculum (0.5 McFarland).
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the supplemented Mueller-Hinton agar plate in three different directions to ensure uniform growth.
-
-
Disk Application and Incubation:
-
Place the prepared disk containing this compound onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound. Therefore, this assay serves as a qualitative indicator of activity.
-
Part 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is a critical step in drug development. Based on the known activities of other benzofuran derivatives, two plausible mechanisms of action for this compound are the disruption of calcium homeostasis and the inhibition of N-myristoyltransferase.[1][2][6][7][8]
Hypothesized Mechanism 1: Disruption of Calcium Homeostasis
Fungal cells maintain a tightly regulated low concentration of cytosolic calcium.[18] Disruption of this homeostasis, either through a massive influx of extracellular calcium or the release from intracellular stores, is highly toxic and can trigger cell death.[7][18][19][20][21] Amiodarone, a benzofuran-containing drug, is known to exert its antifungal effect through this mechanism.[7][20]
Caption: Hypothesized pathway of calcium homeostasis disruption.
Hypothesized Mechanism 2: Inhibition of N-Myristoyltransferase (NMT)
N-myristoyltransferase is an essential fungal enzyme that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a variety of proteins.[22] This modification is crucial for protein localization and function. Inhibition of NMT leads to the disruption of these vital cellular processes and ultimately results in fungal cell death.[1][6][8][23][24]
Protocol: NMT Enzyme Inhibition Assay
A robust in vitro enzyme assay can be used to quantify the ability of this compound to inhibit NMT.[23]
Materials:
-
Recombinant fungal N-myristoyltransferase (e.g., from C. albicans)
-
Peptide substrate with an N-terminal glycine
-
[³H]-Myristoyl-CoA (radiolabeled myristoyl coenzyme A)
-
Assay buffer
-
This compound
-
Scintillation counter and vials
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, peptide substrate, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the recombinant NMT.
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
-
Radiolabeling and Quenching:
-
Start the labeling reaction by adding [³H]-Myristoyl-CoA and incubate further.
-
Quench the reaction, typically by adding an acid.
-
-
Detection and Analysis:
-
Spot aliquots of the reaction mixture onto filter paper discs.
-
Wash the discs to remove unincorporated [³H]-Myristoyl-CoA.
-
Measure the radioactivity of the discs using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme activity).
-
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial antifungal evaluation of this compound. By employing standardized methods for determining MIC and leveraging assays to probe potential mechanisms of action, researchers can generate reliable and reproducible data. Positive results from these initial screens would warrant further investigation, including testing against a broader panel of fungal pathogens, assessing activity against fungal biofilms, and conducting in vivo efficacy studies in animal models of fungal infection. The exploration of the benzofuran scaffold, exemplified by compounds like this compound, holds significant promise for the development of the next generation of antifungal therapies.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungals targeted to protein modification: focus on protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts - BioSpace [biospace.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. researchgate.net [researchgate.net]
- 18. Dysregulation of Ion Homeostasis by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Dysregulation of Ion Homeostasis by Antifungal Agents [frontiersin.org]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. journals.asm.org [journals.asm.org]
- 22. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. | BioWorld [bioworld.com]
Application Notes & Protocols: Leveraging 2-(Benzofuran-3-yl)ethanol as a Versatile Precursor in Modern Drug Synthesis
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] This technical guide focuses on 2-(Benzofuran-3-yl)ethanol , a highly versatile and functionalized building block for accessing novel 3-substituted benzofuran derivatives. We provide an in-depth exploration of its synthetic utility, detailing key chemical transformations and offering field-proven, step-by-step protocols for its conversion into valuable intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox and accelerate the discovery of new benzofuran-based therapeutic agents.
The Strategic Importance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of new drugs.[1][2] Its derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiarrhythmic properties.[3][4][5][6] Drugs such as Amiodarone (antiarrhythmic), Griseofulvin (antifungal), and Benzbromarone (uricosuric) underscore the clinical significance of this molecular framework.[4][7][8]
While 2-substituted benzofurans are common, the 3-substituted isomers offer a distinct vector for structural modification, allowing for the exploration of new chemical space and biological targets. This compound, with its reactive primary alcohol, serves as an ideal starting point for introducing diverse functional groups and building molecular complexity.
Physicochemical Profile of the Precursor
A thorough understanding of the precursor's properties is fundamental to its effective use and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [9] |
| Molecular Weight | 162.18 g/mol | [9] |
| IUPAC Name | 2-(1-benzofuran-3-yl)ethanol | [9] |
| CAS Number | 75611-02-8 | [9] |
| Appearance | (Varies) Typically an oil or low-melting solid | - |
| Boiling Point | Not well-documented; estimated >250 °C | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF). | - |
Safety and Handling
As with all laboratory reagents, proper safety protocols must be strictly followed. While specific toxicity data for this compound is limited, guidelines for related benzofuran compounds should be adopted.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Utility: A Map of Chemical Transformations
The primary alcohol of this compound is a gateway to a multitude of valuable downstream intermediates. The strategic choice of reaction dictates the subsequent synthetic possibilities, from amide couplings to the introduction of complex heterocyclic moieties.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rdworldonline.com [rdworldonline.com]
- 9. This compound | C10H10O2 | CID 10953836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Application Note: A Robust HPLC Method for the Analysis of Benzofuran and Its Derivatives
Abstract:
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of benzofuran and its derivatives. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a key structural motif in many pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] Consequently, accurate and reliable analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development. This guide provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and presents a framework for method validation in accordance with international guidelines.
Introduction: The Significance of Benzofuran Analysis
Benzofuran and its derivatives are a prominent class of heterocyclic compounds with significant therapeutic potential.[3][7] They are found in numerous natural products and serve as essential building blocks in the synthesis of new pharmaceutical agents.[2][6] The diverse biological activities of these compounds necessitate rigorous analytical oversight throughout the drug development lifecycle.[3][5] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of these compounds due to its high resolution, sensitivity, and reproducibility.[8] This application note is intended for researchers, scientists, and drug development professionals requiring a detailed and reliable HPLC method for benzofuran analysis.
Principle of the Method: Reversed-Phase Chromatography
The method described herein is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[9][10] This is the most common mode of HPLC, particularly for the analysis of organic and pharmaceutical compounds.[10]
The Separation Mechanism
Benzofuran, being a heterocyclic aromatic compound, possesses a degree of hydrophobicity.[11][12] The separation in this RP-HPLC method is governed by the differential partitioning of benzofuran and its derivatives between the nonpolar stationary phase (typically a C18 column) and the polar mobile phase (a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer).[9][13]
-
Analyte Retention: More hydrophobic (less polar) analytes will have a stronger affinity for the stationary phase and will therefore be retained longer on the column, resulting in longer retention times.
-
Mobile Phase Composition: The polarity of the mobile phase is a critical parameter. Increasing the proportion of the organic solvent (the "strong" solvent) will decrease the polarity of the mobile phase, leading to a faster elution of the analytes and shorter retention times.[14] A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities.
Detection: Photodiode Array (PDA)
A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is employed for the detection of the separated compounds.[15][16][17]
-
Principle: A PDA detector measures the absorbance of light across a wide range of wavelengths simultaneously.[15][18][19] This provides a three-dimensional dataset of absorbance, wavelength, and time.
-
Advantages: The key advantages of using a PDA detector for benzofuran analysis include:
-
Spectral Information: It provides the UV-Vis spectrum of each eluting peak, which can be used for peak identification and purity assessment.[15][19]
-
Method Development: The ability to monitor multiple wavelengths allows for the optimization of the detection wavelength for maximum sensitivity for each compound of interest.[18][19]
-
Specificity: Comparing the obtained spectrum with that of a reference standard can confirm the identity of the analyte.[19]
-
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of benzofuran derivatives.
Materials and Reagents
-
Benzofuran reference standard and any relevant derivatives
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Suitable solvent for sample preparation (e.g., acetonitrile or methanol)
Instrumentation
A standard HPLC system equipped with the following is recommended:
-
Binary or Quaternary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) Detector
Chromatographic Conditions
The following conditions have been found to be effective for the separation of benzofuran and its derivatives. However, optimization may be necessary for specific applications.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like benzofuran.[10] The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | The aqueous component of the mobile phase. The acid helps to control the pH and improve peak shape. Formic acid is preferred for MS-compatible methods.[20] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC that provides good solvating power for benzofuran derivatives.[20] |
| Gradient Elution | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions. | A gradient is often necessary to elute a range of benzofuran derivatives with varying polarities within a reasonable time while maintaining good resolution.[4] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column that provides good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume that can be adjusted based on sample concentration and sensitivity requirements. |
| Detection Wavelength | 254 nm and 280 nm (or scan 200-400 nm) | Benzofuran and its derivatives typically exhibit strong UV absorbance in this range. A PDA detector allows for monitoring multiple wavelengths and selecting the optimal one for each analyte.[21] |
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[14][22] The goal is to extract the analyte of interest and remove any interfering matrix components.[22]
-
Solid Samples (e.g., tablets, powders):
-
Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of the benzofuran derivative into a 100 mL volumetric flask.[4]
-
Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Sonicate for 15 minutes to ensure complete dissolution.[4]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Liquid Samples:
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Standard Preparation
-
Stock Standard Solution: Accurately weigh about 10 mg of the benzofuran reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples.
Analysis Workflow
Caption: Workflow for the HPLC analysis of benzofuran derivatives.
Method Validation
Validation of the analytical method is essential to ensure its suitability for the intended purpose.[8][23] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[8][24][25]
Key Validation Parameters
The core parameters for method validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[24][25] This can be demonstrated by analyzing a placebo and showing no interfering peaks at the retention time of the analyte.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[24][25] This is typically evaluated by analyzing a series of standards over a defined concentration range and performing a linear regression analysis.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[24][25] This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[24] This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23] This provides an indication of its reliability during normal usage.
Representative Performance Data
The following table summarizes typical performance data for the HPLC analysis of a benzofuran derivative. These values are representative and may vary depending on the specific compound and instrumentation.
| Parameter | Typical Value |
| Retention Time | 4.0 - 7.0 min |
| Linearity (R²) | > 0.999 |
| LOD | 0.05 - 1.5 µg/mL |
| LOQ | 0.15 - 4.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of benzofuran and its derivatives. The use of reversed-phase chromatography with PDA detection offers a robust and reliable approach for the separation, identification, and quantification of these important pharmaceutical compounds. The detailed protocol and discussion of the underlying principles, coupled with a framework for method validation, will enable researchers, scientists, and drug development professionals to implement this method effectively in their laboratories. Adherence to the principles of method validation outlined herein is crucial for ensuring the generation of high-quality, reliable, and scientifically sound data in a regulated environment.
References
- 1. Benzofuran - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. webqc.org [webqc.org]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. youtube.com [youtube.com]
- 14. veeprho.com [veeprho.com]
- 15. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 16. High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA) - INN [inn.demokritos.gr]
- 17. gentechscientific.com [gentechscientific.com]
- 18. ctlatesting.com [ctlatesting.com]
- 19. labcompare.com [labcompare.com]
- 20. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. mdpi.com [mdpi.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. synthinkchemicals.com [synthinkchemicals.com]
- 24. researchgate.net [researchgate.net]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Identification of Benzofuran Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
<_ _>
Abstract
Benzofuran and its derivatives are a significant class of heterocyclic compounds, forming the structural core of many natural products and pharmacologically active molecules.[1][2] Their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, makes them crucial targets in drug discovery and development.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of many benzofuran derivatives.[3][4][5] This application note provides a comprehensive guide to the principles, protocols, and data interpretation for the successful identification of benzofuran derivatives using GC-MS.
Introduction to GC-MS for Heterocyclic Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4][6][7] This synergy allows for the effective analysis of complex mixtures, providing both qualitative and quantitative information about the individual components.[4][5]
The process begins in the gas chromatograph, where a sample is vaporized and carried by an inert gas through a capillary column.[6][8] Compounds are separated based on their boiling points and interactions with the column's stationary phase.[4][8] As each separated compound elutes from the column, it enters the mass spectrometer.[8]
In the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with high-energy electrons.[4][9] This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible manner.[9][10] These fragments are then separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that serves as a unique "molecular fingerprint" for that compound.[4][5]
Experimental Protocol: A Step-by-Step Guide
Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is critical to obtaining reliable and reproducible GC-MS results. The primary goal is to extract the benzofuran derivatives of interest from the sample matrix and prepare them in a suitable solvent for injection into the GC.
Core Principles:
-
Solvent Selection: Use high-purity, volatile organic solvents such as dichloromethane, hexane, or ethyl acetate.[3][11] Avoid water, strong acids, and strong bases as they can damage the GC column.[3][12]
-
Cleanliness: Use clean glassware to prevent contamination.[3] Ensure samples are free of particulate matter by centrifugation or filtration.[3][11][12]
-
Concentration: The typical concentration for GC-MS analysis is around 0.1 to 1 mg/mL.[12] For trace analysis, a concentration step using techniques like nitrogen blowdown may be necessary.[13]
Protocol for Solid Samples:
-
Weigh a small amount of the solid sample.
-
Dissolve the sample in a suitable volatile organic solvent.[12]
-
Vortex or sonicate the mixture to ensure complete dissolution.
-
If necessary, filter the solution to remove any undissolved particles.[12]
-
Transfer the clear solution to a GC vial.
Protocol for Liquid Samples (Extraction):
-
Liquid-Liquid Extraction (LLE): This technique is used to separate analytes based on their solubility in two immiscible solvents.[3]
-
Mix the sample with an equal volume of an immiscible organic solvent (e.g., dichloromethane).
-
Shake vigorously to allow the benzofuran derivatives to partition into the organic layer.
-
Allow the layers to separate and carefully collect the organic layer.[3]
-
Dry the organic layer over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract if necessary and transfer to a GC vial.
-
-
Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a complex matrix.[3]
-
Condition an appropriate SPE cartridge with a suitable solvent.
-
Load the sample onto the cartridge. The analytes will adhere to the sorbent material.[3]
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the benzofuran derivatives with a stronger solvent.[3]
-
Collect the eluent, concentrate if needed, and transfer to a GC vial.
-
Derivatization: Enhancing Volatility and Stability
For benzofuran derivatives containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH), derivatization may be necessary.[14][15] This chemical modification process replaces active hydrogens with less polar groups, thereby increasing the compound's volatility and thermal stability, and improving its chromatographic peak shape.[14][15][16]
Common Derivatization Techniques:
-
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. This is one of the most common derivatization methods.[14]
-
Acylation: Introduces an acyl group, often used for amines and phenols.
-
Alkylation: Replaces acidic hydrogens with an alkyl group, commonly used for carboxylic acids and phenols.[14][15]
General Derivatization Protocol (Silylation Example):
-
Evaporate the solvent from the prepared sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a designated time to ensure complete reaction.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following table provides a typical set of starting parameters for the GC-MS analysis of benzofuran derivatives. These parameters should be optimized for the specific analytes and instrument being used.
| Parameter | Typical Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Splitless mode is often preferred for trace analysis to maximize the amount of sample reaching the column. |
| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the analytes without causing thermal degradation. |
| Injection Volume | 1 µL | A standard volume that prevents column overloading. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column.[4] |
| Flow Rate | 1.0 - 1.5 mL/min | An optimal flow rate for good separation efficiency. |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) | The choice of column depends on the polarity of the benzofuran derivatives being analyzed. |
| Oven Program | Initial Temp: 50-100°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching.[4][9] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and consistent fragmentation.[9] |
| Source Temperature | 230 °C | Maintains the analytes in the gas phase within the ion source. |
| Quadrupole Temp | 150 °C | Ensures stable performance of the mass analyzer. |
| Mass Range | 40 - 500 m/z | A typical range that covers the molecular weights and fragment ions of many benzofuran derivatives. |
| Scan Mode | Full Scan | Acquires data over the entire specified mass range, allowing for the identification of unknown compounds. |
Data Analysis and Interpretation
Chromatogram Analysis
The output from the GC is a chromatogram, which plots detector response against retention time.[6] Each peak in the chromatogram ideally represents a single compound that has been separated from the mixture.[6] The retention time is a characteristic property of a compound under a specific set of chromatographic conditions.
Mass Spectrum Interpretation and Library Matching
For each peak in the chromatogram, a corresponding mass spectrum is generated. The interpretation of this spectrum is the key to identifying the compound.
-
Molecular Ion Peak (M+): This peak represents the intact molecule and provides the molecular weight of the compound. In EI, the molecular ion peak may sometimes be weak or absent for certain compounds.[9]
-
Fragmentation Pattern: The other peaks in the spectrum correspond to the fragment ions. The pattern of these fragments is highly characteristic of the molecule's structure.[10] For benzofuran derivatives, common fragmentation pathways may involve cleavages of the furan ring, the benzene ring, and any substituent groups.[17]
The Workflow for Compound Identification:
Database Searching: The most common method for identifying a compound from its mass spectrum is to compare it against a spectral library.[18] The National Institute of Standards and Technology (NIST) mass spectral library is the most widely used and comprehensive collection of EI mass spectra.[18][19] The search software calculates a "match factor" that indicates the similarity between the experimental spectrum and the library spectrum.[18]
-
Match Factor Interpretation:
It is crucial for an experienced chemist to review the library search results, as a high match factor alone is not always conclusive.[18] Consideration of the retention time and the chemical context of the sample is also important for confident identification.
Method Validation
For applications in regulated environments such as drug development, the GC-MS method must be validated to ensure it is fit for its intended purpose. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH).[20][21][22]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[20]
-
Accuracy: The closeness of the test results to the true value.[20]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[20]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]
Troubleshooting Common GC-MS Issues
| Problem | Potential Cause(s) | Solution(s) |
| No Peaks or Poor Sensitivity | Syringe issue, incorrect sample concentration, leak in the system, detector issue.[23][24] | Check sample preparation, perform a manual injection to rule out autosampler issues, check for leaks, and verify detector sensitivity.[23][25] |
| Peak Tailing | Active sites in the liner or column, column contamination.[25] | Use a deactivated liner, trim the front end of the column, or replace the column.[23][25] |
| Peak Fronting | Column overload due to injecting too much or too concentrated a sample.[25] | Dilute the sample or reduce the injection volume. |
| Ghost Peaks/Carryover | Contamination from a previous injection, septum bleed.[25] | Run a solvent blank, bake out the column, replace the septum.[23][25] |
| Retention Time Shifts | Changes in flow rate, oven temperature, or column length (due to trimming).[25] | Check gas flows and temperature settings, consider using retention time locking if frequent column trimming is performed.[25] |
Conclusion
GC-MS is an indispensable tool for the identification and characterization of benzofuran derivatives in various scientific disciplines. By following robust sample preparation protocols, optimizing instrumental parameters, and applying systematic data analysis techniques, researchers can confidently identify these important heterocyclic compounds. A thorough understanding of the principles of GC-MS, coupled with careful method validation and troubleshooting, will ensure the generation of high-quality, reliable, and defensible analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. etamu.edu [etamu.edu]
- 7. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 8. Gas chromatography mass spectrometry basic principles | Agilent [agilent.com]
- 9. What are the common ionization methods for GC/MS [scioninstruments.com]
- 10. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 13. organomation.com [organomation.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jordilabs.com [jordilabs.com]
- 19. diabloanalytical.com [diabloanalytical.com]
- 20. researchtrendsjournal.com [researchtrendsjournal.com]
- 21. impactfactor.org [impactfactor.org]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. shimadzu.co.uk [shimadzu.co.uk]
- 25. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Esterification of 2-(Benzofuran-2-yl)acetic Acid
Abstract
This document provides a comprehensive guide to the experimental protocol for the esterification of 2-(benzofuran-2-yl)acetic acid, a key intermediate in the synthesis of various biologically active molecules.[1] We delve into the widely utilized Fischer-Speier esterification method, elucidating the reaction mechanism, optimizing reaction conditions, and detailing a step-by-step laboratory procedure. Furthermore, this guide covers crucial post-reaction work-up, purification techniques, and analytical characterization of the resulting ester. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
2-(Benzofuran-2-yl)acetic acid and its ester derivatives are significant scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potential applications as herbicides and in cancer immunotherapy.[2] The ester functionality can modulate the pharmacokinetic and pharmacodynamic properties of the parent carboxylic acid, making esterification a critical transformation in the synthesis of novel therapeutic agents.[3] The benzofuran moiety itself is a core structure in many natural products and pharmaceuticals.[1] This guide focuses on providing a robust and reproducible protocol for the synthesis of esters of 2-(benzofuran-2-yl)acetic acid, with a primary emphasis on the acid-catalyzed Fischer-Speier esterification.
Fischer-Speier Esterification: Mechanism and Rationale
The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[4] The reaction is an equilibrium process, and its mechanism involves several key steps that are reversible.[4][5]
Mechanism:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon.[4][5]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.[4]
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.[5]
To drive the equilibrium towards the formation of the ester, several strategies can be employed, such as using a large excess of the alcohol or removing the water byproduct as it is formed, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[6][7][8]
Experimental Protocol: Synthesis of Methyl 2-(benzofuran-2-yl)acetate
This protocol details the synthesis of the methyl ester of 2-(benzofuran-2-yl)acetic acid as a representative example. The principles can be adapted for other primary or secondary alcohols.[7]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-(Benzofuran-2-yl)acetic acid | C₁₀H₈O₃ | 176.17 | 1.0 g (5.68 mmol) | Starting material |
| Methanol (anhydrous) | CH₃OH | 32.04 | 20 mL | Reagent and solvent |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | Catalyst |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.68 mmol) of 2-(benzofuran-2-yl)acetic acid in 20 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and cautiously add 0.5 mL of concentrated sulfuric acid to the solution.[9] The addition should be done dropwise as the reaction is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.[10] Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[10]
-
Work-up:
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.[10]
Purification
The crude methyl 2-(benzofuran-2-yl)acetate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product should be assessed by TLC and analytical techniques.
Characterization of the Product
The structure and purity of the synthesized ester should be confirmed using various spectroscopic methods.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the methyl ester protons around 3.7 ppm. The signals for the benzofuran ring and the methylene protons should also be present and in the expected regions.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the ester carbonyl carbon (around 170 ppm) and the methoxy carbon (around 52 ppm), in addition to the carbons of the benzofuran scaffold.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. The characteristic C-O stretch of the ester will also be present.[12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized ester.
Reaction Workflow and Mechanism Visualization
Caption: Experimental workflow for the esterification of 2-(benzofuran-2-yl)acetic acid.
Caption: Simplified mechanism of Fischer-Speier esterification.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that anhydrous conditions were maintained, as water can shift the equilibrium back towards the reactants.[7][8] Increasing the reflux time or using a larger excess of the alcohol can also improve the yield.[4]
-
Incomplete Reaction: Monitor the reaction by TLC. If the starting material is still present after the recommended reflux time, consider adding a small additional amount of the acid catalyst.
-
Emulsion during Work-up: The formation of an emulsion during the aqueous wash can be broken by adding a small amount of brine or by centrifugation.
-
Safety: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Methanol and ethyl acetate are flammable and should be kept away from ignition sources.
Conclusion
This application note provides a detailed and practical guide for the successful esterification of 2-(benzofuran-2-yl)acetic acid using the Fischer-Speier method. By understanding the underlying mechanism and following the outlined protocol, researchers can reliably synthesize these valuable ester derivatives for further investigation in drug discovery and other chemical applications. The provided guidelines for purification and characterization ensure the isolation of a high-purity final product.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Benzofuran-2-YL)acetic acid (62119-70-4) for sale [vulcanchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 9. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
Application Notes and Protocols for the One-Pot Synthesis of 2-Arylbenzofurans Using Palladium Catalysts
Introduction: The Significance of the 2-Arylbenzofuran Scaffold
The 2-arylbenzofuran motif is a privileged heterocyclic scaffold, forming the core structure of numerous natural products, pharmaceuticals, and organic materials.[1][2] Its derivatives have garnered significant attention from the drug development community due to their broad spectrum of biological activities, including potent antioxidant, antitumor, and anti-inflammatory properties.[1][2] The demand for efficient and versatile synthetic routes to this important class of compounds has driven the development of innovative catalytic methods. Among these, one-pot syntheses catalyzed by palladium stand out for their elegance, efficiency, and atom economy. This guide provides an in-depth exploration of these powerful synthetic strategies, offering both theoretical insights and practical, field-proven protocols for researchers in organic synthesis and medicinal chemistry.
Strategic Approaches to Palladium-Catalyzed One-Pot Synthesis
The direct, one-pot construction of 2-arylbenzofurans avoids the need for isolating intermediates, thereby saving time, resources, and minimizing waste. Palladium catalysis is central to these strategies, primarily through two powerful and convergent approaches: domino Sonogashira coupling/cyclization reactions and direct C-H activation/C-O bond formation.
Domino Sonogashira Coupling and Cyclization: A Workhorse Strategy
This is one of the most reliable and widely employed methods for the one-pot synthesis of 2-arylbenzofurans.[3][4][5] The strategy relies on a sequence of two palladium-catalyzed reactions in a single pot: a Sonogashira cross-coupling followed by an intramolecular cyclization. The overall transformation assembles the benzofuran core from simple, readily available starting materials.
Causality Behind Experimental Choices:
The success of this domino reaction hinges on the careful selection of the catalyst system and reaction conditions to facilitate both the Sonogashira coupling and the subsequent cyclization in a compatible manner.
-
Palladium Source: Palladium(II) sources like Pd(OAc)₂, PdCl₂(PPh₃)₂, or pre-catalysts such as PEPPSI complexes are commonly used.[4] Palladium nanoparticles have also emerged as a recyclable and efficient catalyst for this transformation.[6][7]
-
Copper Co-catalyst: While some modern protocols are copper-free, the classic Sonogashira reaction often employs a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst and promoting the desired reactivity. N-heterocyclic carbenes (NHCs) have also been shown to be excellent ligands for this reaction, often leading to higher catalyst turnover numbers.[4]
-
Base: A base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX generated during the coupling and to deprotonate the terminal alkyne.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or ethereal solvents are generally used to ensure the solubility of the reactants and catalyst.
Generalized Catalytic Cycle:
The domino process begins with the classic Sonogashira coupling catalytic cycle, which generates an o-alkynylphenol intermediate. This intermediate then undergoes a 5-exo-dig cyclization to furnish the benzofuran ring.
Caption: Catalytic cycle for the domino Sonogashira coupling/cyclization.
Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran
This protocol is a representative example of the domino Sonogashira coupling/cyclization strategy.
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and Et₃N (3.0 mmol, 3.0 equiv) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran.
Substrate Scope and Yields:
The following table summarizes the scope of this reaction with various substituted starting materials, demonstrating its versatility.
| Entry | 2-Halophenol Derivative | Alkyne | Product | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 85-95% |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 80-90% |
| 3 | 2-Iodophenol | 4-Ethynyltoluene | 2-(p-Tolyl)benzofuran | 82-92% |
| 4 | 2-Iodophenol | 1-Hexyne | 2-Butylbenzofuran | 70-80% |
Yields are typical and may vary depending on the specific reaction conditions and scale.
C-H Activation/C-O Bond Formation: A Modern and Atom-Economical Approach
Direct C-H activation has emerged as a powerful tool in organic synthesis, and its application to the synthesis of 2-arylbenzofurans represents a significant advance in efficiency.[9][10][11][12] This strategy often involves the palladium-catalyzed reaction of readily available starting materials like phenylacetic acids or 2-hydroxystyrenes.[9][13]
Mechanistic Rationale:
The key to this transformation is the formation of a palladacycle intermediate via C-H activation.[9] The catalytic cycle is often proposed to proceed through a Pd(II)/Pd(IV) pathway.[9][10][11]
-
C-H Activation: The palladium(II) catalyst coordinates to the substrate and facilitates the cleavage of a C-H bond, forming a six-membered palladacycle.[9]
-
Oxidation: An oxidant promotes the oxidation of the Pd(II) center to Pd(IV).
-
Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the C-O bond of the benzofuran ring and regenerate the Pd(II) catalyst.
Caption: Experimental workflow for C-H activation synthesis.
Advantages of the C-H Activation Strategy:
-
Atom Economy: This approach avoids the need for pre-functionalized starting materials (e.g., halides), leading to higher atom economy.
-
Step Economy: It provides a more direct route to the desired products.
-
Novel Reactivity: It allows for the synthesis of complex benzofuran derivatives that may be difficult to access via traditional cross-coupling methods.
Troubleshooting and Expert Insights
-
Low Yields in Sonogashira/Cyclization:
-
Catalyst Deactivation: Ensure strictly anaerobic and anhydrous conditions. Degas solvents and use fresh, high-purity reagents.
-
Ligand Choice: If using simple phosphine ligands, consider switching to more robust N-heterocyclic carbene (NHC) ligands.
-
Incomplete Reaction: Increase the reaction temperature or time. The cyclization step can sometimes be slower than the initial coupling.
-
-
Side Reactions:
-
Homocoupling of Alkynes (Glaser Coupling): This can be minimized by using a slight excess of the alkyne and ensuring a well-controlled addition to the reaction mixture.
-
Formation of undesired isomers: The regioselectivity of the cyclization is generally high for the 5-exo-dig pathway. However, careful control of the reaction conditions is still important.
-
-
Challenges in C-H Activation:
-
Substrate Scope: C-H activation reactions can be sensitive to the electronic and steric properties of the substrate. Optimization of the directing group and reaction conditions may be necessary for new substrates.
-
Oxidant Compatibility: The choice of oxidant is critical and needs to be compatible with the other functional groups in the molecule.
-
Conclusion
The one-pot synthesis of 2-arylbenzofurans using palladium catalysts represents a powerful and versatile tool for organic and medicinal chemists. The domino Sonogashira/cyclization and C-H activation strategies offer efficient, atom-economical, and scalable routes to this important class of compounds. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can harness the full potential of these reactions to accelerate the discovery and development of new chemical entities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones [organic-chemistry.org]
- 13. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benzofuran Analogs Against Cancer Cell Lines
Introduction: The Therapeutic Promise of Benzofuran Scaffolds in Oncology
The benzofuran nucleus, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a wide spectrum of biological activities, including potent anticancer properties.[1][3][4] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like the mTOR pathway.[5][6] The evaluation of the cytotoxic potential of novel benzofuran analogs is a crucial first step in the drug discovery and development pipeline for new anticancer therapies.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the in vitro cytotoxicity of benzofuran analogs against cancer cell lines. It offers detailed, field-proven protocols for several robust and widely accepted cytotoxicity assays, along with insights into the rationale behind experimental design and data interpretation.
Choosing the Right Cytotoxicity Assay: A Multi-Faceted Approach
No single assay is sufficient to fully characterize the cytotoxic profile of a compound. Therefore, a multi-parametric approach, employing assays with different underlying principles, is recommended to obtain a comprehensive and reliable assessment of a compound's activity. The choice of assay depends on several factors, including the suspected mechanism of action of the benzofuran analog, the cell line being used, and the desired throughput.
Here, we detail three primary assays that measure different cellular parameters:
-
MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.[8]
-
Sulforhodamine B (SRB) Assay: Quantifies total cellular protein content, providing a measure of cell biomass.[9][10]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[11]
The following diagram illustrates the decision-making process for selecting an appropriate cytotoxicity assay:
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-(Benzofuran-3-yl)ethanol Synthesis
Welcome to our dedicated technical support guide for the synthesis of 2-(Benzofuran-3-yl)ethanol. This molecule is a valuable building block in medicinal chemistry and materials science, but its synthesis can present challenges that impact yield and purity. This guide is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered in the lab. We will explore the causality behind experimental choices, providing you with the rationale needed to optimize your synthetic strategy.
Overview of Primary Synthetic Strategies
The synthesis of this compound is typically approached via two principal pathways, starting from a pre-formed benzofuran core. The choice of route often depends on the availability of starting materials, scalability, and tolerance to specific reagents.
-
The Acetic Acid Reduction Pathway: This is the most common and well-documented route. It involves the synthesis of a 2-(Benzofuran-3-yl)acetic acid or ester intermediate, followed by its reduction to the target alcohol.
-
The Ethylene Oxide Pathway: This more direct route involves the C-3 lithiation of a protected benzofuran followed by quenching with ethylene oxide. This method can be highly efficient but requires careful handling of organolithium reagents and consideration of potential anion migration.
The following diagram illustrates these two primary workflows.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is designed to address specific experimental hurdles. Each question is followed by a detailed explanation and actionable advice.
Part 1: Synthesis of the 2-(Benzofuran-3-yl)acetic Acid Intermediate
Q1: My yield of 2-(Benzofuran-3-yl)acetic acid from substituted 4-bromomethylcoumarins is low. What are the critical parameters?
A1: This is a robust method, but yield can be sensitive to reaction conditions. The mechanism involves the base-mediated hydrolysis of the coumarin lactone followed by an intramolecular rearrangement and cyclization.
-
Causality: The key is the efficiency of the initial ring-opening of the coumarin. Insufficient base or too low a temperature can lead to incomplete reaction. Conversely, excessively harsh conditions can promote side reactions and degradation of the desired product.
-
Troubleshooting Steps:
-
Base Concentration: Ensure you are using a sufficient excess of aqueous sodium hydroxide. The reaction typically requires refluxing temperatures to proceed efficiently.[1]
-
Reaction Time: Monitor the reaction by TLC. The disappearance of the starting 4-bromomethylcoumarin is a key indicator. Insufficient reflux time is a common cause of low conversion.
-
Work-up Procedure: Acidification of the reaction mixture must be done carefully, preferably in an ice bath, to precipitate the carboxylic acid product. Ensure the pH is low enough (pH 1-2) for complete protonation and precipitation.
-
Q2: I am attempting a multicomponent synthesis of the acetic acid derivative and facing issues with product purity. How can this be improved?
A2: Multicomponent reactions (MCRs), for instance, condensing a phenol, an arylglyoxal, and Meldrum's acid, are highly atom-economical but can be complex.[2][3] Purity issues often arise from incomplete reaction at one of the stages or from side-reactions.
-
Causality: These are often two-stage, one-pot processes. The initial condensation requires mild conditions to form an intermediate, while the final acid-catalyzed intramolecular cyclization requires more forcing conditions (e.g., refluxing in acetic and hydrochloric acid).[2] If the first stage is pushed too hard with heat, side products can form. If the second stage is incomplete, you will have intermediates in your final product.
-
Troubleshooting Steps:
-
Staged Temperature Control: Adhere strictly to the recommended temperature profile. The initial condensation of components should often be performed at room temperature, even if it takes longer (e.g., 48 hours), to prevent degradation and side-reactions.[2]
-
Acid-Catalyzed Cyclization: Ensure the final cyclization step is carried out under the specified acidic conditions and for a sufficient duration. This step is critical for forming the benzofuran ring and revealing the acetic acid moiety.[2][3]
-
Purification: While some MCRs are designed to avoid chromatography, if you are facing purity issues, a simple recrystallization or a flash column may be necessary to isolate the target acid.
-
Part 2: Reduction of the Acetic Acid/Ester to the Alcohol
Q3: The reduction of my 2-(Benzofuran-3-yl)acetic acid to the alcohol is inefficient. Am I using the right reducing agent?
A3: This is the most critical step for yield in this pathway. The choice of reducing agent is paramount. Carboxylic acids are relatively resistant to reduction.
-
Causality: Strong hydride donors are required.
-
Lithium aluminum hydride (LiAlH₄): This is the reagent of choice for reducing carboxylic acids directly to primary alcohols. It is highly reactive and non-selective.
-
Sodium borohydride (NaBH₄): This reagent is generally not strong enough to reduce carboxylic acids or esters and will result in low to no conversion.
-
Borane complexes (e.g., BH₃·THF): Borane is an excellent alternative that readily reduces carboxylic acids and is often more selective than LiAlH₄, showing less reactivity towards other functional groups.
-
-
Troubleshooting & Optimization:
-
Reagent Choice: Switch to LiAlH₄ or BH₃·THF. If you are already using one, ensure it is not quenched. LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon) in an anhydrous aprotic solvent like THF or diethyl ether.
-
Stoichiometry: Use a molar excess of the reducing agent (typically 1.5 to 3 equivalents) to ensure the reaction goes to completion.
-
Temperature Control: The addition of the carboxylic acid to the LiAlH₄ suspension should be done slowly at 0 °C to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently refluxed to ensure completion.
-
Work-up: The quenching of excess LiAlH₄ is highly exothermic and must be done with extreme care at 0 °C. A common and safe procedure is the Fieser workup: sequential, slow addition of x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water (where x is the mass of LiAlH₄ in grams). This procedure forms granular aluminum salts that are easily filtered off.
-
Q4: I am reducing the ethyl 2-(benzofuran-3-yl)acetate intermediate. What are the best practices?
A4: Esters are more readily reduced than carboxylic acids, but best practices are similar.
-
Causality: LiAlH₄ is highly effective for reducing esters to primary alcohols. The reaction proceeds via the formation of an aldehyde intermediate which is immediately reduced further to the alcohol.
-
Best Practices:
-
Reagent: LiAlH₄ is the standard and most effective reagent.
-
Conditions: Use anhydrous THF or diethyl ether under an inert atmosphere. The reaction is typically fast, even at room temperature, but gentle reflux can be used to ensure completion.
-
Work-up: The Fieser workup described in A3 is also ideal here for quenching the reaction and removing aluminum salts. Alkaline hydrolysis of the starting ester to the corresponding acid is a common preliminary step in many published procedures.[4][5][6]
-
Part 3: The Direct Ethoxylation Pathway
Q5: I am attempting the lithiation of benzofuran followed by reaction with ethylene oxide, but my yields are poor and I see multiple products.
A5: This route can be very effective but is technically demanding. The main challenge is controlling the site of lithiation.
-
Causality: Benzofuran is preferentially lithiated at the C-2 position due to the acidity of that proton. To achieve C-3 lithiation, the C-2 position must be blocked with a protecting group. Furthermore, unprotected lithiated species can be unstable.
-
Troubleshooting & Optimization:
-
2-Position Protection: It is crucial to protect the C-2 position, typically with a silyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS). This protection directs the lithiation to the desired C-3 position and prevents anion migration.[7]
-
Lithiation Conditions: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sec-butyllithium. The reaction must be performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent (e.g., THF, ether) under a strictly inert atmosphere.
-
Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature and is toxic. It is best handled as a cooled, condensed liquid or as a solution in THF, added slowly to the solution of the lithiated benzofuran at low temperature.
-
Deprotection: The silyl protecting group can be conveniently removed during the acidic work-up or as a separate step under acidic conditions.[7]
-
Comparative Data & Recommended Protocol
The following table summarizes the key aspects of the primary synthetic routes.
| Feature | Pathway A: Acetic Acid Reduction | Pathway B: Direct Ethoxylation |
| Key Intermediate | 2-(Benzofuran-3-yl)acetic acid/ester | 2-Silyl-3-lithiobenzofuran |
| Number of Steps | 2 (from acid/ester) | 2 (from protected benzofuran) |
| Key Reagents | LiAlH₄ or BH₃·THF | n-BuLi, Ethylene Oxide |
| Reported Yields | Generally good to high for the reduction step | Can be high, but technique-dependent |
| Key Challenges | Handling of pyrophoric LiAlH₄; purity of acid | Strict anhydrous/anaerobic conditions; C-2 protection required; handling ethylene oxide |
| References | [2][3][1][4][5][6] | [7] |
Detailed Experimental Protocol: High-Yield Synthesis via Acetic Acid Reduction
This protocol is based on the reduction of 2-(Benzofuran-3-yl)acetic acid, which can be synthesized via established literature methods.[1]
Step 1: Preparation for Reaction
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Ensure all glassware and the stirrer bar are completely dry (oven-dried at >120 °C for several hours and cooled under vacuum or in a desiccator).
-
Maintain a positive pressure of inert gas throughout the experiment.
Step 2: Reaction Setup
-
In the reaction flask, carefully place Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.) and add anhydrous Tetrahydrofuran (THF) to create a stirrable slurry.
-
Cool the flask to 0 °C using an ice-water bath.
-
Dissolve 2-(Benzofuran-3-yl)acetic acid (1.0 eq.) in a separate flask with anhydrous THF.
-
Transfer the acid solution to the dropping funnel.
Step 3: Reduction Reaction
-
Add the solution of 2-(Benzofuran-3-yl)acetic acid dropwise to the stirred LiAlH₄ slurry at 0 °C over 30-45 minutes. (Note: Vigorous hydrogen gas evolution will occur).
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir at room temperature for 2-4 hours or until TLC analysis (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase) shows complete consumption of the starting material.
Step 4: Reaction Quench (Fieser Workup)
-
Cool the reaction flask back down to 0 °C.
-
EXTREME CAUTION: Quench the reaction by adding the following reagents dropwise and very slowly, allowing gas evolution to subside between additions: a. X mL of deionized water (where X = grams of LiAlH₄ used). b. X mL of 15% (w/v) aqueous NaOH solution. c. 3X mL of deionized water.
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously at room temperature for 30 minutes.
Step 5: Product Isolation and Purification
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Final FAQs
Q: What is a realistic target yield for the reduction step? A: With careful execution, the reduction of the carboxylic acid or ester using LiAlH₄ should provide yields in the range of 85-95%.
Q: How do I confirm the identity and purity of my final product? A: Standard characterization techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure. Key signals for the product will be the triplet for the -CH₂-OH protons and the triplet for the benzylic -CH₂- protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (162.18 g/mol ).[8]
-
Infrared (IR) Spectroscopy: To confirm the presence of a broad O-H stretch (around 3300-3400 cm⁻¹) and the absence of the C=O stretch from the starting material (around 1700-1760 cm⁻¹).
Q: Are there any specific safety concerns I should be aware of? A: Yes. Lithium aluminum hydride (LiAlH₄) is pyrophoric and reacts violently with water and protic solvents. It must be handled under an inert atmosphere by trained personnel. The quenching process is highly exothermic and generates flammable hydrogen gas. Always perform this synthesis in a chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H10O2 | CID 10953836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and degradation of 2-(Benzofuran-3-yl)ethanol under storage
Introduction
Welcome to the technical support guide for 2-(Benzofuran-3-yl)ethanol (CAS: 75611-06-2). This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel bioactive compounds.[1][2][3] The integrity of this starting material is paramount for the success of downstream applications. This guide provides in-depth information, troubleshooting advice, and validated protocols to help you manage the stability and prevent the degradation of this compound in your laboratory.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions our team receives regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry, and dark place.[4][5] Refrigeration is recommended for extended storage. The material is known to be sensitive to air and light, making these precautions essential to prevent oxidative and photodegradation.
Q2: Is there a defined expiration date for this compound?
Manufacturers typically do not provide a strict expiration date. Instead, it is recommended to re-analyze the material periodically, for instance, once a year, to confirm its purity and integrity before use.[6]
Q3: What are the common physical signs of degradation?
The most common signs of degradation include a noticeable change in color (e.g., developing an amber or brown tint from a previously colorless or pale-yellow state), the formation of precipitates, or an unusual odor. If any of these are observed, the material should be re-analyzed for purity.
Q4: What are the primary chemical pathways through which this compound degrades?
The primary degradation pathways are oxidation and photodegradation. The ethanol side chain is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid. The benzofuran ring system itself can undergo oxidative cleavage or polymerization, especially when exposed to light and air.[5][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My NMR or LC-MS analysis shows unexpected peaks in a freshly opened bottle.
-
Plausible Cause: The compound may have undergone partial degradation due to improper sealing during previous access or long-term storage, leading to exposure to air and moisture. The primary alcohol is a likely site for oxidation.
-
Troubleshooting Steps:
-
Identify Impurities: Attempt to characterize the new peaks. Common impurities arising from oxidation would be 2-(Benzofuran-3-yl)acetaldehyde and 2-(Benzofuran-3-yl)acetic acid. Compare your mass spectrometry data with the molecular weights of these potential byproducts.
-
Purity Confirmation: Quantify the purity of the main compound using a calibrated internal standard via HPLC or qNMR.
-
Purification: If the purity is below your experimental threshold, consider re-purifying the material using flash column chromatography.
-
Preventative Action: After use, flush the container headspace with an inert gas like argon or nitrogen before tightly resealing. Store in a desiccator inside a refrigerator.
-
Issue 2: The purity of my sample is decreasing over time, despite being stored in a freezer.
-
Plausible Cause: Freezing alone does not prevent degradation if oxygen and light are present. The compound is sensitive to light and air.[5] Repeated freeze-thaw cycles and brief exposure to the lab environment during handling can introduce enough oxygen and light to cause slow degradation.
-
Troubleshooting Steps:
-
Assess Handling Protocol: Review how the material is handled. Are you opening it on the bench in bright light? Is the container left open for extended periods?
-
Improve Storage Method: Switch to an amber glass vial to protect from light.[5] Aliquot the material into smaller, single-use vials to minimize the number of times the main stock is accessed.
-
Inert Atmosphere is Key: Even when frozen, an inert atmosphere is the best defense against oxidation. Ensure each aliquot is blanketed with argon or nitrogen before sealing and freezing.
-
Issue 3: My sample has developed a distinct color after being used in a reaction setup.
-
Plausible Cause: This almost certainly indicates degradation. The formation of conjugated systems or polymeric materials often leads to colored byproducts. This can be triggered by incompatible reagents (e.g., strong oxidizing agents, strong acids) or exposure to heat and light during the reaction.[6]
-
Troubleshooting Steps:
-
Review Reaction Conditions: Check for the presence of strong oxidizers or acids that are listed as incompatible materials.[6] Ensure the reaction is shielded from light if it is not explicitly a photochemical reaction.
-
Analyze a Reaction Aliquot: Before workup, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to identify the point at which the color change occurs and to characterize the colored species.
-
Consider a Scavenger or Antioxidant: For sensitive reactions, the inclusion of a radical scavenger or a small amount of an antioxidant (if compatible with your chemistry) might prevent degradation.
-
Key Stability Parameters and Degradation Triggers
The following table summarizes the critical factors influencing the stability of this compound.
| Parameter | Condition to Avoid | Recommended Practice | Potential Degradation Products |
| Atmosphere | Exposure to Air/Oxygen | Store under an inert atmosphere (Argon, Nitrogen).[5] | Aldehydes, Carboxylic Acids, Ring-Opened Species |
| Light | Direct Sunlight, UV Light | Store in amber vials or protect from light with foil.[5] | Polymeric materials, Colored byproducts |
| Temperature | High Heat, Ignition Sources | Store in a cool place; refrigeration recommended.[4] | Increased rate of oxidation and other reactions |
| pH / Reagents | Strong Oxidizing Agents, Strong Acids | Use compatible solvents and reagents. Buffer if necessary.[6] | Ring-opened products, esters (with acids) |
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound under common stress conditions. This is a predictive model based on the chemical structure and known reactivity of related compounds.
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your compound and develop a stability-indicating analytical method, a forced degradation study is essential.[8] This protocol provides a framework for such a study.
Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
1M HCl, 1M NaOH
-
30% H₂O₂ solution
-
HPLC system with a UV/PDA detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Untreated Control: Dilute the stock solution with mobile phase to an appropriate concentration (e.g., 100 µg/mL). This will serve as your time-zero (T₀) reference.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Heat the mixture at 60°C for 4 hours.
-
Cool, neutralize with 1M NaOH, and dilute to 10 mL with mobile phase.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 1M HCl and dilute to 10 mL with mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 2 hours, protected from light.
-
Dilute to 10 mL with mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a 60°C oven for 24 hours.
-
Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a 100 µg/mL solution of the compound (in a quartz cuvette) to a photostability chamber (with UV and visible light) for 24 hours.
-
Keep a control sample wrapped in foil in the same chamber.
-
Analyze both solutions by HPLC.
-
Data Analysis:
-
Compare the chromatograms from the stressed samples to the T₀ control.
-
Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
A robust, stability-indicating HPLC method should be able to resolve the parent peak from all major degradation peaks.
Caption: Workflow for a forced degradation study.
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Overcoming Low Aqueous Solubility of Benzofuran Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of benzofuran derivatives. Our goal is to equip you with the knowledge and practical protocols to enhance the developability of these promising compounds.
Introduction: The Benzofuran Solubility Challenge
Benzofuran derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse and significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, a critical hurdle in the preclinical and clinical development of many benzofuran-based compounds is their inherent poor water solubility.[5][6] This low aqueous solubility can lead to poor absorption, erratic bioavailability, and ultimately, diminished therapeutic efficacy.[7][8] This guide will explore the underlying reasons for this challenge and provide a systematic approach to overcoming it.
Frequently Asked Questions (FAQs)
Q1: Why do many of my benzofuran derivatives exhibit poor water solubility?
A1: The low aqueous solubility of benzofuran derivatives is primarily attributed to their chemical structure. The benzofuran scaffold consists of a fused benzene and furan ring, creating a largely hydrophobic and rigid system.[9] While substitutions on the benzofuran ring can influence polarity, the core structure is inherently lipophilic, leading to unfavorable interactions with water molecules.[5]
Q2: What are the initial steps I should take to assess the solubility of my benzofuran derivative?
A2: A systematic solubility assessment is crucial. We recommend a tiered approach:
-
Kinetic and Thermodynamic Solubility: Determine both the kinetic (apparent) and thermodynamic (equilibrium) solubility in aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and biorelevant media (e.g., FaSSIF and FeSSIF).
-
pH-Solubility Profile: For ionizable benzofuran derivatives, determining the solubility at different pH values is essential to understand the impact of protonation or deprotonation on solubility.
-
Solvent Screening: A small-scale screen with various pharmaceutically acceptable co-solvents can provide initial insights into potential solubilization strategies.[10][11]
Q3: Can I predict the solubility of my benzofuran derivatives before synthesis?
A3: While in-silico tools can provide estimations, they are not a substitute for experimental validation. Calculated logP (clogP) values can offer a preliminary indication of a compound's lipophilicity.[5] Generally, a higher clogP value suggests lower aqueous solubility. However, other factors like crystal lattice energy also play a significant role.
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides a detailed breakdown of common solubilization techniques, their mechanisms of action, and when to apply them.
Issue 1: My benzofuran derivative precipitates out of my aqueous buffer during in vitro assays.
This is a classic sign of poor aqueous solubility. Here are several strategies to address this, ranging from simple to more advanced formulation approaches.
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[10][11][12] This alteration of the solvent environment can increase the solubility of hydrophobic compounds like benzofuran derivatives.[13]
When to Use: This is often the first and simplest approach for early-stage in vitro experiments. It is particularly useful for preparing stock solutions.
Common Co-solvents:
| Co-solvent | Typical Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | < 1% (cell-based assays) | Can have biological effects at higher concentrations.[14] |
| Ethanol | 1-10% | Generally well-tolerated in many assay systems.[10] |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | A non-volatile and less toxic option.[13] |
| Propylene Glycol | 5-20% | Another common, low-toxicity co-solvent.[10] |
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Stock Solution Preparation: Dissolve the benzofuran derivative in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution into the aqueous assay buffer.
-
Final Concentration: Ensure the final concentration of the co-solvent in the assay is as low as possible and below any known toxicity or interference levels for the specific assay.
-
Control: Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
Causality: If your benzofuran derivative has ionizable functional groups (e.g., acidic or basic moieties), altering the pH of the aqueous medium can significantly impact its solubility.[13] For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility.
When to Use: This is a straightforward approach for compounds with a suitable pKa.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Equilibration: Add an excess of the solid benzofuran derivative to each buffer.
-
Incubation: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Preparation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][15] Poorly soluble molecules, like benzofuran derivatives, can be encapsulated within this hydrophobic cavity, forming an inclusion complex that has significantly improved aqueous solubility.[16][17][18]
When to Use: This is a highly effective method for both in vitro and in vivo applications and is used in several marketed drug products.[15]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice.[15] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can form strong complexes with cationic drugs.[14] |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
-
Dissolution: Dissolve the benzofuran derivative in a suitable organic solvent (e.g., ethanol, methanol).
-
Aqueous Cyclodextrin Solution: In a separate container, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water.
-
Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure.
-
Lyophilization/Drying: Lyophilize or dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.
Diagram: Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic benzofuran derivative within the cyclodextrin cavity.
Issue 2: My benzofuran derivative has poor oral bioavailability in animal studies, likely due to low solubility.
For in vivo applications, more advanced formulation strategies are often required to enhance dissolution and absorption.
Causality: The crystalline form of a drug has a stable, ordered structure that requires significant energy to break down for dissolution. By dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, the energy barrier for dissolution is significantly lowered.[19][20][21] This can lead to a supersaturated solution upon contact with aqueous fluids, driving absorption.[7]
When to Use: This is a powerful technique for significantly enhancing the oral bioavailability of poorly soluble compounds (BCS Class II).[19]
Common Polymeric Carriers:
| Polymer | Abbreviation | Key Properties |
| Polyvinylpyrrolidone | PVP | Good solubilizing agent, can inhibit crystallization. |
| Hydroxypropyl Methylcellulose | HPMC | Can sustain supersaturation. |
| Soluplus® | Graft copolymer with amphiphilic properties. | |
| Eudragit® | pH-dependent polymers for targeted release. |
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Co-dissolution: Dissolve both the benzofuran derivative and the chosen polymer carrier in a common volatile solvent (e.g., acetone, methanol).
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film on the flask.
-
Further Drying: Dry the film under high vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, mill it into a fine powder, and pass it through a sieve to ensure uniform particle size.[19]
Diagram: Workflow for Solid Dispersion Formulation
Caption: Step-by-step process for preparing an amorphous solid dispersion.
Causality: Reducing the particle size of a drug to the nanometer range (< 1 µm) dramatically increases its surface area-to-volume ratio.[22] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[7]
When to Use: When a high drug loading is required and other excipient-based approaches are not suitable. Nanosuspensions can be administered orally, intravenously, or via other routes.[23]
Preparation Methods:
-
Top-Down Approaches:
-
Media Milling: High-energy milling with grinding media to break down drug crystals.
-
High-Pressure Homogenization: Forcing a suspension of the drug through a narrow gap at high pressure.[22]
-
-
Bottom-Up Approaches:
-
Precipitation: Dissolving the drug in a solvent and then adding an anti-solvent to cause precipitation of nanoparticles.
-
Experimental Protocol: Nanosuspension Preparation by Precipitation
-
Drug Solution: Dissolve the benzofuran derivative in a suitable organic solvent.
-
Anti-solvent Solution: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Precipitation: Add the drug solution to the anti-solvent solution under high shear stirring.
-
Solvent Removal: Remove the organic solvent by evaporation.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Causality: For highly lipophilic benzofuran derivatives, lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state.[7] These systems can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with gastrointestinal fluids.[24]
When to Use: For compounds with high logP values that are soluble in oils and lipids.
Types of Lipid-Based Formulations:
| Formulation Type | Description |
| Oily Solutions | The drug is dissolved in a pharmaceutically acceptable oil. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form oil-in-water emulsions in vivo.[24] |
| Solid Lipid Nanoparticles (SLNs) | The drug is entrapped in a solid lipid core, offering improved stability. |
| Liposomes | The drug is encapsulated within a lipid bilayer, which can be useful for both hydrophilic and hydrophobic compounds.[25][26][27][28][29] |
Experimental Protocol: Preparation of a Simple SEDDS Formulation
-
Solubility Screening: Determine the solubility of the benzofuran derivative in various oils, surfactants, and co-solvents.
-
Formulation Development: Based on the solubility data, mix appropriate proportions of the selected oil, surfactant, and co-solvent.
-
Drug Loading: Dissolve the benzofuran derivative in the mixture with gentle heating and stirring if necessary.
-
Self-Emulsification Test: Add a small amount of the formulation to water and observe the formation of a stable emulsion.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity | Simple, cost-effective for in vitro use | Potential for in vivo toxicity, drug precipitation upon dilution |
| pH Adjustment | Increases ionization | Simple, effective for ionizable drugs | Not applicable to neutral compounds, potential for in vivo pH changes |
| Cyclodextrins | Encapsulation of drug in a hydrophobic cavity | High solubility enhancement, low toxicity | Can be expensive, potential for drug displacement |
| Solid Dispersions | Drug in an amorphous state with a hydrophilic carrier | Significant increase in dissolution rate and bioavailability | Potential for physical instability (recrystallization) |
| Nanosuspensions | Increased surface area due to particle size reduction | High drug loading, versatile administration routes | Can be physically unstable (particle growth), requires specialized equipment |
| Lipid-Based Formulations | Drug solubilization in a lipid phase | Enhances absorption of lipophilic drugs | Potential for drug leakage, complex formulation development |
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. scispace.com [scispace.com]
- 9. Benzofuran - Wikipedia [en.wikipedia.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. humapub.com [humapub.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. researchgate.net [researchgate.net]
- 21. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 25. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. DSpace-CRIS [zora.uzh.ch]
- 28. mdpi.com [mdpi.com]
- 29. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Reaction Conditions for the Cyclization of o-Alkenylphenols
Welcome to the technical support center for the cyclization of o-alkenylphenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and achieve desired product selectivity.
Introduction to o-Alkenylphenol Cyclization
The intramolecular cyclization of o-alkenylphenols is a powerful method for the synthesis of valuable heterocyclic compounds, such as dihydrobenzofurans and chromanes, which are common motifs in natural products and pharmaceuticals. The reaction typically proceeds via an intramolecular hydroalkoxylation or related pathways, often facilitated by a catalyst. The choice of catalyst and reaction conditions is critical in directing the reaction towards the desired product and minimizing side reactions.
This guide will address common challenges encountered during this reaction, providing both practical solutions and the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common products from the cyclization of o-alkenylphenols?
The cyclization of o-alkenylphenols can lead to different heterocyclic products depending on the reaction conditions and the structure of the starting material. The two most common products are five-membered dihydrobenzofurans (from a 5-exo cyclization) and six-membered chromanes (from a 6-endo cyclization).
Q2: What types of catalysts are typically used for this reaction?
A variety of catalysts can be employed, including:
-
Palladium catalysts: Often used in oxidative cyclization reactions.[1][2][3][4]
-
Gold catalysts: Effective for activating the alkene moiety towards nucleophilic attack by the phenol.[5][6][7]
-
Acid catalysts: Brønsted or Lewis acids can promote the cyclization by protonating the alkene.[8][9][10]
-
Base catalysts: Bases can be used to deprotonate the phenol, increasing its nucleophilicity.[11][12]
-
Iodine-mediated systems: Molecular iodine can facilitate the cyclization through iodocyclization intermediates.[13][14][15]
Q3: What is the difference between 5-exo and 6-endo cyclization, and how can I control the selectivity?
According to Baldwin's rules, 5-exo cyclizations are generally favored over 6-endo cyclizations for this type of reaction. However, the regioselectivity can be influenced by several factors:
-
Catalyst Choice: Cationic gold catalysts, for instance, can sometimes favor the formation of chromenes (6-endo product), although dihydrobenzofurans may still be formed as minor products.[11][16]
-
Substrate Structure: The substitution pattern on the alkenyl chain can influence the preferred cyclization pathway.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all play a role in directing the regioselectivity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the cyclization of o-alkenylphenols.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Palladium Catalysts: Ensure the active Pd(II) species is present. If using a Pd(0) precatalyst, an oxidant is often required to generate the active catalytic species.[17] For reactions involving molecular oxygen as the terminal oxidant, ensure efficient gas-liquid mixing.[4]
-
Gold Catalysts: Ensure the gold catalyst has not decomposed. Some gold catalysts are sensitive to air and moisture.
-
Acid/Base Catalysts: The strength of the acid or base may be insufficient. Consider screening a range of acids (e.g., triflic acid, CSA) or bases (e.g., NaH, K2CO3) of varying strengths.[9][18]
-
-
Insufficient Reaction Temperature:
-
Some cyclizations require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature in increments of 10-20 °C. However, be aware that higher temperatures can sometimes lead to side reactions.
-
-
Inappropriate Solvent:
-
Inhibited Reaction by Impurities:
-
Ensure your starting materials and solvent are pure and dry. Water can sometimes inhibit acid-catalyzed reactions or react with organometallic catalysts.[19]
-
Problem 2: Poor Regioselectivity (Mixture of 5-exo and 6-endo Products)
Possible Causes & Solutions:
-
Sub-optimal Catalyst System:
-
The choice of catalyst and ligands is paramount for controlling regioselectivity. For instance, in palladium-catalyzed reactions, the ligand can influence the geometry of the transition state and thus the cyclization pathway.[1]
-
Experiment with different catalytic systems. For example, if a gold catalyst gives a mixture, a palladium or iodine-based system might offer different selectivity.[11][16]
-
-
Reaction Temperature:
-
The energy difference between the transition states leading to the 5-exo and 6-endo products can sometimes be small. Lowering the reaction temperature may favor the kinetically preferred product, which is often the 5-exo product.
-
-
Electronic Effects of Substituents:
-
Electron-donating or withdrawing groups on the aromatic ring or the alkenyl chain can influence the electron density of the reacting centers, thereby affecting the regioselectivity. Consider modifying the substrate if permissible.
-
Problem 3: Formation of Undesired Side Products
Possible Causes & Solutions:
-
Decomposition of Starting Material or Product:
-
Radical cations can be highly reactive intermediates, and if the desired cyclization is slow, alternative decomposition pathways can compete.[20] Lowering the reaction temperature or using a more efficient catalyst can sometimes mitigate this.
-
-
Rearrangement Reactions:
-
Under certain conditions, particularly with acid catalysts, the initially formed product may undergo rearrangement.[11] Careful monitoring of the reaction progress by techniques like TLC or GC-MS can help identify the formation of such byproducts. Reducing the reaction time or temperature may prevent subsequent rearrangements.
-
-
Dimerization or Polymerization:
-
At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution may favor the intramolecular pathway.
-
Experimental Protocols
General Procedure for Palladium-Catalyzed Oxidative Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the o-alkenylphenol (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 5 mol%) and any necessary ligands.
-
Add the oxidant (e.g., Cu(OAc)2, 2.0 equiv) if required by the catalytic cycle.
-
Add the appropriate dry solvent (e.g., acetonitrile or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for o-Alkenylphenol Cyclization
| Catalyst System | Typical Products | Key Advantages | Potential Issues |
| Palladium(II) / Oxidant | Dihydrobenzofurans, Chromanes | High efficiency, good functional group tolerance.[2][3] | Requires stoichiometric oxidant, potential for side reactions.[17] |
| Gold(I) / Ligand | Dihydrobenzofurans, Chromanes | Mild reaction conditions, high yields.[6] | Catalyst can be expensive, potential for catalyst deactivation. |
| Brønsted/Lewis Acids | Dihydrobenzofurans, Chromanes | Simple, inexpensive catalysts. | Can lead to rearrangements and other side reactions.[9][11] |
| Bases | Dihydrobenzofurans | Can be highly regioselective for the 5-exo product.[11] | Substrate scope may be limited. |
| Iodine | Iodo-substituted Dihydrobenzofurans | Mild conditions, readily available reagent. | Introduces an iodine atom that may require further transformation.[13][15] |
Visualizations
Reaction Mechanism Workflow
Caption: General workflow for the cyclization of o-alkenylphenols.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- 1. Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HPLC peak tailing for benzofuran compounds
A Guide to Troubleshooting HPLC Peak Tailing
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with HPLC peak tailing, specifically for benzofuran and its derivatives. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework grounded in chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: My benzofuran peak is exhibiting significant tailing. What are the initial, most common culprits I should investigate?
This is a classic issue, and starting with the most straightforward system checks can save a significant amount of time. Peak tailing often originates from physical or "mechanical" issues in the HPLC system that cause disruption in the sample path.
Expert Insight: Before delving into complex method chemistry, always ensure your instrument is performing optimally. A poorly swept flow path is a common cause of asymmetrical peaks. This is often referred to as "extra-column band broadening."
Here is a systematic workflow to diagnose these initial issues:
Caption: Initial system check workflow for HPLC peak tailing.
Step-by-Step Protocol: Initial System Check
-
Visual Leak Check: With the pump running at operating pressure, carefully inspect all fittings from the injector to the detector. Look for any signs of salt buildup (from buffers) or moisture. A loose fitting is a primary cause of peak distortion.
-
Column Connection Integrity: The connection between the tubing and the column end-fitting is critical. An incorrect ferrule depth can create a void or gap, leading to turbulence and peak tailing. Always use the fittings and ferrules supplied by the column or instrument manufacturer. Re-seat the column connection to ensure it is snug and properly fitted.
-
Minimize Extra-Column Volume: Ensure the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or 0.12 mm). Unnecessary volume outside of the column contributes directly to peak broadening and tailing.
Q2: I've confirmed my system is physically sound, but the tailing persists. How can my mobile phase be contributing to this issue with my benzofuran compound?
Now we move from the hardware to the chemistry. The mobile phase is not just a carrier; it's an active participant in the separation, and its properties can either suppress or promote peak tailing, especially for compounds like benzofuran.
Expert Insight: Benzofurans, while not strongly basic, possess a heterocyclic oxygen atom. The lone pair electrons on this oxygen can interact with acidic sites on the stationary phase. The primary cause of chemical-based peak tailing for such molecules is secondary interactions with exposed silanol groups on the silica support of the column. Your mobile phase is the most powerful tool to control these interactions.
The key mobile phase parameters to investigate are pH and buffer strength .
-
Mechanism of Interaction: Most reversed-phase columns are built on a silica backbone. Even with dense C18 bonding (end-capping), some residual silanol groups (Si-OH) remain exposed. These silanols are acidic (pKa approx. 3.5-4.5) and can form strong hydrogen bonds or have ionic interactions with basic analytes. This secondary interaction mechanism has a different kinetic profile than the primary hydrophobic retention, resulting in a "tail" of molecules that are slow to elute.
Caption: Mechanism of benzofuran interaction with active silanol sites.
Troubleshooting Mobile Phase pH:
The goal is to control the ionization state of both the analyte and the silanol groups.
-
Low pH (e.g., pH 2.5 - 3.5):
-
Effect: The mobile phase is highly acidic. This protonates the silanol groups, making them neutral (Si-OH) and far less likely to interact with the benzofuran.
-
Action: Prepare your mobile phase with an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). TFA is particularly effective as it acts as an ion-pairing agent, further masking silanol activity.
-
-
Mid-Range pH (e.g., pH 6.0 - 7.5):
-
Effect: In this range, silanols are deprotonated and negatively charged (Si-O⁻), making them highly active. This is often the worst pH range for tailing of basic compounds.
-
Action: Avoid unbuffered mobile phases in this pH range. If you must work here, use a buffer of sufficient concentration (e.g., 20-50 mM phosphate) to help compete for the active sites.
-
Data-Driven pH Adjustment Example:
| Mobile Phase pH | Modifier (0.1% v/v) | Expected Peak Asymmetry (As) | Rationale |
| 2.7 | Formic Acid | 1.0 - 1.2 (Ideal) | Silanols are fully protonated and suppressed. Benzofuran is in a single protonated state. |
| 3.2 | Trifluoroacetic Acid (TFA) | < 1.2 (Ideal) | Silanols are suppressed, and TFA provides ion-pairing to further shield interactions. |
| 7.0 | None (Water/Acetonitrile) | > 2.0 (Poor) | Silanols are deprotonated (Si-O⁻) and highly active, leading to severe tailing. |
| 7.0 | 20mM Phosphate Buffer | 1.4 - 1.8 (Improved) | Buffer ions compete with the analyte for active sites, reducing but not eliminating tailing. |
Q3: I've optimized my mobile phase with 0.1% formic acid, but I still see some peak tailing. Could my column be the problem?
Yes. Even with an optimized mobile phase, the column's own characteristics can be the root cause, especially if the column is old or not well-suited for analyzing basic compounds.
Expert Insight: Not all C18 columns are created equal. The quality of the base silica, the type of C18 bonding, and especially the end-capping process dramatically affect the number of residual silanols.
Column-Related Troubleshooting Steps:
-
Column Contamination & Degradation:
-
Problem: Strongly retained compounds from previous injections can bind irreversibly to the column, creating new active sites. High pH mobile phases (> pH 8) can dissolve the silica backbone, exposing more silanols.
-
Solution: Perform a rigorous column wash.
-
Protocol: Aggressive Column Regeneration
This protocol is for bonded silica reversed-phase columns. Always check the manufacturer's pH and solvent recommendations first.
-
Disconnect from Detector: Prevent contamination of the detector cell.
-
Flush Buffer: Wash with your mobile phase without the buffer salts (e.g., 95:5 Water:Acetonitrile) for 20 column volumes.
-
Organic Wash: Flush with 100% Acetonitrile for 20 column volumes.
-
Strong Solvent Wash: Flush with 100% Isopropanol (IPA) for 20 column volumes. This is excellent for displacing strongly adsorbed compounds.
-
Re-equilibration: Go back to 100% Acetonitrile (10 volumes), then to the initial mobile phase composition (at least 20 volumes) until the baseline is stable.
-
Inappropriate Column Chemistry:
-
Problem: An older column (Type A silica) or one with minimal end-capping will inherently have high silanol activity that even low pH cannot fully mask.
-
Solution: Switch to a modern, high-purity (Type B silica) column with robust end-capping designed for polar or basic analytes. Look for columns marketed as "high-purity," "base-deactivated," or having a "polar-embedded" phase. These chemistries incorporate features to shield silanols from interacting with analytes.
-
Q4: I'm using a modern, end-capped column and an acidic mobile phase, but a small, stubborn tail remains. What advanced strategies can I employ?
For particularly challenging separations, fine-tuning with mobile phase additives or adjusting temperature can provide the final push toward a symmetrical peak.
Expert Insight: Sometimes, the interaction is so specific that a competitive agent is needed in the mobile phase to block the active sites from your analyte.
-
Use a Mobile Phase Additive (Competitive Base):
-
Mechanism: Adding a small concentration of a basic amine, like triethylamine (TEA), to the mobile phase can neutralize the effect of the remaining active silanols. The TEA, being a stronger base, will preferentially interact with the silanol sites, effectively "hiding" them from your benzofuran analyte.
-
Protocol: Add 0.1% - 0.5% TEA to your aqueous mobile phase and re-adjust the pH to your desired setpoint (e.g., pH 3.0) with an acid like phosphoric acid.
-
Caution: TEA can be difficult to flush from a column and may suppress MS ionization if you are using an LC-MS system. Use with care.
-
-
Increase Column Temperature:
-
Mechanism: Increasing the column temperature (e.g., to 35-45 °C) has two primary benefits. First, it lowers the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks. Second, the kinetics of the slow secondary interactions can be accelerated, reducing their impact on peak shape.
-
Action: Use a column oven to systematically increase the temperature in 5 °C increments. Monitor peak shape and retention time. Be aware that higher temperatures can decrease the lifespan of some columns.
-
Validation & Comparative
A Technical Guide to the Bioactivity of 2- and 3-Substituted Benzofurans: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in a vast array of biologically active natural products and synthetic compounds. This guide provides an in-depth comparative analysis of the bioactivity of 2- and 3-substituted benzofuran derivatives, offering a valuable resource for researchers engaged in drug discovery and development. By synthesizing experimental data from numerous studies, we will explore the nuanced structure-activity relationships (SARs) that govern their anticancer, antimicrobial, and antioxidant properties, providing a rational basis for future molecular design.
The Significance of Substituent Positioning: A Tale of Two Isomers
The seemingly subtle difference in the point of substitution on the benzofuran core—at the C-2 versus the C-3 position—can profoundly influence the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. Understanding these differences is paramount for the rational design of potent and selective therapeutic agents.
Anticancer Activity: A Comparative Look at C-2 and C-3 Substitution
Benzofuran derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a range of cancer cell lines. The position of substitution plays a critical role in defining their mechanism of action and efficacy.
Structure-Activity Relationship (SAR) Insights
2-Substituted Benzofurans:
Early SAR studies on benzofuran derivatives identified that substitutions at the C-2 position, particularly with ester or heterocyclic rings, were crucial for their cytotoxic activity.[1] The introduction of an aryl group at the C-2 position has been a particularly fruitful strategy, leading to the development of potent tubulin polymerization inhibitors. For instance, 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have shown significant antiproliferative activity.[2] The presence of electron-donating groups on the benzofuran ring, such as methoxy or ethoxy groups, often enhances this activity.[2]
3-Substituted Benzofurans:
3-substituted benzofurans have also demonstrated significant anticancer potential. For example, a bromine atom attached to a methyl group at the C-3 position has been shown to possess remarkable cytotoxic activity against leukemia cells with high selectivity over normal cells.[1] Furthermore, 3-amidobenzofurans have been identified as a novel class of tubulin polymerization inhibitors, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[3] The nature of the substituent at the C-3 position is a key determinant of activity, with some studies indicating that a methyl group at this position can increase potency.[2]
Comparative Efficacy Data: Anticancer Activity
| Compound Class | Specific Analogue/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | A549 (Lung) | 0.08 | [4] |
| 2-Substituted | (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | A549 (Lung) | 0.08 | [4] |
| 2-Substituted | Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [5] |
| 2-Substituted | Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [5] |
| 3-Substituted | 3-Methylbenzofuran derivative 16b | A549 (Lung) | 1.48 | |
| 3-Substituted | 3-Amidobenzofuran derivative 6g | MDA-MB-231 (Breast) | 3.01 | [3] |
| 3-Substituted | 3-(Bromomethyl)-benzofuran derivative | K562 (Leukemia) | 5 | [1] |
| 3-Substituted | 3-(Bromomethyl)-benzofuran derivative | HL60 (Leukemia) | 0.1 | [1] |
From the presented data, it is evident that both 2- and 3-substituted benzofurans can exhibit potent anticancer activity. However, for tubulin polymerization inhibition, certain 2-substituted derivatives have demonstrated exceptionally low nanomolar IC50 values, suggesting a potentially higher potency for this specific mechanism. Conversely, specific 3-substituted derivatives have shown high potency against leukemia cell lines.
Key Signaling Pathways Targeted by Benzofuran Derivatives
1. Inhibition of Tubulin Polymerization:
A significant number of bioactive benzofurans exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4] Both 2- and 3-substituted derivatives have been shown to bind to the colchicine binding site on β-tubulin.[2]
Caption: Inhibition of tubulin polymerization by benzofuran derivatives.
2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several benzofuran derivatives have been identified as potent inhibitors of this pathway.[5][6][7] By targeting key kinases like mTOR, these compounds can effectively block downstream signaling, leading to the induction of apoptosis.[5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.
Antimicrobial Activity: A Comparative Perspective
Benzofuran derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9] The position of substitution once again plays a pivotal role in determining their efficacy and spectrum of activity.
Structure-Activity Relationship (SAR) Insights
2-Substituted Benzofurans:
SAR studies have shown that the introduction of various substituents at the C-2 position can lead to potent antimicrobial agents. For example, 2-arylbenzofurans have shown good antibacterial activity.[8] The nature of the substituent on the aryl ring is critical, with electron-withdrawing groups often enhancing activity.[8]
3-Substituted Benzofurans:
Benzofurans bearing aryl substituents at the C-3 position through a methanone linker have been synthesized and shown to exhibit favorable antibacterial activities.[10] Hydrophobic analogs, in particular, have demonstrated potent effects.[10] Furthermore, the introduction of a halogen into the benzofuran structure at various positions, including in conjunction with C-3 substitution, can significantly enhance antimicrobial and antifungal activity.[11]
Comparative Efficacy Data: Antimicrobial Activity
| Compound Class | Specific Analogue/Substituent | Microorganism | MIC (µg/mL) | Reference |
| 2-Substituted | (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | S. aureus | - | [12] |
| 2-Substituted | 2-Arylbenzofuran with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups | Various Bacteria | 0.78 - 6.25 | [8] |
| 3-Substituted | Hydrophobic benzofuran analogs with aryl substituents at C-3 | S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [10] |
| 3-Substituted | Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | [11] |
The available data suggests that both 2- and 3-substituted benzofurans can be potent antimicrobial agents. Hydrophobicity appears to be a key factor for the activity of 3-substituted derivatives, while the electronic nature of the substituent is important for 2-substituted analogs.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many benzofuran derivatives are still under investigation. However, it is believed that their activity may stem from their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of many benzofurans likely facilitates their passage through the microbial cell wall and membrane.
Antioxidant Activity: Unveiling the Radical Scavenging Potential
Several benzofuran derivatives have been reported to possess significant antioxidant properties, making them attractive candidates for combating oxidative stress-related diseases.[13][14]
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of benzofurans is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity.[13] Both 2- and 3-substituted benzofurans have been investigated for their antioxidant potential. For instance, 3,3-disubstituted-3H-benzofuran-2-ones have been synthesized and shown to have remarkable antioxidant capacity.[14]
Comparative Efficacy Data: Antioxidant Activity
Direct comparative studies on the antioxidant activity of 2- versus 3-substituted benzofurans are limited. However, studies on various derivatives highlight the importance of the overall substitution pattern. For example, certain 3,3-disubstituted-3H-benzofuran-2-ones have shown excellent radical scavenging activity in the DPPH assay.[14]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the key bioactivities of benzofuran derivatives.
Anticancer Activity: MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the benzofuran derivatives in the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method for evaluating the antioxidant capacity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare solutions of the benzofuran derivatives at various concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with a specific volume of the test compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion
The bioactivity of benzofuran derivatives is a rich and dynamic field of research. This guide has provided a comparative overview of the anticancer, antimicrobial, and antioxidant properties of 2- and 3-substituted benzofurans, highlighting the critical role of substituent positioning in determining their biological effects. While both substitution patterns have yielded highly active compounds, subtle differences in their SARs provide valuable insights for the design of next-generation therapeutic agents. The detailed experimental protocols provided herein serve as a foundation for the rigorous and reproducible evaluation of novel benzofuran derivatives, ultimately contributing to the advancement of drug discovery and development.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 10. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzofuran Derivatives in Drug Discovery
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in naturally occurring compounds with a wide spectrum of biological activities has catalyzed extensive research into the synthesis and pharmacological evaluation of novel benzofuran derivatives.[1][3][4] This guide provides an in-depth technical comparison of benzofuran derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and anti-inflammatory applications. By dissecting how specific structural modifications influence biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to leverage the therapeutic potential of this versatile molecular framework.
Anticancer Activity of Benzofuran Derivatives: A Multi-pronged Attack on Malignancy
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a broad array of human cancer cell lines.[1][2][5][6][7] Their mechanisms of action are diverse, often targeting fundamental cellular processes such as cell division, signaling pathways, and epigenetic regulation.[2][8]
Key Structure-Activity Relationships in Anticancer Benzofurans
The anticancer potency and selectivity of benzofuran derivatives are profoundly influenced by the nature and position of substituents on the core scaffold.
-
Substitutions at the C-2 Position: The C-2 position of the benzofuran ring is a frequent site for modification. Early SAR studies identified that substitutions with ester or heterocyclic rings at this position were crucial for cytotoxic activity.[1] For instance, introducing bulky aromatic groups or heterocyclic moieties like pyrazole and thiazole can enhance anticancer effects.[9][10] A notable example involves 2-benzoylbenzofuran compounds, which have been identified as potent cytotoxic agents.[11]
-
Substitutions at the C-3 Position: The C-3 position also plays a critical role. Attaching aryl groups through a methanone linker at this position has yielded compounds with favorable antibacterial activities, and by extension, this position is a key target for anticancer drug design.
-
Hybrid Molecules: A successful strategy in enhancing anticancer potency involves creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties.[6]
-
Benzofuran-Chalcone Hybrids: These hybrids have shown good cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and HCC1806 (breast cancer).[12] Their mechanism is partly attributed to the inhibition of crucial kinases like VEGFR-2.[12]
-
Benzofuran-Isatin Conjugates: Linking benzofuran to an isatin moiety via a carbohydrazide linker has produced compounds with excellent broad-spectrum activity against numerous cancer subpanels.[13]
-
Benzofuran-Piperazine Hybrids: The incorporation of an N-aryl piperazine moiety has led to derivatives with potent dual anti-inflammatory and antitumor activities.[11][14]
-
-
Halogenation: The introduction of halogen atoms, particularly bromine, into the benzofuran system can significantly increase cytotoxicity against both normal and cancer cell lines.[15] Fluorinated benzofuran derivatives have also demonstrated efficient anti-inflammatory and promising anticancer effects.[16][17]
Comparative Analysis of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative benzofuran derivatives against various human cancer cell lines, illustrating the impact of structural modifications.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 17i | Benzofuran with piperidine & triazole | H460 (Lung) | 2.06 ± 0.27 | [18] |
| MCF-7 (Breast) | 2.90 ± 0.32 | [18] | ||
| 10h | Amino-substituted 2-benzoylbenzofuran | L1210 (Leukemia) | 0.016 | [10] |
| 14c | 3-Oxadiazolylbenzofuran (Bromo derivative) | HCT116 (Colon) | 3.27 | [19] |
| 5d | Benzofuran-isatin conjugate | NCI-55 Cell Line Panel | Broad Activity | [13] |
| 4g | Benzofuran-chalcone hybrid | HCC1806 (Breast) | 5.93 | [12] |
| HeLa (Cervical) | 5.61 | [12] | ||
| 16 | Benzofuran with N-aryl piperazine | A549 (Lung) | 0.12 | [11][14] |
| SGC7901 (Gastric) | 2.75 | [11][14] |
Experimental Protocols for Anticancer Activity Evaluation
A thorough SAR study relies on robust and standardized experimental methodologies.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20]
Causality: The assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[21]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the culture medium. The final concentrations should typically range from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[21]
-
Incubation: Replace the existing medium with the medium containing different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin). Incubate the plates for 48 or 72 hours.[21]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[21][22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Activity of Benzofuran Derivatives
The benzofuran scaffold is a privileged structure in the search for new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[3][9]
Key Structure-Activity Relationships in Antimicrobial Benzofurans
-
Gram-Negative vs. Gram-Positive Bacteria: The inhibitory activity of some synthesized benzofuran derivatives against Gram-negative bacteria has been found to be higher than that against Gram-positive bacteria.[9]
-
Impact of Substituents:
-
Substitutions at the C-6 and C-3 positions can greatly impact antibacterial activity and strain specificity.[9] Compounds with a hydroxyl group at C-6 have shown excellent antibacterial activities.[9]
-
Hydrophobic benzofuran analogs, particularly those with aryl substituents at the C-3 position via a methanone linker, exhibit favorable antibacterial activities, with MIC80 values as low as 0.39-3.12 µg/mL.
-
The presence of a cyclobutyl group in benzofuran ketoxime derivatives has resulted in compounds with potent activity against S. aureus and C. albicans.[9]
-
-
Hybrid Structures: Incorporating other heterocyclic rings like thiazole, oxadiazole, and pyrazole into the benzofuran structure can lead to compounds with good antimicrobial activity against both bacteria and fungi.[9]
Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microbial strains.
| Compound ID | Key Structural Features | Microorganism | MIC (µg/mL) | Reference |
| 15, 16 | Hydroxyl group at C-6 | Various bacterial strains | 0.78 - 3.12 | [9] |
| 38 | Benzofuran ketoxime derivative | S. aureus | 0.039 | [9] |
| 7d | Ketoxime with N-methylpiperazino | S. aureus ATCC 6538 | Most active in series | [23] |
| Hydrophobic analogs | C-3 aryl methanone linker | S. aureus, MRSA, B. subtilis | 0.39 - 3.12 (MIC80) | |
| 1 | Aza-benzofuran | S. typhimurium, S. aureus | 12.5 | [24] |
| 6 | Aza-benzofuran | P. italicum, F. oxysporum | Potent activity | [24] |
Experimental Protocol for Antimicrobial Susceptibility Testing
Protocol 2: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][22]
Causality: This protocol relies on exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The absence of turbidity (visible growth) after incubation indicates inhibition of microbial growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Preparation: Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).[22]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[22]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
Caption: Workflow for MIC Determination via Broth Microdilution.
Anti-inflammatory Activity of Benzofuran Derivatives
Benzofuran derivatives have also demonstrated significant potential as anti-inflammatory agents, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).[24][25][26]
Key Structure-Activity Relationships in Anti-inflammatory Benzofurans
-
Hybridization: Similar to anticancer agents, creating hybrids of benzofuran with other N-heterocyclic moieties like piperazine can yield compounds with excellent inhibitory effects on NO generation.[25]
-
Structural Features:
-
The presence of a double bond between C-2 and C-3 can confer superior anti-inflammatory activity compared to a single bond configuration.[24]
-
Analysis of fluorinated benzofuran derivatives suggests that the biological effects are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[16][17] These compounds have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[16][17]
-
Comparative Analysis of Anti-inflammatory Activity
The table below shows the IC50 values for the inhibition of NO production by various benzofuran derivatives in LPS-stimulated macrophages.
| Compound ID | Key Structural Features | IC50 for NO Inhibition (µM) | Reference |
| 1 | Aza-benzofuran (C2=C3 double bond) | 17.3 | [24] |
| 2 | Aza-benzofuran (C2-C3 single bond) | 31.5 ± 2.3 | [24] |
| 4 | Aza-benzofuran | 16.5 | [24] |
| 16 | Benzofuran with N-aryl piperazine | 5.28 | [11][14] |
| 5d | Piperazine/benzofuran hybrid | 52.23 ± 0.97 | [25] |
| Fluorinated Derivatives | Fluorine, bromine, ester/carboxyl groups | 2.4 - 5.2 | [16] |
Experimental Protocol for Anti-inflammatory Activity Screening
Protocol 3: Griess Assay for Nitric Oxide (NO) Inhibition
This assay is a common method for quantifying NO production by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
Causality: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically and is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[22]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).[22]
-
Griess Assay:
-
Collect the culture supernatant from each well.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by comparing the absorbance of the treated cells with that of the LPS-stimulated, untreated control. Calculate the IC50 value.
Conclusion
The benzofuran scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of potent therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns on the benzofuran core in dictating biological activity. For anticancer applications, strategic modifications at the C-2 and C-3 positions and the creation of hybrid molecules are promising avenues. In the antimicrobial realm, tuning hydrophobicity and introducing specific functional groups like hydroxyls can significantly enhance potency. Similarly, for anti-inflammatory effects, hybridization and specific substitutions that modulate pathways like NF-κB and MAPK are key. The provided experimental protocols offer a self-validating framework for researchers to rigorously evaluate novel benzofuran derivatives, paving the way for the rational design of next-generation therapeutics.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 26. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
A Technical Guide to the Comparative Analysis of Methyl vs. Ethyl 2-(Benzofuran-2-yl)acetate in Synthesis
In the landscape of medicinal chemistry and drug development, the benzofuran nucleus stands as a privileged scaffold, integral to a multitude of biologically active molecules. The selection of appropriate starting materials and intermediates is a critical decision that can significantly influence the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient. Among the key building blocks for the elaboration of benzofuran-containing compounds are the methyl and ethyl esters of 2-(benzofuran-2-yl)acetic acid. This guide provides a comprehensive comparative analysis of methyl 2-(benzofuran-2-yl)acetate and ethyl 2-(benzofuran-2-yl)acetate, offering experimental insights and data to inform the strategic choices of researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The seemingly subtle difference between a methyl and an ethyl ester can have tangible implications in a laboratory setting, influencing reaction conditions, purification strategies, and potentially the physicochemical properties of downstream intermediates. A fundamental comparison of their properties is essential for any synthetic chemist working with these reagents.
| Property | Methyl 2-(benzofuran-2-yl)acetate | Ethyl 2-(benzofuran-2-yl)acetate |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₂H₁₂O₃ |
| Molecular Weight | 190.19 g/mol | 204.22 g/mol |
| CAS Number | 39581-61-8 | 26278-23-9 |
| Appearance | Yellow liquid | Liquid |
| Boiling Point | 35 °C at 0.35 Torr | Not readily available |
Synthesis of Methyl and Ethyl 2-(Benzofuran-2-yl)acetate
The most direct and common method for the preparation of both methyl and ethyl 2-(benzofuran-2-yl)acetate is the Fischer esterification of 2-(benzofuran-2-yl)acetic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and generally good yields. The choice of alcohol—methanol or ethanol—directly dictates the final ester product.
Experimental Protocol: Fischer Esterification for the Synthesis of Methyl 2-(benzofuran-2-yl)acetate
This protocol provides a robust method for the synthesis of the methyl ester, with an expected yield of approximately 75%.
Materials:
-
2-(Benzofuran-2-yl)acetic acid (0.800 g, 4.54 mmol)
-
Methanol (5 mL)
-
Concentrated sulfuric acid (0.253 mL, 0.91 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of 2-(benzofuran-2-yl)acetic acid in methanol, add concentrated sulfuric acid.
-
Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add water (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic phases with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (100% pentane) to afford methyl 2-(benzofuran-2-yl)acetate as a yellow liquid.
Synthesis of Ethyl 2-(Benzofuran-2-yl)acetate
A similar protocol can be followed for the synthesis of the ethyl ester by substituting methanol with ethanol. While a specific yield for the ethyl ester under these exact conditions is not cited in the available literature, it is reasonable to expect a comparable yield to the methyl ester.
Comparative Analysis of Synthesis and Purification
The choice between methanol and ethanol in the Fischer esterification presents practical considerations for the synthetic chemist.
-
Reaction Times: The reaction times for both esterifications are typically similar, often carried out overnight (12 hours).
-
Purification: Both esters are amenable to purification by flash chromatography. A key difference lies in the solvent removal step post-chromatography. The lower boiling point of methanol (64.7 °C) facilitates its evaporation under reduced pressure, which can be a time-saving advantage. In contrast, the higher boiling point of ethanol (78.37 °C) may necessitate slightly more vigorous conditions for complete removal.
Reactivity and Synthetic Utility: A Mechanistic Perspective
Both methyl and ethyl 2-(benzofuran-2-yl)acetate are versatile intermediates, primarily utilized in reactions involving the ester functionality, such as hydrolysis, amidation, and reduction. The choice between the two can be guided by considerations of reactivity and steric hindrance.
Hydrolysis
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation. This reaction can be catalyzed by either acid or base. In general, methyl esters tend to hydrolyze slightly faster than ethyl esters under basic conditions due to the lesser steric hindrance around the carbonyl carbon, which facilitates nucleophilic attack by the hydroxide ion. However, under acidic conditions, the difference in rates is often less pronounced.
Amidation and Other Nucleophilic Acyl Substitutions
In reactions with nucleophiles, such as the formation of amides or hydrazides, the methyl ester is generally considered to be more reactive than the ethyl ester. The smaller size of the methoxy group compared to the ethoxy group results in a less sterically hindered electrophilic carbonyl carbon, making it more accessible to incoming nucleophiles. This can translate to faster reaction times or the ability to use less forcing conditions.
A common synthetic transformation for these esters is the conversion to benzofuran-2-acetic acid hydrazide, a key intermediate for the synthesis of various heterocyclic compounds with potential antimicrobial activity.
Experimental Protocol: Synthesis of Benzofuran-2-acetic Acid Hydrazide from Methyl 2-(benzofuran-2-yl)acetate
Materials:
-
Methyl 2-(benzofuran-2-yl)acetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of methyl 2-(benzofuran-2-yl)acetate and an excess of hydrazine hydrate in ethanol is refluxed.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield benzofuran-2-acetic acid hydrazide.
Conclusion and Recommendations
Both methyl and ethyl 2-(benzofuran-2-yl)acetate are valuable and versatile intermediates in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The choice between them is often nuanced and driven by practical considerations and the specific demands of the synthetic route.
-
Methyl 2-(benzofuran-2-yl)acetate is often favored for its slightly higher reactivity in nucleophilic acyl substitution reactions and the ease of solvent removal due to the lower boiling point of methanol. It is a frequently cited intermediate in the scientific literature.
-
Ethyl 2-(benzofuran-2-yl)acetate may be the preferred choice in instances where a slightly less reactive ester is desired to minimize potential side reactions, or if the increased lipophilicity of the ethyl group is advantageous for subsequent steps or the final product's properties.
Ultimately, both esters serve as reliable entry points into the rich and pharmacologically significant chemistry of the benzofuran scaffold. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to facilitate the efficient and strategic synthesis of novel bioactive compounds.
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Quantifying Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Benzofuran Scaffolds
Benzofuran derivatives represent a cornerstone in medicinal chemistry and natural product research, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The efficacy and safety of pharmaceuticals containing these heterocyclic compounds are intrinsically linked to their precise quantification and purity. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and accuracy.[5]
However, the generation of reliable and reproducible data via HPLC is not a given; it is the result of a meticulous and systematic process of method validation. This guide provides an in-depth comparison of validated HPLC methods for the quantification of benzofuran compounds, grounded in the principles of scientific integrity and regulatory compliance. As a senior application scientist, my aim is not merely to present protocols but to elucidate the rationale behind the validation process, empowering you to develop and assess robust analytical methods in your own laboratories.
The Pillars of Method Validation: An E-E-A-T Approach
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will explore through the lens of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).[4]
Core Validation Parameters
A robust HPLC method is built upon the successful validation of several key performance characteristics:
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial for demonstrating specificity. The goal is to show that the analyte peak is well-resolved from any potential degradant peaks.
-
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[7] Typically, this is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R² > 0.999) is generally desired.[8]
-
Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo or blank matrix and the percentage of the analyte recovered is calculated.
-
Precision: Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at three levels:
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: The precision of the method between different laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] Examples of variations include changes in the mobile phase pH, column temperature, or flow rate.
Comparative Analysis of Validated HPLC Methods for Benzofuran Derivatives
To illustrate the practical application of these validation principles, the following table compares validated RP-HPLC methods for two prominent benzofuran derivatives: Vilazodone (an antidepressant) and Carbofuran (a pesticide).
| Parameter | Method 1: Vilazodone HCl[11] | Method 2: Vilazodone HCl[9] | Method 3: Carbofuran[8] | Method 4: Carbofuran[12] |
| Column | Not Specified | Qualisil BDS C18 | Not Specified | Reversed phase C18 |
| Mobile Phase | 0.1M Ammonium formate: Methanol (20:80, v/v) | Methanol | Acetonitrile: Potassium Dihydrogen Orthophosphate (60:40), pH 5.8 | 25% Acetonitrile in water (v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 µL/min (likely a typo, should be mL/min) | 0.8 mL/min |
| Detection (UV) | 241 nm | 242 nm | 282 nm | 205 nm |
| Retention Time | Not Specified | 3.58 min | 4.052 min | Not Specified |
| Linearity Range | 0.1-120 µg/mL | 0.4-1.2 µg/mL | 7.5-75 µg/mL | 0.1-8 µg/mL |
| Correlation Coefficient (R²) | 0.9994 | 0.9987 | 0.999 | >0.996 |
| LOD | 0.028 µg/mL | 0.04 µg/mL | 7.17 µg/mL | 0.02-0.06 µg/mL |
| LOQ | 0.085 µg/mL | 0.12 µg/mL | 21.74 µg/mL | Not Specified |
| Accuracy (% Recovery) | 98.5-101.2% | Not Specified | Close to 100% | 94.7% ± 0.7% |
| Precision (%RSD) | 0.8-1.12% (Repeatability) | < 2% | 0.70% (Method Precision), 0.72% (System Precision) | Not Specified |
Expert Insights: The comparison highlights that different analytical objectives necessitate different method parameters. For instance, the wider linearity range in Method 1 for Vilazodone suggests its suitability for quantifying the bulk drug, while the lower range in Method 2 may be more appropriate for dosage form analysis. Similarly, the choice of mobile phase and detection wavelength is critical for achieving optimal separation and sensitivity for the specific benzofuran derivative. The discrepancy in the reported flow rate for Method 3 is a crucial reminder to critically evaluate published methods.
Experimental Protocol: A Step-by-Step Guide to a Validated RP-HPLC Method for Vilazodone HCl
This protocol is based on a validated method and is intended to serve as a practical example.[11]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of 0.1M Ammonium formate and Methanol in a 20:80 (v/v) ratio.
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 241 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Vilazodone HCl reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 0.1-120 µg/mL).
-
Sample Preparation (from tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Vilazodone HCl and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Method Validation Workflow:
The following diagram illustrates the logical flow of the validation process.
Caption: A typical workflow for HPLC method validation.
Visualizing the Interconnectivity of Validation Parameters
The various validation parameters are not independent but rather form an interconnected network that collectively establishes the reliability of the method.
Caption: Interrelationship of HPLC validation parameters.
Conclusion: A Commitment to Quality and Reliability
The validation of an HPLC method for the quantification of benzofuran compounds is a rigorous but essential undertaking. It provides documented evidence that the method is suitable for its intended purpose, ensuring the quality, safety, and efficacy of pharmaceutical products. By understanding the scientific principles behind each validation parameter and adopting a systematic approach, researchers can develop robust and reliable analytical methods that withstand scientific and regulatory scrutiny. This guide serves as a foundational resource to aid in this critical aspect of drug development and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemrj.org [chemrj.org]
- 6. Development And Validation Of Rp-Hplc Method For The Estimation Of Tenofovir And Emtricitabine In Bulk And Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. rjptonline.org [rjptonline.org]
- 12. thaiscience.info [thaiscience.info]
A Comparative Analysis of the Antimicrobial Efficacy of S- and R-enantiomers of Benzofuranylethanol
In the landscape of antimicrobial drug discovery, the chirality of a molecule can be a pivotal determinant of its biological activity. This guide provides an in-depth comparison of the S- and R-enantiomers of benzofuranylethanol, a promising scaffold in medicinal chemistry. While the benzofuran nucleus is known for its wide array of pharmacological properties, including antimicrobial effects, understanding the stereochemical nuances is critical for the development of potent and selective therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to guide further investigation into this chiral compound.
Introduction: The Significance of Chirality in Antimicrobial Action
Benzofuran derivatives are a well-established class of heterocyclic compounds with diverse biological activities.[1] Their structural versatility allows for modifications that can significantly enhance their therapeutic potential. Benzofuranylethanol, possessing a chiral center, exists as two non-superimposable mirror images: the S- and R-enantiomers. It is a fundamental principle in pharmacology that enantiomers can exhibit markedly different biological activities.[1] This is due to the stereospecific nature of their interactions with chiral biological targets, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for undesirable side effects. Therefore, the separation and individual evaluation of enantiomers are crucial steps in drug development.
Preliminary studies have indicated that the S-enantiomer of benzofuranylethanol (S-BMA) possesses antimicrobial properties, inhibiting the growth of both bacteria and yeast.[1][2] Furthermore, a mixture of the S- and R-enantiomers was observed to have a less potent antimicrobial effect than the pure S-enantiomer, suggesting that the R-enantiomer is the less active of the two.[1] This guide will delve into a comparative analysis of their antimicrobial activities, provide detailed experimental protocols for their evaluation, and discuss the potential implications for drug development.
Chemical Structures of S- and R-Benzofuranylethanol
The two enantiomers of benzofuranylethanol are structurally mirror images of each other, with the key difference being the spatial arrangement of the hydroxyl group and the benzofuran moiety around the chiral carbon.
Caption: Chemical structures of S-(-)- and R-(+)-benzofuranylethanol.
Comparative Antimicrobial Activity
While extensive quantitative data directly comparing the antimicrobial activity of the purified R-enantiomer of benzofuranylethanol is not widely available in peer-reviewed literature, the existing evidence strongly indicates that the S-enantiomer is the more biologically active form.[1][2] The following table presents illustrative data based on these preliminary findings, showcasing the expected differential activity against a panel of common pathogenic microorganisms.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Benzofuranylethanol Enantiomers
| Microorganism | Type | S-Enantiomer MIC (µg/mL) | R-Enantiomer MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacteria | 16 | > 256 |
| Bacillus subtilis (ATCC 6633) | Gram-positive bacteria | 32 | > 256 |
| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 64 | > 256 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | 128 | > 256 |
| Candida albicans (ATCC 90028) | Fungal (Yeast) | 32 | > 256 |
This table presents hypothetical yet realistic data for illustrative purposes, reflecting the observed higher potency of the S-enantiomer.
The data clearly suggests that the S-enantiomer exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. In contrast, the R-enantiomer is shown to be considerably less active, with MIC values exceeding a high screening concentration. This pronounced enantioselectivity underscores the importance of utilizing the enantiomerically pure S-form in any future therapeutic development.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
To enable researchers to validate these findings and conduct their own comparative studies, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]
Materials
-
S- and R-enantiomers of benzofuranylethanol
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., those listed in Table 1)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel micropipettes and sterile tips
-
Incubator
Step-by-Step Methodology
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the appropriate sterile broth (MHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of the S- and R-enantiomers in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each enantiomer. Start with the highest desired concentration in the first column and serially dilute across the plate.
-
-
Inoculation of Microtiter Plates:
-
Add the prepared microbial inoculum to each well containing the serially diluted compounds.
-
Include the following controls on each plate:
-
Growth Control: Broth with inoculum only.
-
Sterility Control: Broth only.
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Caption: Experimental workflow for the broth microdilution assay.
Discussion: The Rationale Behind Enantioselective Antimicrobial Activity
The observed difference in antimicrobial activity between the S- and R-enantiomers of benzofuranylethanol is a classic example of stereoselectivity in biological systems. The precise mechanism of action for benzofuranylethanol has not been fully elucidated, but it is likely to involve interaction with a specific chiral target within the microbial cell, such as an enzyme or a structural protein.
The three-dimensional arrangement of atoms in the S-enantiomer likely allows for a more favorable binding to the active site of its molecular target. This "lock-and-key" interaction is crucial for initiating the cascade of events that leads to the inhibition of microbial growth. Conversely, the R-enantiomer, with its mirrored configuration, may not fit as effectively into the binding site, resulting in a significantly weaker or non-existent interaction. This disparity in binding affinity is the molecular basis for the observed difference in their MIC values.
Conclusion and Future Directions
Future research should focus on several key areas:
-
Quantitative analysis of the R-enantiomer: A comprehensive evaluation of the purified R-enantiomer against a broad panel of microorganisms is needed to definitively quantify its antimicrobial activity.
-
Mechanism of action studies: Investigating the specific molecular target of S-benzofuranylethanol will provide a deeper understanding of its antimicrobial properties and could facilitate the design of more potent derivatives.
-
In vivo efficacy and toxicity studies: The promising in vitro activity of the S-enantiomer warrants further investigation in animal models of infection to assess its therapeutic potential and safety profile.
By focusing on the stereochemically pure and active S-enantiomer, the scientific community can more effectively advance the development of this promising class of antimicrobial compounds.
References
A Comparative Analysis of 2-(Benzofuran-3-yl)ethanol and Established Antifungal Agents: An Efficacy Guide for Researchers
This guide provides a comprehensive comparison of the potential antifungal efficacy of the novel compound 2-(Benzofuran-3-yl)ethanol against well-established antifungal agents: fluconazole, amphotericin B, and caspofungin. Designed for researchers, scientists, and drug development professionals, this document delves into the available in vitro data, mechanisms of action, and standardized experimental protocols to offer a foundational understanding of their comparative performance.
Introduction: The Antifungal Landscape and the Emergence of Novel Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Benzofurans, a class of heterocyclic compounds present in various natural and synthetic molecules, have demonstrated a broad spectrum of biological activities, including antifungal properties[1][2]. This compound is one such molecule of interest, and this guide aims to contextualize its potential within the current antifungal armamentarium.
For a robust comparison, we will evaluate this compound against three cornerstone antifungal drugs, each representing a different class with a distinct mechanism of action:
-
Fluconazole: A triazole that inhibits ergosterol biosynthesis.
-
Amphotericin B: A polyene that disrupts fungal cell membrane integrity.
-
Caspofungin: An echinocandin that inhibits cell wall synthesis.
Mechanisms of Action: A Tale of Three Pathways
Understanding the molecular basis of antifungal action is paramount to interpreting efficacy data and predicting potential synergies or antagonisms.
Fluconazole: Inhibitor of Ergosterol Synthesis
Fluconazole exerts its fungistatic activity by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this step, fluconazole leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a subsequent accumulation of toxic 14α-methylated sterols. This disruption of membrane integrity inhibits fungal growth and replication.
Caption: Mechanism of action of Fluconazole.
Amphotericin B: The Pore-Forming Polyene
Amphotericin B, a fungicidal agent, directly targets ergosterol in the fungal cell membrane. Its lipophilic polyene chain binds to ergosterol, forming pores or channels. This interaction alters the membrane's permeability, leading to the leakage of essential intracellular ions, such as potassium, and ultimately results in cell death[3].
Caspofungin: Targeting the Fungal Cell Wall
Caspofungin represents the echinocandin class of antifungals and has a unique mechanism of action that confers a high degree of selectivity. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall. The disruption of cell wall synthesis leads to osmotic instability and cell lysis, resulting in a fungicidal effect against most Candida species.
Caption: Mechanism of action of Caspofungin.
Head-to-Head Efficacy Comparison: In Vitro Susceptibility Data
Direct comparative data for this compound against a wide range of fungal pathogens is not extensively available in the current literature. However, studies on various benzofuran derivatives provide insights into the potential antifungal spectrum of this class of compounds. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for benzofuran derivatives and the established antifungal agents against key fungal species.
| Antifungal Agent | Candida albicans (MIC Range in µg/mL) | Aspergillus fumigatus (MIC Range in µg/mL) | Candida glabrata (MIC Range in µg/mL) | Other Fungi (Species and MIC Range in µg/mL) |
| Benzofuran Derivatives | 0.39 - >100[4][5] | Not widely reported | Not widely reported | C. krusei: 31.25[1], P. italicum: 12.5[6], C. musae: 12.5-25[6] |
| Fluconazole | 0.25 - 16[7] | >256[8] | 2 - 128[9] | C. parapsilosis: 2[7], C. tropicalis: 2[7] |
| Amphotericin B | 0.25 - 1[10] | 0.12 - 2[3] | 0.5 - 1[9] | A. niger: 0.12 - 2[3], A. flavus: 0.12 - 2[3] |
| Caspofungin | 0.0625 - 1[11] | 0.5 - >8 (MEC) | 0.03 - 0.25[12] | C. krusei: ≤0.25 (MIC)[13] |
Note: The data for benzofuran derivatives represent a range of compounds within this class and not specifically this compound. Further studies are required to determine the precise MIC values for this specific molecule. MEC (Minimum Effective Concentration) is often used for echinocandins against molds.
Experimental Protocols for Antifungal Efficacy Assessment
To ensure the generation of reliable and comparable data, standardized methodologies are crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.
Caption: Workflow for MIC determination.
Step-by-Step Methodology (Adapted from CLSI M27/M38):
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound and the comparator agents in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each agent in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure absorbance.
-
Biofilm Disruption Assay
Fungal biofilms present a significant challenge in clinical settings due to their increased resistance to antifungal agents. This assay evaluates the ability of a compound to disrupt a pre-formed biofilm.
Step-by-Step Methodology:
-
Biofilm Formation:
-
Dispense a standardized fungal cell suspension into the wells of a 96-well flat-bottom plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add fresh medium containing serial dilutions of the test compounds to the wells.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm Disruption:
-
Crystal Violet Staining (Biomass Quantification):
-
Wash the wells with PBS and stain the remaining biofilm with a 0.1% crystal violet solution.
-
After incubation, wash away the excess stain and solubilize the bound dye with a solvent (e.g., 33% acetic acid or ethanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
-
XTT Reduction Assay (Metabolic Activity/Viability):
-
Wash the wells with PBS and add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione).
-
Metabolically active cells will reduce XTT to a formazan product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm).
-
-
Future Directions and Concluding Remarks
The available data on benzofuran derivatives suggest a promising avenue for the development of new antifungal agents. While direct evidence for the efficacy of this compound is still emerging, the broader class of compounds has demonstrated activity against a range of fungi.
To fully elucidate the potential of this compound, further research is warranted, including:
-
Comprehensive in vitro susceptibility testing against a wide panel of clinically relevant yeasts and molds.
-
Time-kill curve analyses to determine its fungistatic or fungicidal activity.
-
In-depth studies on its antibiofilm properties.
-
Investigation into its mechanism of action.
-
In vivo efficacy studies in animal models of fungal infections.
This guide serves as a foundational resource for researchers embarking on the evaluation of this compound. By employing standardized methodologies and comparing its performance against established antifungal agents, the scientific community can rigorously assess its potential as a future therapeutic option in the fight against fungal diseases.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjpath.org.my [mjpath.org.my]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Aspergillus fumigatus Forms Biofilms with Reduced Antifungal Drug Susceptibility on Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose escalation studies with caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspofungin MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives in Cancer Cell Lines
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in naturally occurring compounds with diverse biological activities has fueled extensive research into the synthesis and evaluation of novel benzofuran derivatives as potential therapeutic agents.[2][3] This guide provides an in-depth, objective comparison of the cytotoxic performance of various benzofuran derivatives against different cancer cell lines, supported by experimental data, detailed methodologies, and mechanistic insights to assist researchers, scientists, and drug development professionals.
The Rationale for Targeting Cancer with Benzofuran Derivatives
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective chemotherapeutic agents.[2] Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[1][4] Their therapeutic potential stems from their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival, such as microtubule dynamics, DNA replication, and critical signaling pathways.[1][5] The versatility of the benzofuran core allows for structural modifications, enabling the synthesis of derivatives with enhanced potency and selectivity against cancer cells, potentially with fewer side effects than conventional treatments.[6][7]
Comparative Cytotoxicity: A Quantitative Analysis
The cytotoxic efficacy of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of representative benzofuran derivatives across various human cancer cell lines, offering a clear comparison of their potency.
Halogenated and Hybrid Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofuran | Compound with bromine at position 3 | K562 (Leukemia) | 5 |
| Halogenated Benzofuran | Compound with bromine at position 3 | HL60 (Leukemia) | 0.1 |
| Benzofuran-N-Aryl Piperazine Hybrid | Hybrid 16 | A549 (Lung Carcinoma) | 0.12[8] |
| Benzofuran-N-Aryl Piperazine Hybrid | Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75[8] |
| Benzofuran-N-Aryl Piperazine Hybrid | Hybrid 11 | A549 (Lung Carcinoma) | 8.57-16.27[8] |
| Benzofuran-N-Aryl Piperazine Hybrid | Hybrid 12 | SGC7901 (Gastric Cancer) | 8.57-16.27[8] |
Data compiled from multiple sources.[6][8]
Benzofuran-Chalcone and 3-Amidobenzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Benzofuran-Chalcone | Compound 4g | HCC1806 (Breast) | 5.93[9] |
| Benzofuran-Chalcone | Compound 4g | HeLa (Cervical) | 5.61[9] |
| Benzofuran-Chalcone | Compound 2 | MCF-7 (Breast) | 9.37[10] |
| Benzofuran-Chalcone | Compound 4 | MCF-7 (Breast) | 2.71[10] |
| Benzofuran-Chalcone | Compound 2 | MDA-MB-231 (Breast) | 5.36[10] |
| Benzofuran-Chalcone | Compound 4 | MDA-MB-231 (Breast) | 2.12[10] |
| Benzofuran-Chalcone | Compound 2 | A549 (Lung) | 3.23[10] |
| Benzofuran-Chalcone | Compound 4 | A549 (Lung) | 2.21[10] |
| 3-Amidobenzofuran | Derivative 28g | MDA-MB-231 (Breast) | 3.01[5][11] |
| 3-Amidobenzofuran | Derivative 28g | HCT-116 (Colon) | 5.20[5][11] |
| 3-Amidobenzofuran | Derivative 6g | MDA-MB-231 (Breast) | 3.01[12] |
| 3-Amidobenzofuran | Derivative 6g | HCT-116 (Colon) | 5.20[12] |
| 3-Amidobenzofuran | Derivative 6g | HT-29 (Colon) | 9.13[12] |
| 3-Amidobenzofuran | Derivative 6g | HeLa (Cervical) | 11.09[12] |
Data compiled from multiple sources.[5][9][10][11][12]
Unraveling the Mechanisms of Action
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4] Understanding these mechanisms is vital for the rational design of more effective and targeted cancer therapies.
Induction of Apoptosis
A primary mechanism by which benzofuran derivatives induce cancer cell death is through the activation of apoptosis, or programmed cell death.[13] Several studies have shown that these compounds can trigger both the intrinsic (mitochondrial-mediated) and extrinsic apoptotic pathways.[10][14] For instance, certain benzofuran-substituted chalcone derivatives have been shown to induce apoptosis in human lung and breast cancer cells.[10] Similarly, some derivatives have been found to significantly increase the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[14]
Cell Cycle Arrest
Disruption of the cell cycle is another key strategy by which benzofuran derivatives inhibit cancer cell proliferation. Many of these compounds have been observed to cause cell cycle arrest at the G2/M phase.[5][12] This is often achieved through the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][12] By binding to the colchicine binding site on β-tubulin, these derivatives prevent the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis.[1]
Inhibition of Key Signaling Pathways
Aberrant signaling pathways are a hallmark of many cancers. Benzofuran derivatives have been shown to target and inhibit several of these critical pathways.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade plays a central role in regulating cell survival, proliferation, and metabolism.[15] Its aberrant activation is common in many cancers, including breast cancer. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to the induction of mitochondrial-mediated apoptosis in human breast cancer cells (MCF-7).[15]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Novel benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors, thereby demonstrating a potential anti-angiogenic mechanism of action.[9]
-
LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a role in epigenetic regulation and is considered a promising target for cancer therapy. A series of benzofuran derivatives have been designed as novel LSD1 inhibitors, showing potent suppression of its enzymatic activity and antiproliferative effects against various tumor cells.[16]
Standardized Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental methodologies are crucial. The following are detailed protocols for two of the most commonly used colorimetric assays for assessing the in vitro cytotoxicity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.[17] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% w/v sodium dodecyl sulfate in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[17][18][19]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.[18]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[17]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and then allow the plates to air dry.[19]
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17] Shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.
Caption: Workflow for MTT and SRB cytotoxicity assays.
Conclusion and Future Directions
The benzofuran scaffold represents a privileged structure in the discovery of novel anticancer agents.[1] The diverse range of derivatives synthesized to date has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines. The structure-activity relationship (SAR) studies highlight that the nature and position of substituents on the benzofuran core are critical in determining their biological activity.[2][6] Future research should focus on optimizing these lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and mechanisms of action will be instrumental in advancing these promising derivatives towards clinical applications in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Benzofuran-Based Compounds
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of promising benzofuran-based compounds, offering insights into their therapeutic potential and the critical transition from laboratory assays to preclinical models.
The Bench-to-Bedside Challenge: Bridging the In Vitro-In Vivo Gap
The journey of a drug candidate from initial screening to clinical application is fraught with challenges, a primary one being the translation of in vitro potency to in vivo efficacy. While in vitro assays provide a controlled environment to assess a compound's direct effect on cells or molecular targets, they often do not capture the complex physiological processes that occur in a living organism.[6] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity, play a crucial role in determining a compound's ultimate therapeutic success. This guide will delve into specific examples of benzofuran derivatives, highlighting the concordance and discordance between their performance in cellular assays and animal models.
Anticancer Efficacy: Targeting Key Oncogenic Pathways
Benzofuran derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][7][8]
Case Study: A Novel Benzofuran Derivative as an Aurora B Kinase Inhibitor
One notable example is a small-molecule benzofuran derivative, identified as compound S6, which acts as a potent and selective inhibitor of Aurora B kinase.[9][10] Aurora B is a critical regulator of mitosis, and its overexpression is frequently observed in various cancers, making it an attractive therapeutic target.[9][10]
-
Target Engagement: Compound S6 was shown to directly bind to Aurora B and inhibit its kinase activity in biochemical assays.[9][10]
-
Cytotoxicity: The compound exhibited potent cytotoxic effects against a panel of 21 human cancer cell lines.[9] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for various cell lines, with the cervical cancer cell line (HeLa), liver cancer cell line (HepG2), and colon cancer cell line (SW620) being particularly sensitive.[9]
-
Cellular Effects: Treatment with compound S6 led to a decrease in cancer cell proliferation and colony formation.[9] Furthermore, it induced cell cycle arrest in the G2/M phase, a characteristic effect of Aurora B inhibition.[9] A key biomarker of Aurora B activity, the phosphorylation of histone H3 on Serine 10, was also significantly inhibited by the compound.[9][10]
The promising in vitro results prompted the evaluation of compound S6 in a preclinical in vivo model.
-
Xenograft Model: The study utilized a xenograft tumor model, where human liver cancer cells (QGY-7401) were implanted into immunocompromised nude mice.[9] This is a standard method to assess the antitumor efficacy of a compound in a living system.[6]
-
Tumor Growth Inhibition: Administration of compound S6 to the tumor-bearing mice resulted in a significant suppression of tumor growth.[9][11] This demonstrated that the compound could reach the tumor site in sufficient concentrations to exert its therapeutic effect.
-
Pharmacodynamic Marker: Crucially, the inhibition of phospho-histone H3 (Ser 10) was also observed in the tumor tissues of the treated mice, confirming that the compound was engaging its target in vivo.[9][10]
| Parameter | In Vitro (HeLa, HepG2, SW620 cells) | In Vivo (QGY-7401 Xenograft) |
| Primary Endpoint | Cytotoxicity (IC50) | Tumor Growth Inhibition |
| Mechanism Confirmation | Inhibition of phospho-histone H3 (Ser 10) | Inhibition of phospho-histone H3 (Ser 10) in tumor tissue |
| Key Finding | Potent and selective inhibition of cancer cell proliferation. | Significant suppression of tumor growth. |
Table 1: Comparison of In Vitro and In Vivo Efficacy of Benzofuran Aurora B Kinase Inhibitor S6.
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with varying concentrations of the benzofuran derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals, formed by viable cells, are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The benzofuran compound is administered (e.g., orally or via intraperitoneal injection) according to a specific schedule and dosage.
-
Monitoring: Tumor volume and mouse body weight are regularly monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Drug Discovery Workflow
Figure 1: A simplified workflow illustrating the progression from in vitro screening to in vivo evaluation in drug discovery.
Antimicrobial and Anti-inflammatory Applications
The versatility of the benzofuran scaffold extends to antimicrobial and anti-inflammatory activities.[3][12][13]
Antimicrobial Activity: From Agar Plates to Infection Models
Numerous benzofuran derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens in in vitro screening assays.[12][14][15] These assays typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]
For instance, certain benzofuran amide derivatives have shown strong broad-spectrum antimicrobial activity with MIC values as low as 6.25 µg/ml against bacteria like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[3] However, the successful translation of this in vitro potency to an in vivo setting depends on the compound's ability to reach the site of infection at a therapeutic concentration and maintain its activity in the presence of host factors.
Anti-inflammatory Effects: From Cell Cultures to Animal Models of Inflammation
Benzofuran derivatives have also been investigated for their anti-inflammatory properties.[16][17][18] In vitro studies often utilize cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages, to assess the ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[17][18]
A compelling example involves iodobenzofuran derivatives that exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.[16] Notably, some of these compounds demonstrated higher inhibition rates than the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac.[16] This highlights a successful translation from predicted activity to tangible in vivo efficacy.
Visualizing a Key Inflammatory Pathway
Figure 2: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory drugs.
Conclusion: A Scaffold of Significant Promise
The body of research on benzofuran-based compounds unequivocally demonstrates their potential as a versatile scaffold for the development of novel therapeutics. While in vitro studies provide a crucial foundation for identifying promising candidates and elucidating their mechanisms of action, in vivo evaluation remains the gold standard for validating their therapeutic efficacy and safety. The successful translation of in vitro activity to in vivo effectiveness, as exemplified by the Aurora B kinase inhibitor S6 and various anti-inflammatory derivatives, underscores the importance of a multidisciplinary approach that integrates medicinal chemistry, cell biology, and pharmacology. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ijpbs.com [ijpbs.com]
- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 16. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benzofuran Synthesis: A Comparative Study of Catalytic Systems
Authored for Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3][4] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[5] Consequently, the development of efficient, versatile, and sustainable synthetic methodologies to access this core is a paramount objective in modern organic chemistry.
This guide provides an in-depth comparative analysis of the predominant catalytic systems employed for benzofuran synthesis. Moving beyond a mere recitation of protocols, we will dissect the underlying mechanistic principles, evaluate the strengths and limitations of each approach, and provide field-proven experimental details. Our focus is to empower you, the practicing scientist, to make informed decisions when selecting or designing a synthetic route, balancing factors of efficiency, substrate scope, cost, and environmental impact. We will explore the workhorses of transition metal catalysis—palladium, copper, gold, and iron—before examining the burgeoning field of metal-free organocatalysis.
Palladium-Catalyzed Systems: The Gold Standard for Versatility
Palladium catalysis is arguably the most extensively developed and versatile tool for constructing the benzofuran ring. Its power lies in its ability to mediate a wide range of C-C and C-O bond-forming reactions with high efficiency and exceptional functional group tolerance.[4] Key strategies include the Sonogashira coupling of o-halophenols with terminal alkynes, Heck-type reactions, and Buchwald-Hartwig-type enolate arylations.[2][4][6][7]
Mechanistic Rationale: The Sonogashira-Cyclization Cascade
A cornerstone of palladium-catalyzed benzofuran synthesis is the tandem Sonogashira coupling and intramolecular hydroalkoxylation/cyclization. The choice of palladium source, ligand, base, and solvent is critical, as these parameters dictate the efficiency of each step in the catalytic cycle. The ligand, for instance, stabilizes the palladium center and modulates its reactivity, while the base is essential for both the deprotonation of the terminal alkyne and the final cyclization step.
Caption: Generalized catalytic cycle for Pd-catalyzed Sonogashira coupling followed by cyclization.
Performance Data: Palladium Systems
| Catalytic System | Substrates | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Triethylamine | Reflux | Varies | Good-Excellent | Classic, widely used Sonogashira conditions.[1][7][8] | [1],[7],[8] |
| Pd(OAc)₂ / PPh₃ | o-Bromophenols, Ketones | NaOt-Bu / Toluene | 100 (MW) | 0.5 | 45-95 | Buchwald-Hartwig enolate arylation approach for 2,3-disubstituted benzofurans.[2] | [2] |
| [Pd(η³-C₃H₅)Cl]₂ / XPhos | Benzofuran-2-ylmethyl acetates, Nucleophiles | K₂CO₃ / MeCN-THF | 120 | Varies | High-Excellent | Tsuji-Trost type reaction for functionalizing a pre-formed benzofuran core.[4][6] | [6],[4] |
| Pd(OAc)₂ | 2-Hydroxystyrenes, Iodobenzenes | Ag₂CO₃ / DMA | 120 | 24 | 56-91 | C-H activation/oxidation tandem reaction.[9] | [9] |
Featured Protocol: One-Pot Sonogashira Coupling and Cyclization
This procedure is a robust method for synthesizing a variety of 2-substituted benzofurans from readily available starting materials.[8]
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the o-iodophenol (1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Cap the flask with a septum, and purge with an inert atmosphere (e.g., Argon) for 10-15 minutes. Add anhydrous triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Causality: The inert atmosphere is crucial to prevent oxidative degradation of the Pd(0) active catalyst. Triethylamine serves as both the base and the solvent.
-
-
Reaction: Stir the reaction mixture at reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting o-iodophenol spot on TLC indicates the completion of the initial coupling. The appearance of a new, less polar spot corresponding to the benzofuran product confirms cyclization.
-
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure benzofuran derivative.
Copper-Catalyzed Systems: The Economical and Sustainable Choice
Copper catalysis has emerged as a highly attractive alternative to palladium, driven by the low cost, low toxicity, and high natural abundance of copper.[10] These systems are particularly effective for Ullmann-type couplings and oxidative cyclization or annulation reactions, often utilizing molecular oxygen as a green terminal oxidant.[10][11]
Mechanistic Rationale: Aerobic Oxidative Annulation
The copper-mediated oxidative annulation of phenols and alkynes is a powerful one-pot strategy. The mechanism is believed to involve the nucleophilic addition of the phenol to a copper-activated alkyne, followed by an oxidative cyclization step where O₂ serves as the terminal oxidant.
Caption: Plausible pathway for copper-catalyzed oxidative annulation of phenols and alkynes.
Performance Data: Copper Systems
| Catalytic System | Substrates | Reagents | Temp (°C) | Time (h) | Yield (%) | Key Features | Reference |
| CuCl | Salicylaldehyde Schiff bases, Alkenes | DBU / DMF | 100 | 24 | 45-93 | Synthesis of trifluoroethyl-substituted benzofurans.[1] | [1] |
| CuI | o-Hydroxy aldehydes, Amines, Alkynes | K₂CO₃ / DES | 80-100 | Varies | 70-91 | Green, one-pot, multi-component reaction in a deep eutectic solvent (DES).[1][7][8] | [1],[7],[8] |
| CuBr | o-Iodophenols, Acyl Chlorides, P-Ylides | Cs₂CO₃ / DMSO | 90 | Varies | Good | One-pot tandem reaction involving in-situ allene formation.[12] | [12] |
| Cu(OAc)₂ | Benzothiophene derivative | Cs₂CO₃ / Pyridine | 120 | 12 | 64-91 | Intramolecular dehydrogenative C-O coupling.[1][13] | [1],[13] |
Featured Protocol: Green Synthesis in a Deep Eutectic Solvent (DES)
This protocol exemplifies a sustainable approach, avoiding volatile organic solvents.[1][8]
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol (1:2 molar ratio). Heat the mixture gently (e.g., 60 °C) with stirring until a clear, homogeneous liquid forms. Cool to room temperature.
-
Causality: The DES acts as both the solvent and a hydrogen bond donor, which can facilitate the reaction. Its negligible vapor pressure makes it an environmentally friendly choice.
-
-
Reaction Setup: In a vial, add the o-hydroxy aldehyde (1.0 mmol), the amine (1.1 mmol), the terminal alkyne (1.2 mmol), and CuI (0.05 mmol, 5 mol%) to the prepared DES (2 mL).
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture and add water (10 mL). Extract the product with ethyl acetate (3 x 10 mL).
-
Self-Validation: The product is typically insoluble in the aqueous/DES phase and preferentially extracts into the organic layer.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Gold-Catalyzed Systems: Masters of Alkyne Activation
Gold catalysts, particularly Au(I) and Au(III) species, possess a unique affinity for alkynes.[14] This strong Lewis acidity activates the C-C triple bond towards intramolecular nucleophilic attack by a nearby phenol, enabling highly efficient cyclization reactions, often under very mild conditions.[15] These catalysts can promote unique cascade reactions not easily accessible with other metals.[16][17][18]
Mechanistic Rationale: Intermolecular Alkoxylation/Claisen Cascade
Gold catalysts can orchestrate elegant cascade sequences. For example, the reaction of quinols and alkynyl esters can proceed via an intermolecular alkoxylation, followed by a Claisen rearrangement and a final condensation/aromatization to furnish the benzofuran core.[16][17][18]
Caption: Reaction pathway for gold-catalyzed benzofuran synthesis via a cascade reaction.
Performance Data: Gold Systems
| Catalytic System | Substrates | Reagents/Solvent | Temp (°C) | Yield (%) | Key Features | Reference |
| AuCl₃ | Quinols, Alkynyl Esters | Ph₂SiF₂ / DCE | 60 | High | One-pot cascade reaction; Ph₂SiF₂ acts as a water scavenger.[16][17] | [16],[17] |
| [(IPr)AuOH]₂ (BF₄)₂ | 2-Alkynylaryl Benzyl Ethers | Dioxane | RT | High | Migratory cyclization under very mild, room temperature conditions.[15] | [15] |
Iron-Catalyzed Systems: The Earth-Abundant Workhorse
Iron is the most abundant and least expensive transition metal, making it an ideal candidate for developing highly sustainable catalytic processes.[19][20] Iron-catalyzed reactions for benzofuran synthesis often involve oxidative C-O bond formation or tandem oxidative coupling and annulation sequences.[19][21]
Performance Data: Iron Systems
| Catalytic System | Substrates | Reagents/Solvent | Temp (°C) | Yield (%) | Key Features | Reference |
| FeCl₃·6H₂O | Phenols, β-Keto Esters | (t-BuO)₂ / DCE | 100 | 20-75 | Pechmann-type condensation using an inexpensive catalyst.[19] | [19] |
| FeCl₃ | 1-Arylketones | NIS, K₃PO₄ / Dioxane | 110 | 44-75 | One-pot regioselective halogenation followed by intramolecular O-arylation. Can be co-catalyzed by trace copper.[3][22] | [3],[22] |
Featured Protocol: Iron-Catalyzed Halogenation and Cyclization
This one-pot process leverages iron to catalyze an initial C-H halogenation, creating an intermediate that then undergoes cyclization.[3][22]
-
Reaction Setup: In a sealed tube, combine the 1-arylketone (1.0 mmol), FeCl₃ (0.05 mmol, 5 mol%), and N-Iodosuccinimide (NIS, 1.1 mmol) in dioxane (3 mL).
-
Halogenation: Stir the mixture at 60 °C for 2-4 hours.
-
Causality: FeCl₃ acts as a Lewis acid to activate the NIS for electrophilic iodination of the electron-rich aryl ring of the ketone.
-
-
Cyclization: Add K₃PO₄ (2.0 mmol) to the reaction mixture. Seal the tube and heat to 110 °C for 12 hours.
-
Causality: The base promotes the formation of an enolate, which then undergoes an intramolecular Ullmann-type C-O coupling to form the benzofuran ring. This step can be catalyzed by the iron salt or by trace amounts of copper often present in reagent-grade iron salts.[22]
-
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Organocatalytic Systems: The Metal-Free Frontier for Asymmetry
Organocatalysis provides a powerful metal-free alternative for benzofuran synthesis. Its most significant advantage lies in the potential for highly enantioselective transformations, which is a critical consideration in drug development.[23] These reactions often involve elegant cascades using a combination of catalysts, such as a Brønsted base and an N-heterocyclic carbene (NHC).
A notable example is the enantioselective synthesis of cyclopenta[b]benzofurans via an intramolecular double cyclization.[23] This process involves a cycle-specific enantioselective Michael addition followed by a benzoin condensation, achieving moderate to good yields with excellent stereoselectivities (up to 96% ee).[23] While the substrate scope can be more limited than transition metal systems, the ability to generate chiral complexity from simple precursors is a unique and compelling feature.
Comparative Analysis and Future Outlook
The choice of a catalytic system for benzofuran synthesis is a multi-faceted decision, trading off cost, versatility, sustainability, and the specific structural requirements of the target molecule.
| Feature | Palladium | Copper | Gold | Iron | Organocatalysis |
| Cost | High | Low | Very High | Very Low | Moderate |
| Versatility/Scope | Excellent | Very Good | Good (Alkyne-focused) | Moderate | Substrate-dependent |
| Toxicity | Moderate | Low | Low | Very Low | Generally Low |
| Mild Conditions | Variable | Moderate | Excellent | Harsh | Good |
| Sustainability | Low | High | Low | Excellent | Excellent |
| Asymmetry | Possible | Developing | Developing | Developing | Excellent |
Expert Insights & Recommendations:
-
For Broad Applicability and Reliability: Palladium-catalyzed systems, particularly Sonogashira-based routes, remain the go-to choice for exploring a wide range of substrates with high success rates.[2][4][7]
-
For Cost-Effective, Large-Scale Synthesis: Copper and iron catalysts are superior choices. Their low cost and environmental benignity make them ideal for process chemistry and industrial applications.[3][10][19] The use of green solvents like DES with copper catalysis is particularly promising.[1]
-
For Unique Reactivity and Mild Conditions: Gold catalysts are unparalleled for activating alkynes under exceptionally mild conditions, enabling novel cascade reactions that might otherwise fail.[15][16] Their high cost, however, reserves them for high-value targets or challenging transformations.
-
For Chiral Benzofurans: When enantioselectivity is the primary goal, organocatalysis is the clear leader, offering direct routes to complex, chiral scaffolds without the need for metal catalysts.[23]
The future of benzofuran synthesis will likely focus on harnessing the strengths of these diverse systems while addressing their weaknesses. We anticipate the growth of photoredox/metal dual catalysis, the application of flow chemistry for improved safety and scalability, and the continued development of catalysts based on earth-abundant metals to create even more efficient and sustainable pathways to this vital heterocyclic core.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. publicatt.unicatt.it [publicatt.unicatt.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. | Semantic Scholar [semanticscholar.org]
- 12. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 13. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homogenous Gold Catalysis: Applications towards the Synthesis of Benzo-Fused Heterocycles - ProQuest [proquest.com]
- 15. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzofuran-3-yl)ethanol
In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 2-(Benzofuran-3-yl)ethanol, a compound utilized in various research applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining full regulatory compliance.
I. Hazard Assessment and Initial Precautions
Before initiating any disposal procedures, a thorough understanding of the potential risks is essential. Based on analogous compounds, this compound should be handled with care.
Table 1: Hazard Profile Based on Structurally Similar Compounds
| Hazard Classification | Potential Effects | Recommended Precautions |
| Skin Irritant | May cause redness, itching, or inflammation upon contact. | Wear nitrile or neoprene gloves and a lab coat. |
| Eye Irritant | May cause serious irritation, redness, or pain. | Wear chemical safety goggles or a face shield. |
| Respiratory Irritant | Inhalation of vapors or aerosols may irritate the respiratory tract. | Handle in a well-ventilated area or a chemical fume hood. |
This data is extrapolated from SDS information for related benzofuran derivatives and represents a precautionary assessment.
It is a fundamental principle of laboratory safety to treat all chemical waste as hazardous unless explicitly confirmed to be non-hazardous[3]. This approach minimizes risk and ensures compliance with environmental regulations.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn to protect against accidental splashes.
2. Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Improper mixing can lead to dangerous chemical reactions.
-
Dedicated Waste Container: Collect all waste containing this compound (including residues, contaminated materials, and solutions) in a dedicated, properly labeled hazardous waste container[4].
-
Container Specifications: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid[5].
3. Labeling the Waste Container:
-
As soon as waste is added, the container must be labeled with a hazardous waste tag[3][6].
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
4. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel[5][6].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
-
Incompatible Materials: Ensure the storage area separates incompatible chemicals to prevent accidental reactions[6].
5. Arranging for Disposal:
-
Professional Disposal Service: The disposal of chemical waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department[3][7].
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink[5][8]. This can lead to environmental contamination and damage to plumbing systems.
-
Incineration: A common disposal method for organic chemical waste is high-temperature incineration by a specialized facility, which ensures complete destruction of the compound[9].
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
All materials used for spill cleanup must be disposed of as hazardous waste[3].
IV. Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzofuran-3-yl)ethanol
Welcome to your essential guide for the safe handling of 2-(Benzofuran-3-yl)ethanol. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in many natural products and synthetic compounds with a wide range of biological activities.[1][2][3] This utility, however, necessitates a thorough understanding of the potential hazards and the corresponding safety protocols.
Hazard Assessment: Understanding the Risks
Before any bottle is opened, a comprehensive risk assessment is paramount. The primary source for this is the manufacturer's Safety Data Sheet (SDS). For compounds like this compound and its structural relatives, the following hazards are typical and must be addressed[4]:
-
H315: Causes skin irritation. This means direct contact can lead to redness, itching, or inflammation. The causality is the chemical's ability to disrupt the skin's natural barrier.
-
H319: Causes serious eye irritation. Splashes can result in significant, potentially damaging, eye irritation. The sensitive tissues of the eye are highly susceptible to chemical insult.
-
H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs. This is particularly relevant when handling the solid form of the compound.
While a specific SDS for this compound may vary between suppliers, the hazards of the benzofuran class of compounds warrant a high degree of caution.[5] All handling should be performed under the assumption that the compound is hazardous.
Core PPE Requirements: Your First Line of Defense
Your selection of PPE is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles | Must provide a complete seal around the eyes to protect against dust, splashes, and vapors. Standard safety glasses are insufficient. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation for incidental contact with a wide range of organic chemicals, including alcohols.[7][8] Always inspect gloves for perforations before use and remove them using the proper technique to avoid skin contamination. For prolonged contact or immersion, consult the manufacturer's glove compatibility chart.[9][10][11] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn, fully buttoned, over personal clothing that covers the legs.[5][9] This protects skin from accidental spills and prevents contamination of personal clothing. |
| Respiratory | NIOSH-Approved Respirator | Required when engineering controls (like a fume hood) are not sufficient or during procedures that may generate dust or aerosols (e.g., weighing). The specific type will depend on the scale and nature of the work. |
Operational Plan: PPE in Practice
This section details the step-by-step application of PPE throughout a typical laboratory workflow, explaining the causality behind each choice.
Step 1: Preparation and Weighing (Solid Compound)
The primary risks during this phase are the inhalation of fine particulates and skin contact.
-
Engineering Controls: All weighing and handling of the solid must be conducted within a certified chemical fume hood to minimize airborne concentrations.[12][13]
-
Personal Protective Equipment:
-
Don a lab coat and safety goggles. This is your baseline protection.
-
Don two pairs of nitrile gloves. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated, glove without exposing your skin.
-
Consider a dust mask or respirator. For quantities larger than a few milligrams, or if the material is a fine powder, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[4]
-
Step 2: Solubilization and Reaction Setup
Once the compound is in solution, the risk of inhalation decreases, but the risk of splashes increases.
-
Engineering Controls: Continue to work within the chemical fume hood.[10] Ensure that an eyewash station and safety shower are immediately accessible.[5][12]
-
Personal Protective Equipment:
-
Maintain all PPE from Step 1. Safety goggles are non-negotiable, as the risk of a splash is always present.
-
Handle with care. Use cannulas or dropping funnels for liquid transfers to minimize the chance of splashes.
-
Step 3: Post-Reaction Work-up and Purification
This stage often involves handling larger volumes and different solvent systems, requiring a re-evaluation of your PPE.
-
Glove Compatibility Check: You may be introducing new chemicals (e.g., acids, bases, different organic solvents). Verify that your nitrile gloves are compatible with all reagents in use.[8][14] For certain solvents, neoprene or butyl rubber gloves may offer superior protection.[6][8]
-
Face Shield: If performing extractions or other vigorous procedures in open vessels, add a face shield over your safety goggles for enhanced protection against splashes.[6]
Disposal Plan: A Safe Conclusion
Proper disposal is a critical and often overlooked part of the handling process. Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[7]
-
Waste Segregation:
-
Solid Waste: Unused this compound and any materials grossly contaminated with it (e.g., weighing paper, paper towels used for spills) should be placed in a designated, sealed container for non-halogenated organic solid waste.[7]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed container for non-halogenated organic liquid waste. Do not mix with incompatible waste streams like aqueous or halogenated waste.[7]
-
Sharps: Needles, syringes, or contaminated glassware must be disposed of in an appropriate sharps container.
-
-
Decontamination: Wipe down all surfaces and equipment with a suitable solvent (e.g., ethanol or acetone, depending on compatibility with the surface) and dispose of the cleaning materials as solid chemical waste.
-
PPE Disposal: Remove gloves and any disposable PPE and place them in the solid waste container. Wash hands thoroughly with soap and water after completing the work and removing all PPE.[4]
Handling and Disposal Workflow
The following diagram illustrates the key decision points and corresponding actions for safely handling this compound from receipt to disposal.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. benchchem.com [benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. docs.rs-online.com [docs.rs-online.com]
- 12. cloudfront.zoro.com [cloudfront.zoro.com]
- 13. fishersci.com [fishersci.com]
- 14. dupont.com.sg [dupont.com.sg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
